molecular formula C14H11N B3131548 4-phenyl-1H-indole CAS No. 35577-92-5

4-phenyl-1H-indole

Cat. No.: B3131548
CAS No.: 35577-92-5
M. Wt: 193.24 g/mol
InChI Key: LCTDIQQSJICLJM-UHFFFAOYSA-N
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Description

4-Phenyl-1H-indole (CAS 35577-92-5) is an aromatic organic compound with the molecular formula C₁₄H₁₁N and an average mass of 193.24 g/mol . This indole derivative is a solid with a predicted density of 1.156 g/cm³ and a high boiling point of approximately 392.5°C, indicating notable thermal stability . Researchers are advised to store this compound in a dark place, sealed in dry conditions at room temperature . In medicinal chemistry, the indole scaffold is a privileged structure known for its diverse biological activities and its ability to bind with high affinity to multiple receptors . Specifically, 4-Phenyl-1H-indole serves as a key structural motif in pioneering research areas, particularly in the design of small-molecule inhibitors for immunotherapy and antivirals . Recent studies highlight its application in developing novel inhibitors targeting the PD-1/PD-L1 interaction, a critical immune checkpoint pathway in cancer . Blocking this pathway can reactivate the body's anti-tumor immune response, offering a promising strategy beyond monoclonal antibody therapies . Furthermore, structural analogs and derivatives of 4-Phenyl-1H-indole have been explored as part of the "tolerant region" in the optimization of PF-74, a known inhibitor of the HIV-1 Capsid (CA) protein . These compounds show potential to disrupt both early and late stages of the HIV-1 replication cycle, positioning them as valuable chemical tools in virology research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Please refer to the Safety Data Sheet for detailed handling information. This compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTDIQQSJICLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315841
Record name 4-Phenyl-1H-indole
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Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35577-92-5
Record name 4-Phenyl-1H-indole
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Foundational & Exploratory

4-phenyl-1H-indole synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

4-Phenyl-1H-indole: Synthesis, Characterization, and Therapeutic Utility

Executive Summary

This technical guide details the synthesis, structural characterization, and medicinal utility of 4-phenyl-1H-indole (CAS: 10242-10-1). Unlike the more common 2- or 3-phenyl isomers, the 4-phenyl derivative represents a specialized scaffold in kinase inhibitor discovery, specifically targeting the CK2 (Casein Kinase 2) interface. This guide prioritizes the Suzuki-Miyaura cross-coupling of 4-bromoindole as the industry-standard route due to its regiochemical precision and scalability.

Part 1: Retrosynthetic Analysis & Strategy

The 4-position of the indole ring is electronically deactivated compared to the C3 position and less acidic than the C2 position, making direct C-H arylation difficult to control. Therefore, a metal-catalyzed cross-coupling approach using a pre-functionalized halogenated precursor is the most robust strategy.

Strategic Disconnection:

  • Primary Disconnection: C4–C(Phenyl) bond.

  • Reaction Class: Palladium-catalyzed Suzuki-Miyaura coupling.

  • Starting Materials: 4-Bromoindole (commercially available, stable) and Phenylboronic acid.

Retrosynthesis Target 4-Phenyl-1H-indole Precursor1 4-Bromoindole (Electrophile) Target->Precursor1 C-C Disconnection Precursor2 Phenylboronic Acid (Nucleophile) Target->Precursor2 Catalyst Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Precursor1->Catalyst Precursor2->Catalyst

Figure 1: Retrosynthetic logic prioritizing the C4-halogenated precursor.

Part 2: Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is optimized for gram-scale synthesis, balancing yield (typically >75%) with purity.

Materials & Reagents
ComponentEquiv.RoleNotes
4-Bromoindole 1.0SubstrateLimiting reagent.
Phenylboronic acid 1.2 - 1.5Coupling PartnerExcess ensures complete conversion.
Pd(dppf)Cl₂·DCM 0.03 - 0.05CatalystBidentate ligand prevents Pd deactivation.
K₂CO₃ (2M aq.) 3.0BaseActivates the boronic acid.
1,4-Dioxane Solvent-High boiling point, miscible with water.
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

  • Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Ar for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Reagent Addition:

    • Add 4-bromoindole (1.0 equiv) and phenylboronic acid (1.2 equiv) to the reaction flask.

    • Add the catalyst Pd(dppf)Cl₂ (3-5 mol%).

    • Note: Add the catalyst last to minimize exposure to air before the inert seal is re-established.

  • Reaction Initiation:

    • Add the degassed 1,4-dioxane (concentration ~0.1 M relative to indole).

    • Add the 2M K₂CO₃ aqueous solution (3.0 equiv).

    • Heat the mixture to 85–90°C under positive Ar pressure.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (4-bromoindole) typically disappears within 4–6 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

    • Partition the filtrate between EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane:EtOAc (95:5 → 80:20).

    • Product: 4-Phenyl-1H-indole elutes as a colorless to pale yellow oil/solid.

Part 3: Characterization Data

Validation of the 4-phenyl isomer relies on the specific splitting patterns in the aromatic region, particularly the desymmetrization of the indole benzenoid ring.

Physicochemical Properties
  • Physical State: Colorless crystals or pale solid.

  • Melting Point: 58–60°C.

  • Solubility: Soluble in DMSO, MeOH, CHCl₃; insoluble in water.

Spectroscopic Data (¹H NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
7.96 br s1HNH (H1)Broad singlet characteristic of indole NH; exchangeable with D₂O.
7.54 – 7.75 m2HPhenyl (Ortho) Deshielded due to conjugation with the indole core.
7.08 – 7.54 m6HAr-H Mix Overlap of Indole H5/H6/H7 and Phenyl Meta/Para protons.
7.04 dd (J=3, 3 Hz)1HH2 Typical indole C2-H; couples with NH and H3.
6.64 dd (J=3, 2.5 Hz)1HH3 Upfield shift relative to H2; diagnostic of the pyrrole ring.

Interpretation: The absence of the H4 doublet (normally ~7.6 ppm in unsubstituted indole) and the integration of 9 aromatic protons (excluding NH) confirm the mono-phenyl substitution.

Part 4: Mechanism of Action (Catalytic Cycle)

The Suzuki coupling proceeds through a Pd(0)/Pd(II) cycle. The use of a bidentate ligand (dppf) is crucial for the oxidative addition step involving the electron-rich indole ring.

SuzukiCycle Figure 2: Catalytic Cycle for 4-Phenylindole Synthesis Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (4-Bromoindole) Pd0->OxAdd Complex1 Ar-Pd(II)-Br OxAdd->Complex1 BaseStep Base Activation (OH- replaces Br-) Complex1->BaseStep Complex2 Ar-Pd(II)-OH BaseStep->Complex2 TransMet Transmetallation (+ Ph-B(OH)3-) Complex2->TransMet Complex3 Ar-Pd(II)-Ph TransMet->Complex3 RedElim Reductive Elimination (Product Release) Complex3->RedElim RedElim->Pd0

Figure 2: The Palladium(0) catalytic cycle.[2] The oxidative addition of 4-bromoindole is the rate-determining step.

Part 5: Therapeutic Applications

The 4-phenylindole scaffold is a "privileged structure" in medicinal chemistry, particularly for disrupting protein-protein interactions (PPIs).

  • CK2 Inhibition (CAM187):

    • Target: Protein Kinase CK2 (Casein Kinase 2).

    • Mechanism: Unlike ATP-competitive inhibitors, derivatives like CAM187 (a 4-phenylindole analog) bind to the interface between the CK2α (catalytic) and CK2β (regulatory) subunits.[3][4]

    • Effect: This allosteric modulation prevents the formation of the biologically active tetrameric holoenzyme, offering a high degree of selectivity over other kinases.

  • Natural Product Synthesis:

    • The 4-substituted indole motif is a precursor for marine alkaloids such as Dictyodendrin B , which exhibits telomerase inhibitory activity.

References

  • Suzuki Coupling Protocol & Yields

    • Petron, F. (2012).[5] "Synthetic Studies on Cycloclavine and Other Indole-Containing Compounds." University of Pittsburgh D-Scholarship. Link

  • Characterization (Melting Point & NMR)

    • Somei, M., et al. (1981). "The Chemistry of Indoles. XIII. Syntheses of 4-Substituted Indoles." Chemical and Pharmaceutical Bulletin, 29(1), 249-258. Link

  • Biological Activity (CK2 Inhibitors)

    • Brear, P., et al. (2018).[3] "Novel non-ATP competitive small molecules targeting the CK2 α/β interface." Bioorganic & Medicinal Chemistry, 26(11), 3016-3020. Link

  • General Indole Reactivity: Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer Science & Business Media.

Sources

Technical Guide: Infrared Spectroscopy of 4-Phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared (IR) spectroscopy of 4-phenyl-1H-indole , a fused heterocyclic scaffold increasingly critical in medicinal chemistry (e.g., PD-1/PD-L1 inhibitors, kinase inhibitors).

This guide does not merely list peaks; it deconstructs the vibrational theory required to distinguish the 4-phenyl regioisomer from its 2- and 3-phenyl counterparts—a common challenge in synthetic optimization.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists

Executive Summary

The infrared spectrum of 4-phenyl-1H-indole (


) is characterized by the interplay between the electron-rich indole core and the conjugated phenyl substituent at the C4 position. Unlike the more common 2-phenyl or 3-phenyl isomers, substitution at the C4 position disrupts the symmetry of the benzenoid ring of the indole, creating a distinct "3-adjacent proton" vibrational signature in the fingerprint region. This guide provides the theoretical framework, experimental protocols, and diagnostic band assignments necessary for rigorous characterization.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the molecule's distinct vibrational domains.[1] The 4-phenyl-1H-indole molecule consists of two aromatic systems coupled by a single bond.

Conjugation and Symmetry Breaking
  • The Indole Core: A 10

    
    -electron system. The N-H bond is highly polarizable and sensitive to hydrogen bonding.
    
  • The C4-Phenyl Substitution:

    • Steric Strain: The phenyl ring at C4 experiences peri-interactions with the C3-H of the pyrrole ring, potentially forcing the phenyl ring slightly out of planarity. This reduces maximal

      
      -
      
      
      
      overlap compared to the flatter 2-phenylindole, subtly shifting C=C stretching frequencies higher (less single-bond character).
    • Symmetry Reduction: The substitution pattern converts the benzenoid ring of the indole from an ortho-disubstituted system (4 adjacent protons) to a 1,2,3-trisubstituted system (3 adjacent protons). This is the primary spectroscopic differentiator.

Experimental Methodology

Reliable spectral data requires rigorous sample preparation to minimize polymorphic effects and hydration artifacts.

Sample Preparation Protocols
MethodSuitabilityCritical Parameters
ATR (Attenuated Total Reflectance) High (Routine ID)Use a Diamond or ZnSe crystal. Apply high pressure to ensure contact. Note: Peak intensities may differ from transmission modes due to penetration depth dependence (

).
KBr Pellet Medium (High Resolution)Grind 1-2 mg sample with 100 mg dry KBr. Press at 8-10 tons. Warning: Hygroscopic KBr can introduce broad O-H bands at 3400 cm⁻¹ that obscure the N-H stretch.
Solution Cell (

or

)
High (H-Bonding Studies)Use 0.1 mm - 1.0 mm path length CaF₂ cells. Essential for distinguishing free N-H (sharp) from H-bonded N-H (broad).
Instrument Parameters
  • Resolution: 2 cm⁻¹ (standard) or 0.5 cm⁻¹ (for resolving fingerprint multiplets).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Apodization: Strong (e.g., Norton-Beer) to reduce side-lobes in sharp aromatic peaks.

Spectral Analysis & Band Assignments

The following table synthesizes experimental expectations based on the structural physics of phenyl-substituted indoles.

Diagnostic Band Assignments
Frequency Region (cm⁻¹)Functional GroupVibrational ModeMechanistic Insight
3420 – 3380 N-H (Pyrrole)Stretching (

)
Free N-H . Sharp band. Appears only in dilute solution or non-interacting matrices.
3300 – 3200 N-H ... :NStretching (

)
H-Bonded . Broad, intense band typical in solid-state (ATR/KBr) due to intermolecular dimer/polymer formation.
3060 – 3030 C-H (Aromatic)Stretching (

)
Multiple weak bands. Overlap of indole and phenyl ring C-H modes.[2][3]
1620 – 1580 C=C / C-NRing SkeletalIndole Breathing . Enhanced intensity due to conjugation with the C4-phenyl group.
1500 – 1450 C=C (Phenyl)Ring DeformationCharacteristic "semicircle" stretch of the monosubstituted phenyl ring.
1350 – 1330 C-NStretching (

)
The bond connecting the pyrrole nitrogen to the benzene ring.
780 – 760 C-H (Indole)OOP Bending (

)
CRITICAL DIAGNOSTIC: Represents 3 adjacent protons (H5, H6, H7) on the indole ring. Distinguishes C4-subst. from C2/C3-subst.
750 & 690 C-H (Phenyl)OOP Bending (

)
Characteristic doublet for a monosubstituted phenyl ring (5 adjacent protons).
The "Fingerprint" Differentiator

The most common error in indole synthesis is misidentifying the regioisomer (e.g., obtaining 6-phenyl instead of 4-phenyl). Use the Out-of-Plane (OOP) bending region (900–600 cm⁻¹) to validate the structure:

  • 4-Phenylindole: Shows a band for 3 adjacent H (~760-780 cm⁻¹) AND a band for 5 adjacent H (phenyl, ~690/750 cm⁻¹).

  • Unsubstituted Indole: Shows a band for 4 adjacent H (~740-750 cm⁻¹).

  • 5- or 6-Phenylindole: Would show 2 adjacent H and isolated H patterns, distinct from the 4-isomer.

Visualization: Spectral Validation Workflow

The following diagram outlines the logical decision tree for validating 4-phenyl-1H-indole using IR spectroscopy, specifically designed to rule out common synthetic impurities or isomers.

SpectralValidation Start Crude Sample 4-Phenyl-1H-indole CheckNH Check 3200-3450 cm⁻¹ Start->CheckNH IsNHPresent Band Present? CheckNH->IsNHPresent CheckCwq Check Carbonyl 1650-1750 cm⁻¹ IsNHPresent->CheckCwq Yes NoIndole REJECT N-Alkylated/Protected? IsNHPresent->NoIndole No (Missing N-H) IsCOPresent C=O Band? CheckCwq->IsCOPresent AnalyzeFingerprint Analyze Fingerprint (600-900 cm⁻¹) IsCOPresent->AnalyzeFingerprint No Oxidized REJECT Oxidized (Isatin/Oxindole) IsCOPresent->Oxidized Yes (Strong Peak) OOPCheck Identify OOP Modes AnalyzeFingerprint->OOPCheck PatternMatch Pattern: 1x Monosubst. Phenyl (5H) 1x Trisubst. Benzene (3H) OOPCheck->PatternMatch Valid CONFIRMED 4-Phenyl-1H-indole PatternMatch->Valid Matches 3H + 5H Invalid REJECT Isomer or Impurity PatternMatch->Invalid Matches 4H (Unsubst) or 2H (5/6-Subst)

Figure 1: Logic flow for the spectroscopic validation of 4-phenyl-1H-indole, prioritizing the exclusion of oxidation byproducts and regioisomers.

Applications in Drug Development[4]

In pharmaceutical research, 4-phenyl-1H-indole serves as a scaffold for:

  • PD-1/PD-L1 Inhibitors: The phenyl ring at C4 provides steric bulk that fills hydrophobic pockets in the PD-L1 dimer interface. IR is used to verify the integrity of the indole N-H, which often participates in critical hydrogen bonds with residues like Tyr56 or Asp122 in the target protein.

  • Kinase Inhibitors: Derivatives are explored for ATP-competitive inhibition. The absence of a carbonyl band (1700 cm⁻¹) is a key quality control check to ensure the indole has not oxidized to oxindole or isatin derivatives during storage.

References

  • PubChem. 1-Phenyl-1H-indole Compound Summary (Spectral Data). National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). Indole Vibrational Frequencies. NIST Chemistry WebBook, SRD 69. [Link]

  • Chen, J., et al. (2024).[4] Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry.[4][5] [Link]

  • Dieng, S. D. Vibrational Spectroscopy of Isotopically Labeled Indoles. Montclair State University Digital Commons. [Link]

Sources

Technical Guide: Structure-Activity Relationship of 4-Phenyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the 4-phenyl-1H-indole scaffold, a specialized pharmacophore distinct from the more common 2- or 3-aryl indoles. Its primary utility lies in targeting Protein-Protein Interactions (PPIs) , specifically as an allosteric inhibitor of Protein Kinase CK2 (Casein Kinase 2) .

Executive Summary

The 4-phenyl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to disrupt specific protein-protein interactions (PPIs) that are often considered "undruggable" by conventional ATP-competitive inhibitors. Unlike 2- or 3-substituted indoles, which are readily accessible and often target G-protein coupled receptors (GPCRs), the 4-phenyl substitution creates a unique three-dimensional geometry. This geometry is critical for occupying the hydrophobic pocket of the CK2α subunit , thereby preventing its association with the regulatory CK2β subunit. This guide details the synthetic routes, SAR logic, and validation protocols for developing these derivatives as potent anticancer agents.[1]

Chemical Space & Therapeutic Rationale

The "Privileged" 4-Position

The indole nucleus is planar. Substitutions at C2 and C3 extend this planarity or create linear vectors. However, a phenyl group at C4 introduces a steric bulk perpendicular to the indole N-H vector, creating a "twisted" biaryl system due to peri-interactions with C3-H.

  • Primary Target: Casein Kinase 2 (CK2) .[2]

  • Mechanism of Action: Allosteric inhibition. The molecule binds to the CK2α interface, sterically blocking the recruitment of the CK2β regulatory subunit. This prevents the formation of the fully active CK2 holoenzyme tetramer (

    
    ), a critical driver in various cancers (e.g., glioblastoma, prostate cancer).
    
  • Lead Compound Reference: CAM187 (a 4-phenylindole-3-carboxylic acid derivative).[3]

Synthetic Accessibility

Accessing the C4 position is synthetically more demanding than C2/C3.[4] The most robust method is Suzuki-Miyaura Cross-Coupling starting from 4-haloindoles.

Protocol: Palladium-Catalyzed C4-Arylation

Objective: Synthesis of 4-phenyl-1H-indole from 4-bromoindole.

Reagents:

  • Substrate: 4-Bromo-1H-indole (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids)
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction flask with 4-bromoindole, phenylboronic acid, and base. Suspend in solvent. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reflux: Heat the mixture to 90°C–100°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography. 4-phenylindole typically elutes earlier than the starting bromoindole due to lost H-bond acidity or increased lipophilicity.

Visualization: Synthesis Workflow

Synthesis Figure 1: Palladium-Catalyzed Synthesis of 4-Phenylindole Scaffold Start 4-Bromoindole (Precursor) Process Suzuki Coupling (100°C, 12h, Argon) Start->Process + Reagents Reagents Phenylboronic Acid Pd(PPh3)4, K2CO3 Reagents->Process Product 4-Phenyl-1H-indole (Scaffold) Process->Product Yield >85%

Structure-Activity Relationship (SAR)

The SAR of 4-phenyl-1H-indole derivatives is governed by the requirement to fit into the hydrophobic cleft of CK2α while presenting polar groups to the solvent interface.

SAR Summary Table
PositionModificationEffect on CK2 Inhibitory ActivityMechanistic Rationale
C4 (Phenyl) Unsubstituted PhenylHigh Essential hydrophobic anchor. Fits into the hydrophobic pocket of CK2α (Trp/Phe rich region).
C4 (Phenyl) p-OMe / p-ClModerate/High p-Cl increases lipophilicity (improved binding). p-OMe can introduce steric clash if the pocket is tight.
C3 Carboxylic Acid (-COOH)Critical Forms salt bridges with Lysine residues (e.g., Lys75) on the protein surface. Mimics the phosphate of ATP or substrate.
C3 Methyl / AlkylLow Loss of electrostatic interaction reduces potency significantly.
N1 (Indole NH) Methylation (N-Me)Decreased Loss of H-bond donor capability. The NH often H-bonds with backbone carbonyls in the hinge region or nearby water networks.
C5/C6 Halogens (F, Cl)Variable Can tune pKa of the indole NH and adjust metabolic stability, but often tolerated if small.
Visualization: SAR Logic Map

SAR Figure 2: Structure-Activity Relationship Map of 4-Phenylindole Derivatives Core 4-Phenyl-1H-Indole Core Scaffold Pos4 Position 4 (Phenyl Ring) CRITICAL ANCHOR Core->Pos4 Pos3 Position 3 (C-3) SOLUBILITY/IONIC Core->Pos3 Pos1 Position 1 (NH) H-BOND DONOR Core->Pos1 Exp4 Must be hydrophobic. Interacts with CK2α hydrophobic pocket. Substitutions (Cl, Me) tolerated at para-position. Pos4->Exp4 Exp3 Carboxylic acid (-COOH) preferred. Forms salt bridge with Lysine residues. Essential for potency (CAM187). Pos3->Exp3 Exp1 Free NH is preferred. N-Methylation reduces activity. Participates in H-bond network. Pos1->Exp1

Mechanism of Action: Allosteric CK2 Inhibition

Unlike ATP-competitive inhibitors (e.g., Silmitasertib/CX-4945) which bind to the active site, 4-phenyl-1H-indoles (like CAM187) exploit a unique pocket.

  • Binding Site: The interface between the catalytic CK2α subunit and the regulatory CK2β subunit.[2][5]

  • Effect: The inhibitor stabilizes a conformation of CK2α that is incompatible with CK2β binding.

  • Result: The CK2 holoenzyme (

    
    ) fails to assemble. Since the holoenzyme is required for the phosphorylation of specific survival factors (e.g., NF-κB, Akt), the cancer cell undergoes apoptosis.
    
Visualization: Signaling Pathway Blockade

Mechanism Figure 3: Mechanism of Allosteric CK2 Inhibition by 4-Phenylindole CK2a CK2α Subunit (Catalytic) CK2b CK2β Subunit (Regulatory) CK2a->CK2b Assembly Blocked Holo CK2 Holoenzyme (Active Tetramer) CK2a->Holo Normal Assembly CK2b->Holo Inhibitor 4-Phenylindole (Inhibitor) Inhibitor->CK2a Binds Allosteric Pocket Substrate Substrate Phosphorylation (Survival Signals) Holo->Substrate Activates

[5]

Validation Protocols

To ensure scientific integrity (E-E-A-T), the following assays are required to validate the activity of synthesized derivatives.

A. CK2α/CK2β Interaction Assay (Pull-Down)
  • Purpose: Confirm disruption of the protein-protein interaction.

  • Method:

    • Immobilize GST-tagged CK2β on glutathione sepharose beads.

    • Incubate with purified CK2α in the presence of the test compound (10–100 µM).

    • Wash beads and elute.

    • Readout: Western blot for CK2α. A decrease in CK2α band intensity indicates successful inhibition of the interaction.

B. Kinase Activity Assay (Counter-Screen)
  • Purpose: Prove the compound is not ATP-competitive (specificity check).

  • Method:

    • Perform a standard kinase assay using a specific peptide substrate (e.g., RRRADDSDDDDD).

    • Measure phosphorylation in the presence of high ATP concentrations.

    • Result: 4-phenylindoles should show no inhibition of the isolated CK2α catalytic activity against the peptide substrate, as they only block the holoenzyme formation or substrate recognition dependent on the beta subunit.

References

  • Structure-Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthetic Studies on Biologically Active Indole-Containing Compounds (Suzuki Coupling). Source: University of Pittsburgh / D-Scholarship URL:[Link]

  • Directed C–H Functionalization of Indoles (Alternative Synthesis). Source: ACS Publications / Journal of Organic Chemistry URL:[Link]

  • Discovery of 4-phenyl-1H-indazole derivatives (Structural Analogs). Source: PubMed URL:[6][7][Link]

Sources

Targeting the Hydrophobic Back Pocket: A Technical Guide to 4-Phenyl-1H-Indole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenyl-1H-indole scaffold represents a distinct chemical space in kinase inhibitor design, diverging from the more common 3-substituted indole motifs found in compounds like Sunitinib. By vectoring substituents from the C4 position, medicinal chemists can access the hydrophobic back pocket (Region II) or the selectivity pocket adjacent to the gatekeeper residue, areas often inaccessible to C3-substituted analogs. This guide provides a rigorous technical framework for the design, synthesis, and biological validation of 4-phenyl-1H-indole derivatives, with a specific focus on their application in targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and FLT3.

Part 1: Structural Rationale & Binding Mode[1]

The "Privileged" 4-Position

While the indole nitrogen and C3 position typically interact with the hinge region (adenine binding pocket), the C4 position projects substituents into the solvent-accessible front or, more critically, the hydrophobic back pocket depending on the torsion angle of the phenyl ring.

  • Hinge Interaction: The indole NH usually acts as a hydrogen bond donor to the hinge region backbone carbonyls (e.g., Glu/Leu residues).

  • The C4 Vector: A phenyl group at C4 creates a rigid, lipophilic moiety that can displace water molecules from the hydrophobic pocket II. This is thermodynamically favorable (

    
    ) due to the entropy gain from water release.
    
Binding Mode Visualization

The following diagram illustrates the logical interaction map of a Type I 4-phenyl-1H-indole inhibitor within the ATP-binding cleft.

BindingMode IndoleCore Indole Scaffold (Core) Hinge Hinge Region (H-Bond Acceptor) IndoleCore->Hinge H-Bond (NH) C4_Phenyl C4-Phenyl Ring (Hydrophobic) IndoleCore->C4_Phenyl C-C Bond Gatekeeper Gatekeeper Residue (Steric Filter) C4_Phenyl->Gatekeeper Steric Clash Avoidance BackPocket Hydrophobic Pocket II (Selectivity) C4_Phenyl->BackPocket Van der Waals / Pi-Stacking

Figure 1: Interaction map of 4-phenyl-1H-indole derivatives within the kinase ATP pocket.

Part 2: Synthetic Pathways[2][3]

The construction of the 4-phenyl-1H-indole core relies heavily on palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of functional groups and high yields.

Retrosynthetic Analysis

The most reliable route disconnects at the C4-C(phenyl) bond. The starting material of choice is 4-bromoindole . While 4-iodoindole is more reactive, 4-bromoindole is significantly cheaper and sufficiently reactive with modern catalyst systems like Pd(dppf)Cl₂.

Critical Control Points
  • N-Protection: Unprotected indoles can poison Pd catalysts or undergo N-arylation. Protecting the nitrogen with a Tosyl (Ts) or Boc group is recommended prior to coupling.

  • Base Selection: Weak bases (

    
    ) are preferred to prevent hydrolysis of sensitive functional groups on the boronic acid.
    
  • Catalyst Choice:

    
     is superior to 
    
    
    
    for sterically hindered aryl bromides due to the large bite angle of the dppf ligand.

SynthesisRoute Start 4-Bromoindole Step1 Protection (TsCl, NaH) Start->Step1 Inter1 1-Tosyl-4-bromoindole Step1->Inter1 Step2 Suzuki Coupling (Ph-B(OH)2, Pd(dppf)Cl2, K2CO3) Inter1->Step2 Inter2 1-Tosyl-4-phenylindole Step2->Inter2 Step3 Deprotection (NaOH/MeOH) Inter2->Step3 Final 4-Phenyl-1H-indole Step3->Final

Figure 2: Optimized synthetic route for 4-phenyl-1H-indole scaffold generation.

Part 3: Experimental Protocols

Synthesis of 4-(4-Fluorophenyl)-1H-indole (Standard Protocol)

Rationale: Fluorine substitution is chosen here as a bioisostere for hydrogen that blocks metabolic oxidation while increasing lipophilicity.

Reagents:

  • 4-Bromoindole (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane (0.2 M concentration relative to indole)

Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the 4-bromoindole, boronic acid, and palladium catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS. Note: Microwave irradiation at 110°C for 30 mins is a viable high-speed alternative.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Silica gel). Elute with a gradient of 0-20% EtOAc in Hexanes.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the characteristic C4-H doublet of the indole and appearance of phenyl protons.

  • Purity: >95% by HPLC is required for biological testing.

ADP-Glo™ Kinase Assay (LRRK2 Focus)

Rationale: ADP-Glo is a luminescent assay that measures ADP formation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds (like indoles) compared to FRET-based assays.

Materials:

  • Kinase: Recombinant LRRK2 (G2019S mutant is clinically relevant).

  • Substrate: LRRKtide (RLGRDKYKTLRQIRQ).

  • ATP: Ultra-pure (Km concentrations, typically 10-50 µM).

Workflow:

  • Compound Prep: Serial dilute 4-phenylindole derivatives in DMSO (Final DMSO < 1%).

  • Kinase Reaction: Incubate Kinase + Substrate + Compound + ATP in reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT) for 60 mins at RT.

  • Depletion: Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence (RLU).

Part 4: Structure-Activity Relationship (SAR) & Optimization

To transform the scaffold into a potent drug candidate, the phenyl ring must be decorated to maximize specific interactions.

Data Summary: Impact of Phenyl Substitutions

Position on Phenyl RingPreferred SubstituentRationale
Para (4') -F, -Cl, -CNBlocks metabolic clearance (CYP450); -CN can reach deep pockets.
Meta (3')

,

Induces twist angle; targets selectivity pocket.
Ortho (2') Small (-F) or NoneLarge groups here cause steric clash with the indole C3-H, forcing a non-planar conformation that may break conjugation but improve selectivity.
Case Study: LRRK2 Pathway Relevance

LRRK2 mutations (G2019S) increase kinase activity, leading to Rab10 phosphorylation and neurodegeneration. 4-phenylindoles have shown utility in normalizing these levels.

LRRK2_Pathway Mutant LRRK2 G2019S (Hyperactive) Rab10 Rab10 Mutant->Rab10 Phosphorylates Inhibitor 4-Phenylindole Inhibitor Inhibitor->Mutant Inhibits pRab10 p-Rab10 (Toxic Accumulation) Rab10->pRab10 Neurodeg Neurodegeneration (Parkinson's) pRab10->Neurodeg

Figure 3: Mechanism of action for LRRK2 inhibition in Parkinson's Disease pathology.

References

  • Deng, X., et al. (2011). Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2. Nature Chemical Biology. [Link] (Discusses LRRK2-IN-1 and indole-based optimization).

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. Nobel Lecture. [Link] (Foundational chemistry for the synthesis protocol).

  • Lestini, E., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances. [Link] (Provides green chemistry alternatives and detailed Suzuki protocols for indole arylation).

  • Reith, A. D., et al. (2009).Indazoles and Indoles as Kinase Inhibitors. Patent WO2009012421. (Describes the broad utility of the scaffold in kinase space).

Sources

The Antiviral Potential of 4-Phenyl-1H-Indole Analogs: Unlocking the C4-Hydrophobic Pocket

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antiviral potential of 4-phenyl-1H-indole analogs , a specific structural subclass of the privileged indole scaffold. This guide focuses on their unique ability to access hydrophobic pockets in viral targets (specifically HIV-1 Capsid and HCV NS5B), distinct from the canonical 2- and 3-substituted indole antivirals like Arbidol.

Executive Summary

While the indole scaffold is ubiquitous in antiviral medicinal chemistry (e.g., Arbidol, Delavirdine), the 4-phenyl-1H-indole subclass represents an under-explored but highly potent chemical space. Unlike C2 and C3 substitutions which often target surface grooves, the C4-phenyl substitution provides a unique vector to penetrate deep hydrophobic pockets within viral capsids and polymerase allosteric sites.

This guide provides a technical roadmap for the synthesis, mechanism of action (MoA), and biological validation of these analogs, specifically highlighting their utility as HIV-1 Capsid (CA) Inhibitors and HCV NS5B Polymerase Inhibitors .

Part 1: Structural Logic & SAR (Structure-Activity Relationship)

The "C4-Vector" Hypothesis

In the indole pharmacophore, the C4 position is sterically unique. It sits at the junction of the pyrrole and benzene rings, directing substituents into a spatial region often defined as the "hydrophobic shelf" in viral protein binding sites.

  • C3-Position (e.g., Arbidol): Typically directs substituents into solvent-exposed regions or shallow grooves.

  • C4-Position (Target): Directs the phenyl ring perpendicular to the indole plane (due to steric clash with C3-H), creating a twisted conformation ideal for disrupting protein-protein interfaces (e.g., Capsid hexamer assembly).

Key SAR Insight: The introduction of a phenyl group at C4 increases the Fraction of sp3 carbon atoms (Fsp3) character if the phenyl ring is twisted, improving solubility and binding entropy compared to planar fused systems.

Target Profiles
Virus TargetProtein TargetBinding SiteMechanism
HIV-1 Capsid (CA)Inter-protomer pocket (NTD-CTD interface)Stabilizes/Destabilizes capsid lattice; prevents uncoating.
HCV NS5B PolymeraseThumb Domain II (Allosteric)Prevents conformational change required for RNA elongation.
Chikungunya nsP2 ProteaseHydrophobic cleftCompetitive inhibition of viral polyprotein processing.

Part 2: Synthesis Strategy (Self-Validating Protocol)

Accessing the 4-phenyl-1H-indole core requires overcoming the poor reactivity of the indole benzene ring. The most robust, self-validating method is the Suzuki-Miyaura Cross-Coupling of 4-bromoindole.

Protocol: C4-Arylation via Suzuki Coupling

Objective: Synthesize 4-phenyl-1H-indole from 4-bromoindole with >80% yield.

Reagents:

  • Substrate: 4-Bromoindole (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) - Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) - Water is critical for boronic acid activation.

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 4-bromoindole, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalysis: Add Pd(dppf)Cl₂ under positive Argon flow.

  • Reaction: Seal and heat to 90°C for 12 hours .

    • Validation Point: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; product (fluorescent blue spot) appears at Rf ~0.5.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Bromoindole (Substrate) Reagents Phenylboronic Acid + Pd(dppf)Cl2 + K2CO3 Start->Reagents Conditions Dioxane/H2O (4:1) 90°C, 12h Reagents->Conditions Check TLC Validation (Disappearance of SM) Conditions->Check Product 4-Phenyl-1H-indole (Scaffold) Check->Product Purification

Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow for accessing the 4-phenyl-1H-indole scaffold.

Part 3: Mechanism of Action (HIV-1 Case Study)

The most potent application of 4-phenyl-1H-indole analogs is in HIV-1 Capsid Inhibition . These molecules mimic the binding mode of PF-74 but utilize the C4-phenyl group to occupy the deep hydrophobic pocket formed by helices 3, 4, and 5 of the Capsid N-terminal domain (NTD).

Mechanism: Capsid Assembly Modulation
  • Binding: The indole core H-bonds with the backbone of the Capsid protein (residues Asn57 or Gln63).

  • Occupancy: The 4-phenyl ring rotates to fill the hydrophobic cavity adjacent to the binding site, displacing ordered water molecules (Entropy gain).

  • Effect: This binding alters the curvature of the capsid hexamer.

    • High Concentration: Prevents capsid assembly (Gag processing defect).

    • Low Concentration:[2] Stabilizes the capsid too rigidly, preventing timely uncoating (Reverse Transcription block).

Visualization: Antiviral Signaling Pathway

MoA Drug 4-Phenyl-1H-indole Analog Target HIV-1 Capsid (CA) Hexameric Lattice Drug->Target Binds Pocket Inter-protomer Hydrophobic Pocket Target->Pocket Occupies Effect1 Stabilization of Capsid Lattice Pocket->Effect1 Induces Effect2 Inhibition of Uncoating Effect1->Effect2 Prevents Disassembly Outcome Viral Replication Block (No Nuclear Entry) Effect2->Outcome Antiviral Effect

Caption: Figure 2.[3] Mechanism of Action for HIV-1 Capsid inhibition by 4-phenyl-1H-indole analogs.

Part 4: Biological Evaluation Protocols

To validate the antiviral efficacy and mechanism, the following assays are mandatory.

CPE Reduction Assay (Phenotypic Screen)
  • Purpose: Determine EC50 (Effective Concentration) and CC50 (Cytotoxic Concentration).

  • Cell Line: MT-4 cells (HIV) or Huh-7 cells (HCV).

  • Protocol:

    • Seed cells (1x10^4 cells/well) in 96-well plates.

    • Infect with virus (MOI = 0.01) for 2 hours.

    • Wash and add serial dilutions of the 4-phenyl-1H-indole analog.

    • Incubate for 3-5 days.

    • Readout: Measure cell viability using MTT or CellTiter-Glo .

    • Calculation:

      
      .[4] A viable lead must have SI > 10.
      
Time-of-Addition (ToA) Assay (Mechanistic Validation)
  • Purpose: Determine when in the viral life cycle the drug acts.

  • Logic:

    • Entry Inhibitors: Active only at -1 to 0 h.

    • Reverse Transcriptase (RT) Inhibitors: Active 0 to 4 h.

    • Capsid Inhibitors (4-phenyl-indoles): Active at early post-entry (0-2 h) AND late assembly (>12 h) .

  • Protocol:

    • Infect cells at T=0.

    • Add compound at T=0, 2, 4, 6, 8, 12, 24 hours in separate wells.

    • Harvest supernatant at 48h and quantify viral RNA via qPCR.

    • Interpretation: If potency is lost when added after 2 hours, the target is early (Entry/Uncoating).

Part 5: Quantitative Data Summary

The following table summarizes the potency of indole-based analogs, highlighting the shift in potency when optimizing the phenyl position.

Compound ClassSubstitutionTarget VirusEC50 (µM)CC50 (µM)Mechanism
Arbidol (Control)C3-ThiophenolInfluenza/CHIKV6.5 - 12.0>200Fusion Inhibition
PF-74 Analog C4-Phenyl HIV-1 0.5 - 3.1 >50 Capsid Binding
TetrahydroindoleC2-PhenylHCV (Gt 2a)8.7109Polymerase Allostery
Isatin OximeC4-PhenylRSV/YFV3.6>80Replication Inhibition

Note: Data derived from comparative analysis of indole scaffolds in References [1][2][4].

References

  • Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors. Source: European Journal of Medicinal Chemistry (2020)

  • Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Source: Bioorganic & Medicinal Chemistry Letters (2016)

  • Directed C–H Functionalization of C3-Aldehyde... to synthesize 4-Phenyl-1H-indole-3-carbaldehyde. Source: The Journal of Organic Chemistry (2022)

  • Design, Synthesis, Antiviral Evaluation... of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. (Comparative SAR for phenyl placement). Source: Frontiers in Microbiology (2019)

  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Source: RSC Advances (2021)

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 4-Phenyl-1H-indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., substituted indoles targeting PD-1/PD-L1 interactions or specific GPCRs). However, functionalizing the C4 position of the indole ring is synthetically challenging due to the inherent nucleophilicity of the C3 position and the acidity of the N1 position.

This Application Note provides a robust, scalable protocol for the regioselective synthesis of 4-phenyl-1H-indoles via Suzuki-Miyaura cross-coupling . Unlike direct C-H arylation strategies which often require directing groups or harsh conditions, this protocol utilizes 4-haloindole precursors to ensure complete regiocontrol and high functional group tolerance.

Mechanistic Insight & Strategic Rationale

The "C4 Challenge"

Electrophilic aromatic substitution on indoles favors the C3 position. Direct lithiation typically occurs at C2 (via N-protection/direction). Therefore, introducing substituents at C4 requires either de novo ring construction or transition-metal-catalyzed cross-coupling of pre-functionalized halides.

Why Suzuki-Miyaura?

The Suzuki-Miyaura coupling of 4-bromoindole with phenylboronic acid is the industry standard for this transformation due to:

  • Mild Conditions: Compatible with unprotected N-H indoles (under specific conditions).

  • Toxicity Profile: Boronic acids are less toxic than stannanes (Stille) or organozincs (Negishi).

  • Scalability: The catalytic system defined below is robust from milligram to kilogram scales.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which drives the reaction forward.

SuzukiCycle cluster_inputs Reagents Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 4-Bromoindole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Transfers Phenyl group RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start - Pd(0) PhenylBoronic Phenylboronic Acid PhenylBoronic->BaseStep Base K2CO3 / OH- Base->BaseStep

Figure 1: The catalytic cycle for the Pd-catalyzed cross-coupling of 4-bromoindole. The cycle relies on the generation of a reactive Pd(0) species.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
4-Bromoindole 1.0SubstratePurity >97%; avoid 4-chloro (slower kinetics)
Phenylboronic Acid 1.2–1.5Coupling PartnerExcess ensures completion
Pd(dppf)Cl₂·DCM 0.03–0.05CatalystAir-stable precatalyst; robust
K₂CO₂ 2.0–3.0BaseAnhydrous; granular preferred
1,4-Dioxane N/ASolventDegassed; HPLC grade
Water N/ACo-solventDissolves base; essential for Suzuki
Step-by-Step Procedure

Safety Note: Perform all steps in a fume hood. Phenylboronic acid derivatives can be irritants.

  • Preparation of Reaction Vessel:

    • Use a microwave vial (for small scale <500 mg) or a 3-neck round-bottom flask (for scale >1 g).

    • Equip with a magnetic stir bar.[1]

  • Reagent Loading:

    • Add 4-Bromoindole (1.0 equiv) and Phenylboronic acid (1.3 equiv).

    • Add Pd(dppf)Cl₂·DCM (3-5 mol%).

    • Expert Tip: Add the catalyst last if using a glovebox is not possible, but for highest consistency, add solids together then purge.

  • Solvent & Base Addition:

    • Add a mixture of 1,4-Dioxane/Water (4:1 ratio) . Concentration should be approximately 0.1 M to 0.2 M relative to the indole.

    • Add K₂CO₃ (2.5 equiv).

  • Degassing (Critical Step):

    • Sparge the mixture with Argon or Nitrogen for 10–15 minutes. Oxygen inhibits the Pd(0) regeneration and promotes homocoupling of the boronic acid.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours under an inert atmosphere.

    • Microwave (Alternative): Heat to 110°C for 30–60 minutes.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0% to 20% EtOAc). 4-Phenylindole is relatively non-polar.

Optimization & Troubleshooting Strategy

The following decision tree assists in optimizing reaction conditions if the standard protocol fails (e.g., low yield or incomplete conversion).

OptimizationTree Start Standard Protocol (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Check Check LCMS/NMR Start->Check Success Yield > 80% Proceed to Isolation Check->Success Product Major LowConv Low Conversion (SM Remaining) Check->LowConv SM Major Dehal Dehalogenation (Indole formed) Check->Dehal Byproduct Sol1 Increase Temp (110°C) or Switch to XPhos Pd G2 LowConv->Sol1 Sol2 Switch Solvent to Toluene/EtOH/H2O LowConv->Sol2 Sol3 Use Anhydrous Conditions (Cs2CO3, DMF) Dehal->Sol3 Reduce protic source

Figure 2: Troubleshooting workflow for Pd-catalyzed indole synthesis.

Key Troubleshooting Notes
  • Protodehalogenation: If you observe unsubstituted indole (loss of Br), the hydride source is often the solvent or excessive heating. Switch to a less protic solvent system (e.g., Toluene/DMF) or lower the temperature.

  • N-Arylation: Rare under these conditions, but if N-arylation is observed, use a bulkier ligand (e.g., XPhos) or protect the nitrogen (e.g., Boc or Tosyl) prior to coupling.

System Suitability & Validation

To ensure the protocol was successful, compare the analytical data against these expected values.

Expected NMR Shifts (¹H NMR, 400 MHz, DMSO-d₆)
  • Indole NH: Broad singlet ~11.2 ppm.

  • C4-Phenyl Protons: Multiplets in the 7.3–7.6 ppm range.

  • C2/C3 Indole Protons:

    • C2-H: ~7.4 ppm (doublet or triplet).

    • C3-H: ~6.5–6.7 ppm (distinctive upfield shift compared to benzene ring protons).

    • Note: The disappearance of the C4-H signal (usually a doublet around 7.1 ppm in the parent indole) confirms substitution.

QC Criteria
  • Purity: >95% by HPLC (254 nm).

  • Identity: Mass Spec (ESI+) shows [M+H]⁺ = 194.1 (for unsubstituted phenyl).

  • Residual Palladium: Must be <10 ppm for biological assays (use scavenger resin, e.g., SiliaMetS® Thiol, if necessary).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1981). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling. TCI Chemicals Application Note. Link

  • Li, J.J., et al. (2021). Palladium-Catalyzed Weak-Chelation-Assisted C4-Nitration and Arylation of Indoles.[2] Organic Letters. Link

  • Lopchuk, J.M. (2018).[3] Five-Membered Ring Systems: Indoles and Isoquinolines. Science of Synthesis. Link

  • Yang, Y., et al. (2013). Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors (Structure-Activity Relationship including 4-phenylindole moieties). Bioorganic & Medicinal Chemistry Letters. Link

Sources

One-pot synthesis of substituted 4-phenyl-1H-indoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Substituted 4-Phenyl-1H-Indoles via Directed C-H Activation

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "C4 Problem" in Indole Chemistry The indole scaffold is a privileged structure in drug discovery, serving as the core for numerous therapeutics (e.g., kinase inhibitors, GPCR ligands). However, functionalizing the C4 position is synthetically arduous. Classical electrophilic aromatic substitutions favor the electron-rich C3 position, while lithiation/deprotonation strategies typically favor the C2 position (via N-protection and directing groups).

Historically, accessing 4-phenylindoles required de novo ring construction (e.g., Leimgruber-Batcho synthesis starting from substituted nitroarenes) or the use of pre-functionalized 4-haloindoles. Both methods lack the flexibility required for late-stage diversification in medicinal chemistry.

The Solution: Chelation-Assisted C-H Activation This Application Note details a robust "one-pot" functionalization protocol that utilizes a C3-directing group (DG) to reverse the natural reactivity of the indole ring. By installing a weak coordinating group (such as a pivaloyl, acetyl, or trifluoroacetyl moiety) at C3, a Palladium catalyst is geometrically constrained to activate the C4-H bond. This allows for the direct, site-selective coupling of the indole core with aryl iodides.

Key Advantages:

  • Atom Economy: Eliminates the need for pre-halogenated indole precursors.

  • Regiocontrol: Overrides the innate C2/C3 reactivity bias.

  • Scalability: Utilizes stable Pd(II) sources and commercially available oxidants.

Part 2: Mechanistic Insight

To ensure protocol reproducibility, it is vital to understand the catalytic cycle. The reaction does not proceed via a standard Heck-type mechanism. Instead, it relies on a Directed C-H Activation pathway.

Mechanism Description:

  • Coordination: The Pd(II) species coordinates to the carbonyl oxygen of the C3-directing group.

  • C-H Activation: The metal center inserts into the proximal C4-H bond (cyclopalladation), forming a stable five- or six-membered palladacycle.

  • Oxidative Addition: The aryl iodide reacts with the palladacycle, oxidizing the metal to a high-valent Pd(IV) species (or a Pd(II)/Pd(II) dimer depending on the specific ligand system).

  • Reductive Elimination: The C4-Aryl bond is formed, releasing the product and regenerating the Pd species.[1]

Visualizing the Pathway:

CH_Activation_Cycle Start Substrate (3-Pivaloylindole) Coordination Coordination (Pd binds to C3-C=O) Start->Coordination + Pd(OAc)2 CH_Activation C4-H Activation (Cyclopalladation) Coordination->CH_Activation - AcOH OxAdd Oxidative Addition (Ar-I enters) CH_Activation->OxAdd + Ph-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Coordination Re-oxidation (Ag2CO3/Oxidant) Product Product (4-Phenyl-3-Pivaloylindole) RedElim->Product - Pd(0)

Figure 1: Catalytic cycle for the DG-assisted C4-arylation of indoles. The critical step is the cyclopalladation at C4 facilitated by the C3-carbonyl group.

Part 3: Experimental Protocol

Target Synthesis: 1-Methyl-4-phenyl-1H-indole-3-carboxylic acid (via hydrolysis of the C4-arylated intermediate).[2] Method: Pd-Catalyzed C4-Arylation using a Trifluoroacetyl Directing Group.[1][2][3]

Materials & Reagents
ReagentEquiv.RoleNotes
1-Methyl-3-(trifluoroacetyl)indole 1.0SubstrateThe DG (-COCF3) is crucial for C4 selectivity.
Iodobenzene 2.0 - 3.0Coupling PartnerExcess drives reaction to completion.
Pd(OAc)₂ 0.1 (10 mol%)CatalystSource of Pd(II).
Ag₂CO₃ 2.0Oxidant/BaseRegenerates Pd(II) and neutralizes HI.
TFA (Trifluoroacetic Acid) 0.5 - 1.0AdditivePromotes electrophilic palladation.
1,2-Dichloroethane (DCE) SolventMediumAnhydrous; 0.2 M concentration.
Step-by-Step Procedure

Step 1: Reaction Assembly (The C-H Activation)

  • Setup: In a clean, oven-dried screw-cap reaction vial (20 mL) equipped with a magnetic stir bar.

  • Charging: Add 1-Methyl-3-(trifluoroacetyl)indole (1.0 mmol, 227 mg), Pd(OAc)₂ (0.1 mmol, 22.4 mg), and Ag₂CO₃ (2.0 mmol, 551 mg).

  • Solvent Addition: Add anhydrous DCE (5.0 mL) followed by Iodobenzene (3.0 mmol, 335 µL) and TFA (0.5 mmol, 38 µL).

  • Sealing: Cap the vial tightly (Teflon-lined septum).

  • Reaction: Heat the block/oil bath to 100°C . Stir vigorously for 12–24 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.45) should appear.

Step 2: Work-up and Isolation

  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: Filter the suspension through a short pad of Celite to remove silver salts. Rinse the pad with CH₂Cl₂ (3 x 10 mL).

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the 4-phenyl-3-(trifluoroacetyl)indole intermediate.

Step 3: Directing Group Removal (Hydrolysis) Note: If the target is the 3-unsubstituted 4-phenylindole, this step is required.

  • Dissolve the intermediate (from Step 2) in Ethanol (5 mL).

  • Add aqueous NaOH (4.0 M, 2 mL).

  • Reflux at 80°C for 2 hours.

  • Acidify with HCl (1M) to pH 3.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-methyl-4-phenyl-1H-indole-3-carboxylic acid (or decarboxylate further via thermal treatment if the H-indole is desired).

Part 4: Data Summary & Optimization Guide

Substrate Scope & Limitations:

VariableRecommendationImpact on Reaction
N-Protection Methyl, Benzyl, SEMMandatory. Free N-H indoles often poison the catalyst or undergo N-arylation.
Directing Group Trifluoroacetyl > Pivaloyl > AcetylElectron-deficient carbonyls (CF3) often enhance C-H acidity and reactivity.
Aryl Halide Aryl Iodides >> BromidesAryl Iodides are required for the mild oxidative addition step in this specific cycle.
Solvent DCE or HFIPHFIP (Hexafluoroisopropanol) can significantly boost yield in stubborn cases due to H-bonding activation.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black)Add more oxidant (Ag₂CO₃) or switch to Pd(TFA)₂.
C2-Arylation (Regio-scrambling) Loss of DG coordinationEnsure the reaction temp does not exceed 110°C; check DG stability.
Protodealkylation Acid concentration too highReduce TFA loading; ensure anhydrous conditions.

Part 5: References

  • Cheng, Y., et al. (2021).[1] "C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes." Chemical Science.

  • Sahoo, H., et al. (2016). "Weak Chelating Group Directed Palladium-catalyzed C-4 Arylation of Indoles." NIT Rourkela / J. Org. Chem.

  • Aslam, M., et al. (2022).[4] "Palladium-Catalyzed Regioselective C4 Functionalization of Indoles with Quinones." Advanced Synthesis & Catalysis.

  • Garg, N. K., et al. (2011).[2] "Indoles: Industrial, Agricultural and Medical Applications."[1][5][6] Comprehensive Heterocyclic Chemistry III.

Sources

In vitro cytotoxicity assay of 4-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Profiling of 4-Phenyl-1H-Indole

Abstract & Scientific Context

The indole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. 4-Phenyl-1H-indole (CAS: 35577-92-5) is a critical pharmacophore, distinct from its C2- and C3-substituted isomers, often serving as a precursor for tubulin polymerization inhibitors and kinase antagonists.

While 2-phenylindoles are widely documented for their activity against breast cancer lines (MCF-7), the 4-phenyl-1H-indole moiety offers unique steric properties that influence binding in the colchicine site of tubulin and the ATP-binding pockets of kinases. This application note provides a rigorous, self-validating protocol for determining the in vitro cytotoxicity (IC50) of 4-phenyl-1H-indole and its derivatives using the MTT metabolic competence assay.

Key Mechanistic Insight: Lipophilic indole derivatives typically permeate the cell membrane via passive diffusion. Once intracellular, they often act by destabilizing microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

Reagent Preparation & Solubility Profile

Critical Quality Attribute (CQA): 4-Phenyl-1H-indole is highly lipophilic. Improper solubilization is the primary cause of assay variability.

Compound Properties
  • Molecular Weight: 193.24 g/mol [1]

  • Appearance: Off-white to pale yellow crystalline solid

  • Solubility: Insoluble in water; Soluble in DMSO, Ethanol.

Stock Solution Protocol
  • Solvent Choice: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich).

  • Concentration: Prepare a 20 mM primary stock.

    • Calculation: Weigh 3.86 mg of 4-phenyl-1H-indole and dissolve in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Validation Step: Before use, visually inspect the thawed stock for precipitation. Vortex for 30 seconds. If precipitate persists, sonicate at 40 kHz for 5 minutes.

Experimental Design: The Cytotoxicity Workflow

The following workflow utilizes the MTT assay, which relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.

Workflow Visualization

CytotoxicityWorkflow Start Compound Preparation (20 mM Stock in DMSO) Treatment Drug Treatment (Serial Dilution: 0.1 - 100 µM) Start->Treatment Seeding Cell Seeding (3-5k cells/well in 96-well plate) Incubation1 Attachment Phase (24 hours, 37°C, 5% CO2) Seeding->Incubation1 Incubation1->Treatment Incubation2 Exposure Phase (48 - 72 hours) Treatment->Incubation2 MTT_Add MTT Addition (0.5 mg/mL final conc.) Incubation2->MTT_Add Solubilization Formazan Solubilization (DMSO or SDS-HCl) MTT_Add->Solubilization 4h Incubation Readout Data Acquisition (Absorbance @ 570 nm) Solubilization->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Caption: Step-by-step workflow for the colorimetric determination of 4-phenyl-1H-indole cytotoxicity.

Detailed Protocol

Phase 1: Cell Culture & Seeding
  • Target Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): High sensitivity to indole-based tubulin inhibitors.[2]

    • HepG2 (Hepatocellular Carcinoma): Used to assess metabolic stability and liver toxicity.

    • HFF-1 (Human Foreskin Fibroblast): Essential Control for determining selectivity index (cancer vs. normal).

  • Seeding Density:

    • MCF-7/HepG2: 5,000 cells/well.

    • HFF-1: 8,000 cells/well (slower growth rate).

  • Procedure:

    • Harvest cells using Trypsin-EDTA.[3]

    • Resuspend in complete media (RPMI-1640 or DMEM + 10% FBS).

    • Dispense 100 µL/well into a clear-bottom 96-well tissue culture plate.

    • Blank Wells: Add 100 µL of media without cells to column 12 (Background control).

    • Incubate for 24 hours to allow attachment.

Phase 2: Compound Treatment
  • Dilution Strategy:

    • Prepare a 200 µM intermediate working solution in culture media (1:100 dilution of stock). Final DMSO conc. is 1%.

    • Perform 1:2 serial dilutions in media to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125, 1.56 µM .

    • Vehicle Control: Media containing 0.5% DMSO (Must match the highest DMSO concentration in test wells).

    • Positive Control: Doxorubicin (1 µM) or Paclitaxel (100 nM).

  • Application:

    • Aspirate old media from the wells (carefully, do not disturb the monolayer).

    • Add 100 µL of the drug dilutions to triplicate wells.

    • Incubate for 48 or 72 hours .

Phase 3: MTT Assay & Readout
  • Prepare MTT Reagent: 5 mg/mL in PBS. Filter sterilize (0.22 µm).

  • Add 10 µL of MTT reagent to each well (final conc. 0.45 mg/mL).

  • Incubate for 3-4 hours at 37°C. Look for purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the media (crucial step; do not suck up crystals).

    • Add 100 µL DMSO to each well.

    • Shake plate on an orbital shaker for 15 minutes at room temperature.

  • Measurement: Measure absorbance (OD) at 570 nm (reference filter 630 nm) using a microplate reader.

Data Analysis & Interpretation

Calculation

Calculate % Viability for each concentration:



IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (four-parameter logistic curve) :



Expected Results Table

Typical ranges for phenylindole derivatives (Reference data):

Cell LineCompoundExpected IC50 (µM)Interpretation
MCF-7 4-Phenyl-1H-indole15 - 40 µMModerate Cytotoxicity
HepG2 4-Phenyl-1H-indole20 - 50 µMModerate Cytotoxicity
HFF-1 4-Phenyl-1H-indole> 100 µMLow Toxicity (Desirable)
MCF-7 Doxorubicin (Ctrl)0.1 - 0.5 µMHigh Potency Control

Mechanistic Pathway (Hypothetical)

4-Phenyl-1H-indole derivatives often function by inhibiting microtubule dynamics. The following diagram illustrates the downstream effects of this inhibition.

Mechanism Drug 4-Phenyl-1H-indole (Intracellular) Target Tubulin (Colchicine Binding Site) Drug->Target Binding Event1 Inhibition of Polymerization Target->Event1 Event2 G2/M Phase Arrest Event1->Event2 Event3 Mitochondrial Collapse Event2->Event3 Prolonged Arrest Outcome Apoptosis (Cell Death) Event3->Outcome Caspase Activation

Caption: Proposed Mechanism of Action: Tubulin binding leading to mitotic arrest and apoptotic cascade.

Troubleshooting & Optimization

  • Precipitation: If the OD readings fluctuate wildly at high concentrations (>50 µM), the compound may have precipitated in the aqueous media.

    • Solution: Check the wells under a microscope before adding MTT. If crystals are visible (distinct from formazan), lower the maximum concentration or use a co-solvent.

  • High Background: If blank wells have high OD (>0.1).

    • Solution: Ensure thorough washing or careful aspiration. Phenol red in media can interfere; use phenol-red free media for the assay step if available.

  • Edge Effect: Outer wells of the 96-well plate often evaporate faster.

    • Solution: Fill outer edge wells with PBS and do not use them for data collection.

References

  • Singh, P., et al. (2023). "Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides." Molecules. Link

  • Rathod, J., et al. (2021). "Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles." Pharmaceuticals.[1][4][5][6][7] Link

  • Abcam. "MTT Assay Protocol." Abcam Protocols. Link

  • ATCC. "MTT Cell Proliferation Assay Instruction Guide." ATCC Technical Documents. Link

  • GuideChem. "4-Phenyl-1H-indole Properties and Applications." Link

Sources

Application Note: Optimized Cell Viability and Mechanistic Profiling of 4-Phenyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenyl-1H-indole derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors targeting the colchicine-binding site. While these compounds exhibit potent antiproliferative activity against multi-drug resistant (MDR) cancer lines, their significant lipophilicity and specific mode of action (G2/M arrest) present unique challenges in in vitro assays.

This guide provides optimized protocols for assessing the viability of cells treated with 4-phenyl-1H-indoles. Unlike generic protocols, this document addresses the specific solubility constraints of the phenyl-indole core and integrates mechanistic validation (tubulin polymerization) to distinguish true cytotoxicity from assay artifacts.

Critical Technical Considerations (The "Why" Behind the Protocol)

Before initiating wet-lab work, researchers must account for the physicochemical properties inherent to the 4-phenyl-1H-indole scaffold.

Solubility and Precipitation[1]
  • Challenge: The 4-phenyl substitution significantly increases the logP (lipophilicity) of the indole core. These compounds are prone to precipitation in aqueous cell culture media, which can form micro-crystals that settle on the cell monolayer.

  • Impact: Micro-crystals can cause physical stress to cells (false toxicity) or scatter light in optical density (OD) readings (false viability in MTT assays).

  • Solution: Stock solutions must be prepared in 100% DMSO. The final DMSO concentration in the assay well must be kept

    
     0.5% (v/v). A "media-only" precipitation check (no cells) is required for concentrations 
    
    
    
    .
Assay Interference[2]
  • Challenge: Indole derivatives can exhibit intrinsic fluorescence or absorbance in the UV-blue region.

  • Impact: This may interfere with fluorescence-based viability dyes (e.g., Resazurin/Alamar Blue).

  • Solution: We prioritize Luminescence (ATP) or Colorimetric (MTT/MTS) assays where the signal readout (570nm or luminescence) is spectrally distinct from the indole chromophore.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound handling to mechanistic confirmation.

IndoleWorkflow Stock Compound Stock (10-20 mM in 100% DMSO) Dilution Serial Dilution (2x conc. in Media) Stock->Dilution QC Solubility QC (Check for crystals) Dilution->QC Treatment Treatment (24h - 72h) QC->Treatment If soluble Cells Cell Seeding (3000-5000 cells/well) Cells->Treatment AssayChoice Assay Selection Treatment->AssayChoice MTT MTT Assay (Metabolic Activity) AssayChoice->MTT Primary Screen ATP ATP Luminescence (Cell Health/Energy) AssayChoice->ATP Confirmation Readout Data Analysis (IC50 Calculation) MTT->Readout ATP->Readout Mech Mechanistic Validation (Tubulin Polymerization) Readout->Mech If IC50 < 10µM

Caption: Workflow for evaluating 4-phenyl-1H-indole derivatives, prioritizing solubility checks and mechanistic validation.

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

The MTT assay is the gold standard for initial Structure-Activity Relationship (SAR) screening of indole derivatives due to its cost-effectiveness and robustness.

Reagents
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS). Filter sterilize and store at -20°C in the dark.

  • Solubilization Buffer: 100% DMSO.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed tumor cells (e.g., HeLa, MCF-7, A549) at 3,000–5,000 cells/well in 96-well plates.

    • Expert Note: Indoles acting on tubulin cause G2/M arrest. If cells are over-confluent (>70%) at the start, contact inhibition may mask the drug's anti-mitotic effect.

    • Incubate for 24 hours to allow attachment.

  • Compound Preparation:

    • Dissolve 4-phenyl-1H-indole derivative in DMSO to make a 10 mM stock .

    • Prepare serial dilutions in culture medium. Ensure the final DMSO concentration is 0.5% in all wells, including controls.

  • Treatment:

    • Aspirate old media (carefully) or add 2x concentrated drug solution to existing media.

    • Incubate for 48 to 72 hours . Tubulin inhibitors often require at least two cell cycles to manifest cytotoxicity.

  • MTT Addition:

    • Add 20 µL of MTT stock (5 mg/mL) to each well (containing 100 µL media).

    • Incubate for 3–4 hours at 37°C.

    • Visual Check: Look for purple formazan crystals.[1] If white needle-like crystals are visible, the drug has precipitated.

  • Solubilization & Reading:

    • Carefully aspirate media (do not disturb formazan).

    • Add 150 µL DMSO to dissolve crystals. Shake plate on an orbital shaker for 10 mins.

    • Measure Absorbance at 570 nm (reference 630 nm).

Protocol B: Mechanistic Validation (Tubulin Polymerization)

If the MTT assay reveals potent cytotoxicity (IC50 < 10 µM), it is critical to verify if the 4-phenyl-1H-indole acts via the expected tubulin-destabilizing mechanism (binding to the colchicine site).

Rationale

4-phenylindoles are structural mimics of combretastatin A-4. They inhibit the assembly of tubulin into microtubules.[2] This assay measures fluorescence enhancement of a reporter dye (DAPI or specific kit fluorophores) which only fluoresces when bound to polymerized microtubules.

Methodology (Fluorescence Based)
  • Preparation:

    • Use purified porcine brain tubulin (>99% pure).

    • Prepare Tubulin Reaction Buffer (PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10% glycerol and 1 mM GTP.

  • Assay Setup:

    • Keep all reagents on ice (4°C).

    • In a black 96-well half-area plate, add:

      • Test Compound (final conc. usually 5–10 µM).

      • Positive Control: Colchicine (Depolymerizer) or Paclitaxel (Stabilizer).

      • Negative Control: 0.5% DMSO.

    • Add Tubulin solution (final conc. 2–3 mg/mL).

  • Kinetic Reading:

    • Transfer plate immediately to a pre-warmed plate reader at 37°C .

    • Measure Fluorescence (Ex 360 nm / Em 450 nm for DAPI-based assays) every 30 seconds for 60 minutes .

  • Interpretation:

    • Normal Polymerization (DMSO): Sigmoidal curve (Lag phase

      
       Elongation 
      
      
      
      Plateau).
    • Inhibition (4-Phenyl-1H-indole): Flat line or significantly reduced Vmax (similar to Colchicine).

Pathway Mechanism Diagram

Understanding the downstream effects of these derivatives is essential for interpreting viability data.

Mechanism Indole 4-Phenyl-1H-Indole Tubulin Tubulin (Colchicine Site) Indole->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Disruption leads to Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis Prolonged arrest Viability Decreased Cell Viability Apoptosis->Viability

Caption: Mechanism of Action: Binding to the colchicine site inhibits polymerization, triggering G2/M arrest and subsequent apoptosis.[3]

Data Analysis and Reporting

Calculating IC50

Do not rely on a simple linear regression. Use a four-parameter logistic (4PL) non-linear regression model:



  • 
    : Log of concentration.
    
  • 
    : Normalized response (% Viability).
    
Selectivity Index (SI)

To validate the therapeutic potential, calculate the SI using a normal cell line (e.g., HEK293 or HUVEC):



  • Target: An SI > 10 is generally considered a promising hit for indole derivatives.

References

  • Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Source: PubMed/NIH. Context: Establishes the 2-phenyl and 4-phenyl indole scaffold as a colchicine-site binder.

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression. Source: PMC (NIH). Context: Describes the G2/M arrest mechanism and specific protocols for flow cytometry and tubulin assays for indole derivatives.

  • Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. Context: Gold standard protocols for MTT and ATP assays, including troubleshooting for precipitation.

  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Source: Frontiers in Pharmacology / NIH. Context: Recent application of aryl-indole derivatives in anticancer screening.[3][4][5][6][7][8]

  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Source: Future Medicinal Chemistry.[4] Context: Comprehensive review of SAR for indole-based tubulin inhibitors.

Sources

Technical Guide: 4-Phenyl-1H-Indole as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 4-Phenyl-1H-indole (4PI) as a fluorescent probe. While often overshadowed by its structural isomer 2-phenylindole (the core of DAPI), 4-phenyl-1H-indole possesses distinct photophysical properties driven by Twisted Intramolecular Charge Transfer (TICT) mechanisms, making it a valuable tool for probing hydrophobic microenvironments , protein binding pockets , and lipid bilayer viscosity .

Part 1: Executive Summary & Physicochemical Profile

4-Phenyl-1H-indole is a solvatochromic fluorophore that serves as a sensitive reporter of local environmental polarity and viscosity. Unlike DNA-intercalating dyes (e.g., DAPI), 4-phenyl-1H-indole is primarily utilized to map hydrophobic regions within biological systems, such as the interior of amyloid aggregates, hydrophobic protein clefts, or lipid droplet cores. Its fluorescence emission is highly dependent on the restriction of the phenyl ring rotation and the polarity of the solvent, a phenomenon known as the "molecular rotor" effect.

Critical Technical Distinction

WARNING: Do not confuse 4-phenyl-1H-indole with DAPI (4',6-diamidino-2-phenylindole). While some commercial catalogs loosely refer to "phenylindole" components, DAPI is a 2-substituted indole specific for AT-rich DNA regions. 4-phenyl-1H-indole targets hydrophobic pockets and does not exhibit the same DNA-binding specificity or spectral fingerprint.

Spectral & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
PropertyValue / CharacteristicNotes
CAS Number 10284-80-7Distinct from 2-phenylindole (948-65-2).
Excitation Max (

)
290 – 315 nmRequires UV excitation (DAPI filter set compatible).
Emission Max (

)
360 – 450 nmHighly solvatochromic; blue-shifted in non-polar, red-shifted in polar.
Stokes Shift ~70 – 100 nmLarge shift reduces self-quenching artifacts.
Solubility DMSO, EthanolInsoluble in water; requires organic co-solvent for stock.
Quantum Yield (

)
0.1 – 0.6Increases significantly in viscous/hydrophobic environments (Turn-On).
Mechanism TICT / Molecular RotorPhenyl ring rotation quenches fluorescence in low viscosity.

Part 2: Mechanism of Action

The utility of 4-phenyl-1H-indole as a bioimaging probe relies on its environment-sensitive emission .

  • Excitation & Charge Transfer: Upon UV excitation (~300 nm), the molecule undergoes an intramolecular charge transfer (ICT) from the indole nitrogen (donor) to the phenyl ring (acceptor).

  • Twisted Intramolecular Charge Transfer (TICT): In low-viscosity, polar solvents (like cytosol), the phenyl ring rotates freely, allowing the excited state to relax non-radiatively (quenching fluorescence).

  • Fluorescence Restoration (The "Turn-On" Effect): When bound to a rigid, hydrophobic environment (e.g., inside a protein pocket or lipid membrane), the rotation is sterically hindered. This forces radiative decay, resulting in a sharp increase in fluorescence quantum yield and a blue-shift in emission.

Mechanism cluster_0 Environmental Response Ground Ground State (Planar) Excited Excited State (ICT) Ground->Excited UV Excitation (300 nm) FreeRot Free Rotation (Low Viscosity/Polar) Excited->FreeRot Cytosol Restricted Restricted Rotation (Hydrophobic/Viscous) Excited->Restricted Lipid/Protein Bind NonRad Non-Radiative Decay (Dark/Weak Signal) FreeRot->NonRad Energy Loss Rad Radiative Decay (Strong Blue Fluorescence) Restricted->Rad Emission (360-400 nm)

Figure 1: Mechanism of fluorescence modulation in 4-phenyl-1H-indole. The probe acts as a molecular rotor, lighting up when rotation is restricted by binding events.

Part 3: Experimental Protocols

Application A: Probing Hydrophobic Protein Pockets (e.g., Albumin/Amyloid)

This protocol is designed to detect the binding of 4-phenyl-1H-indole to hydrophobic clefts in proteins (like BSA/HSA) or beta-amyloid aggregates.

Materials:

  • 4-Phenyl-1H-indole (Solid)

  • Anhydrous DMSO (Stock solvent)

  • PBS (Phosphate Buffered Saline, pH 7.4)

  • Quartz Cuvette or UV-compatible 96-well plate.

Workflow:

  • Stock Preparation (Critical):

    • Dissolve 1 mg of 4-phenyl-1H-indole in 1 mL anhydrous DMSO to create a ~5 mM Stock Solution .

    • Storage: Aliquot and store at -20°C, protected from light. Stable for 3 months.

  • Working Solution:

    • Dilute the stock into PBS to a final concentration of 10 µM .

    • Note: Ensure rapid mixing to prevent precipitation. The solution may appear faintly cloudy if concentration is too high; keep <20 µM.

  • Incubation:

    • Add the probe to the protein sample (0.1 – 10 µM protein).

    • Incubate for 15 minutes at Room Temperature (25°C) in the dark.

  • Imaging/Measurement:

    • Excitation: 295 nm (Selectively excites the indole moiety).

    • Emission Scan: 310 nm – 500 nm.

    • Readout: Look for a Blue Shift (e.g., 450nm

      
       410nm) and Intensity Increase  relative to the probe in buffer alone.
      
Application B: Lipid Membrane & Viscosity Imaging in Live Cells

Target: Lipid Droplets or Cell Membranes.

Workflow:

  • Cell Culture: Grow cells (e.g., HeLa, HEK293) on UV-transparent glass-bottom dishes to 70% confluence.

  • Staining:

    • Wash cells 2x with PBS.

    • Incubate with 5 µM 4-phenyl-1H-indole in serum-free media for 20 minutes at 37°C.

    • Optimization: If background is high, reduce concentration to 1 µM.

  • Washing:

    • Wash 3x with PBS to remove unbound probe.

  • Imaging:

    • Microscope: Confocal or Epifluorescence with UV laser/lamp.

    • Filter Set: DAPI channel (Ex: 340-380nm*, Em: 435-485nm).

    • Note: While peak excitation is ~300nm, the tail absorption often allows excitation with standard 355nm/405nm lasers, though with lower efficiency.

Protocol Stock Stock Prep 5mM in DMSO Dilution Dilution 1-10 µM in PBS/Media Stock->Dilution Dilute immediately before use Incubation Incubation 15-20 min @ RT/37°C Dilution->Incubation Add to cells/protein Wash Wash Step 3x PBS (Remove Unbound) Incubation->Wash Critical for S/N ratio Image Imaging Ex: ~300-350nm | Em: Blue Wash->Image UV/DAPI Channel

Figure 2: Step-by-step workflow for cellular or solution-based assays.

Part 4: Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
No Fluorescence Excitation wavelength too high.The probe excites in the UV (290-310nm). Standard 488nm or 561nm lasers will not work. Use a 355nm or 405nm laser (405nm is suboptimal but possible).
Precipitation Concentration >20 µM in aqueous buffer.4-phenyl-1H-indole is hydrophobic. Lower the working concentration to 1-5 µM or add a surfactant (e.g., Pluronic F-127) if compatible.
High Background Non-specific hydrophobic binding.Reduce incubation time. Perform rigorous washing with PBS. Titrate probe concentration down.
Photobleaching UV-induced degradation.Minimize exposure time. Use pulsed excitation if available.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Estelrich, J., & Iturriagagoitia, M. A. (2025). Solvent effects on the fluorescent states of indole derivatives. ResearchGate.

  • Hu, J., et al. (2013). Synthesis and biological evaluation of 18F-labeled 2-phenylindole derivatives as PET imaging probes for β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters. (Contextualizes phenylindole scaffolds for amyloid imaging).

  • Wirth, R., et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Advances. (Discusses tunability of indole fluorescence).

  • Foregene. (n.d.). DAPI Counterstain Product Note. (Reference for nomenclature confusion between phenylindole and DAPI).

Application Note: In Vivo Efficacy Evaluation of 4-Phenyl-1H-Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocols for evaluating the biological efficacy of 4-phenyl-1H-indole and its functionalized derivatives. While the indole core is a privileged structure in medicinal chemistry, the 4-phenyl regioisomer has emerged as a distinct scaffold with dual-targeting potential:

  • Kv1.5 Potassium Channel Blockade: For the treatment of atrial fibrillation (AF) by prolonging the atrial effective refractory period (AERP).

  • Tubulin Polymerization Inhibition: For arresting cancer cell mitosis at the G2/M phase in solid tumors (e.g., breast, colon).

This document provides self-validating experimental workflows for these two distinct therapeutic indications, prioritizing reproducibility and animal welfare.

Mechanism of Action & Rationale

The therapeutic utility of 4-phenyl-1H-indole stems from its ability to interact with hydrophobic pockets in transmembrane proteins and cytoskeletal elements.

  • Cardiovascular (Kv1.5): The 4-phenyl moiety mimics the hydrophobic pharmacophore required to bind the pore region of the Kv1.5 channel (encoded by KCNA5), which mediates the ultra-rapid delayed rectifier potassium current (

    
    ). Blocking 
    
    
    
    is atrial-selective, minimizing ventricular pro-arrhythmia risks (e.g., Torsades de Pointes).
  • Oncology (Tubulin): The indole core occupies the colchicine-binding site on

    
    -tubulin. The phenyl group at the 4-position provides steric bulk that prevents microtubule assembly, leading to mitotic catastrophe.
    
Visualizing the Dual Pathway

MOA_Pathway Molecule 4-Phenyl-1H-Indole (Scaffold) Target_CV Target: Kv1.5 Channel (Atrium Specific) Molecule->Target_CV Binding (Hydrophobic) Target_Onc Target: Beta-Tubulin (Colchicine Site) Molecule->Target_Onc Binding (Steric) Mech_CV Block I_Kur Current Target_CV->Mech_CV Mech_Onc Inhibit Polymerization Target_Onc->Mech_Onc Effect_CV Prolong Refractory Period (AERP) Mech_CV->Effect_CV Effect_Onc G2/M Cell Cycle Arrest Mech_Onc->Effect_Onc Outcome_CV Terminate Atrial Fibrillation Effect_CV->Outcome_CV Outcome_Onc Apoptosis / Tumor Regression Effect_Onc->Outcome_Onc

Figure 1: Dual pharmacological mechanism of 4-phenyl-1H-indole derivatives targeting Kv1.5 for arrhythmia and Tubulin for oncology.

Protocol A: Cardiovascular Efficacy (Atrial Fibrillation)

Model: Acetylcholine (ACh) + CaCl


 Induced AF in Rats.[1]
Rationale:  This chemical induction model mimics vagal tone-mediated AF, creating a substrate of shortened refractory periods and calcium overload, ideal for testing Kv1.5 blockers.
Materials & Formulation[1][2][3]
  • Test Compound: 4-phenyl-1H-indole derivative (dissolved in 10% DMSO / 40% PEG400 / 50% Saline).

  • Induction Mixture: 66

    
    g/mL Acetylcholine + 10 mg/mL CaCl
    
    
    
    in saline.
  • Anesthesia: Urethane (1.2 g/kg, IP) or Pentobarbital Sodium (40 mg/kg, IP). Note: Urethane is preferred for preserving autonomic tone.

  • Positive Control: Vernakalant or Amiodarone.

Experimental Workflow
  • Preparation: Anesthetize male Sprague-Dawley rats (250–300g). Cannulate the right jugular vein for IV administration and the left carotid artery for blood pressure monitoring (optional but recommended).

  • ECG Setup: Insert needle electrodes in Lead II configuration.

  • Baseline Stabilization: Allow 15 minutes for heart rate stabilization.

  • AF Induction (Pre-Dose):

    • Inject the ACh-CaCl

      
       mixture IV via tail vein or jugular catheter.
      
    • Volume: 1 mL/kg.[1]

    • Rate: Bolus injection (rapid).

    • Success Criteria: Rapid, irregular atrial rhythm with absent P-waves lasting >5 seconds.

  • Treatment: Administer the Test Compound (IV bolus) 5 minutes after baseline AF confirmation.

  • Challenge: Re-inject the ACh-CaCl

    
     mixture at 5, 15, and 30 minutes post-treatment.
    
Data Analysis & Endpoints

Calculate the AF Duration (AFD) . Efficacy is defined as a statistically significant reduction in AFD compared to vehicle control.

ParameterVehicle Control4-Phenyl-Indole (Low Dose)4-Phenyl-Indole (High Dose)
Induction Rate (%) >90%TBDTBD
AF Duration (s) 30 - 90sExpected < 10sExpected ~0s
Heart Rate (bpm) VariableStableStable
QT Interval (ms) BaselineMonitor for prolongation Monitor for prolongation

Critical Safety Check: Because this molecule targets K+ channels, you must monitor the QT interval. Excessive prolongation indicates hERG channel blockade, a major toxicity risk (Torsades de Pointes).

Protocol B: Oncology Efficacy (Solid Tumor Xenograft)

Model: MCF-7 (Breast) or HT-29 (Colon) Xenograft in Nude Mice. Rationale: These cell lines are highly sensitive to microtubule destabilizing agents.

Materials[1][2][3][4][5][6][7]
  • Animals: BALB/c nu/nu mice (Female, 6–8 weeks).

  • Cells: MCF-7 human breast cancer cells (

    
     cells per mouse).
    
  • Matrix: Matrigel (Corning) mixed 1:1 with PBS (Required for MCF-7 take rate).

  • Estrogen Supplement: 17

    
    -estradiol pellets (0.72 mg, 60-day release) implanted SC (Required for MCF-7).
    
Experimental Workflow

Oncology_Workflow Step1 Cell Culture (MCF-7, Log Phase) Step2 Inoculation (SC Flank, 1:1 Matrigel) Step1->Step2 Step3 Tumor Growth Phase (Wait for 100-150 mm³) Step2->Step3 Step4 Randomization (n=8 per group) Step3->Step4 V ≈ 100mm³ Step5 Treatment Phase (IP/IV, Q2D x 21 Days) Step4->Step5 Step6 Necropsy & Histology (Tubulin staining) Step5->Step6

Figure 2: Step-by-step workflow for evaluating anti-tumor efficacy in xenograft models.

Detailed Steps
  • Inoculation: Inject

    
     of the Cell/Matrigel suspension subcutaneously into the right flank.
    
  • Staging: Monitor tumor volume using calipers twice weekly. Formula:

    
    .
    
  • Dosing Initiation: When tumors reach ~100–150 mm

    
     (approx. 2 weeks post-inoculation), randomize mice into groups.
    
  • Dosing Regimen:

    • Vehicle: 10% DMSO / 10% Tween 80 / 80% Saline.

    • Test Group: 4-phenyl-1H-indole derivative (e.g., 10, 20, 40 mg/kg), IP injection, Q2D (every 2 days) for 21 days.

    • Positive Control: Colchicine (1 mg/kg) or Combretastatin A-4 (CA-4).

  • Endpoints:

    • Tumor Growth Inhibition (TGI%):

      
      .
      
    • Body Weight: Monitor for loss >20% (humane endpoint).

Formulation & Solubility (The "Hidden" Variable)

Indole scaffolds are notoriously lipophilic (


). Poor solubility yields false negatives in animal models.

Recommended Formulation Strategy:

  • Stock Solution: Dissolve compound in 100% DMSO (200 mg/mL).

  • Working Solution (IV/IP):

    • Slowly add PEG-400 (40% final vol). Vortex.

    • Slowly add Saline (0.9% NaCl) (50% final vol). Vortex immediately.

    • Final Composition: 10% DMSO : 40% PEG-400 : 50% Saline.

    • Check: Solution must be clear. If precipitation occurs, add 2-hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD)
      (20% w/v) to the saline fraction.

References

  • Kv1.

    • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors. (2022).[2][3] Frontiers in Molecular Biosciences.

    • Animal Models of Atrial Fibrillation.[4][3][5] (2020).[2][6] Circulation Research.

  • Tubulin Inhibition & Oncology

    • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2020).[2][6] Molecules (MDPI).

    • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site.[7] (2024).[7] BioWorld.

  • Protocols & Methodology

    • Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride.[1] (2019).[1] Laboratory Animal and Comparative Medicine. [1]

Sources

Application Notes and Protocols for Molecular Docking of 4-phenyl-1H-indole with Tubulin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to performing molecular docking studies of 4-phenyl-1H-indole with tubulin, a key protein involved in cell division and a validated target for anticancer drug development. The indole scaffold is a privileged structure in medicinal chemistry, and understanding its binding interactions at the atomic level is crucial for the rational design of novel therapeutics.[1][2] This guide offers a detailed, step-by-step protocol using the widely-used and freely available software AutoDock Vina, supplemented with in-depth explanations of the underlying principles and best practices. The protocol is designed to be self-validating by incorporating a redocking procedure with a known tubulin inhibitor.

Introduction: The Rationale for Docking 4-phenyl-1H-indole with Tubulin

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[3][4] This method is instrumental in drug discovery for hit identification, lead optimization, and elucidating mechanisms of action.[5]

4-phenyl-1H-indole , the ligand of interest, belongs to the indole family of heterocyclic compounds. Indole derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][6][7] Their structural versatility makes them attractive scaffolds for designing targeted therapies.

Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintaining cell shape.[5] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. The colchicine binding site on tubulin, located at the interface between the α and β subunits, is a key target for small molecule inhibitors that can disrupt microtubule polymerization.[8][9][10] Given that many indole-containing compounds have been identified as tubulin inhibitors, investigating the binding of 4-phenyl-1H-indole to the colchicine site of tubulin is a scientifically sound approach to explore its potential as an anticancer agent.[5]

This guide will utilize AutoDock Vina , a popular open-source program for molecular docking, known for its accuracy and efficiency.[11] We will use the crystal structure of tubulin in complex with colchicine (PDB ID: 4O2B) to define the binding site and to validate our docking protocol.[12][13][14]

Foundational Concepts and Workflow Overview

A successful molecular docking experiment follows a logical progression of steps, each critical for the reliability of the final results. The overall workflow is depicted in the diagram below.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation PDB_Download 1. Download Protein Structure (PDB ID: 4O2B) Protein_Prep 3. Prepare Protein (Tubulin) PDB_Download->Protein_Prep Ligand_Prep 2. Prepare Ligand (4-phenyl-1H-indole) Docking_Run 5. Run Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box 4. Define Grid Box (Binding Site) Protein_Prep->Grid_Box Grid_Box->Docking_Run Results_Analysis 6. Analyze Results (Binding Energy & Poses) Docking_Run->Results_Analysis Validation 7. Validate Protocol (Redocking & RMSD) Results_Analysis->Validation

Figure 1: General workflow for the molecular docking of 4-phenyl-1H-indole with tubulin.

Materials and Software

A summary of the necessary software and data is provided in the table below. All listed software is freely available for academic use.

ComponentDescriptionSource
Protein Structure Crystal structure of tubulin in complex with colchicine.RCSB Protein Data Bank (PDB ID: 4O2B)[12][13][14][15]
Ligand Structure 3D structure of 4-phenyl-1H-indole.PubChem (CID: 35577-92-5) or drawn using chemical drawing software.
AutoDockTools (ADT) A graphical user interface for preparing docking input files.[Link]
AutoDock Vina The molecular docking program.[Link]
PyMOL or UCSF Chimera Molecular visualization software for preparing molecules and analyzing results.[Link] or
Open Babel A chemical toolbox for converting file formats.[Link]

Detailed Experimental Protocols

This section provides a step-by-step guide for the molecular docking of 4-phenyl-1H-indole into the colchicine binding site of tubulin.

Protocol 1: Preparation of the Target Protein (Tubulin)

The initial crystal structure from the PDB requires processing to remove non-essential molecules and to prepare it for docking.

  • Download the PDB File: Obtain the crystal structure of tubulin in complex with colchicine (PDB ID: 4O2B) from the RCSB PDB website.

  • Clean the PDB File:

    • Open the downloaded PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove water molecules, ions, and any co-solvents.

    • For this specific PDB entry, which contains the tubulin-colchicine complex, separate the protein chains (A and B) from the colchicine ligand. Save the protein chains as a new PDB file (e.g., tubulin.pdb).

    • Save the co-crystallized colchicine ligand as a separate PDB file (e.g., colchicine_xtal.pdb) for later validation.

  • Prepare the Protein for Docking using AutoDockTools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open tubulin.pdb.

    • Add polar hydrogens by navigating to Edit -> Hydrogens -> Add and selecting "Polar only".

    • Assign Kollman charges: Edit -> Charges -> Add Kollman Charges.

    • Save the prepared protein in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina: Grid -> Macromolecule -> Choose, select the tubulin molecule, and then save it as tubulin.pdbqt.

Protocol 2: Preparation of the Ligand (4-phenyl-1H-indole)

The ligand structure must also be prepared in the PDBQT format.

  • Obtain the Ligand Structure:

    • Download the 3D structure of 4-phenyl-1H-indole from a database like PubChem in SDF or MOL2 format.

    • Alternatively, draw the 2D structure in a chemical drawing program and convert it to a 3D structure.

  • Convert to PDB Format: Use a tool like Open Babel to convert the ligand file to the PDB format if necessary.

  • Prepare the Ligand for Docking using AutoDockTools (ADT):

    • In ADT, go to Ligand -> Input -> Open and select the PDB file for 4-phenyl-1H-indole.

    • ADT will automatically compute Gasteiger charges and detect the torsional degrees of freedom. You can review and adjust the rotatable bonds if needed under Ligand -> Torsion Tree.

    • Save the prepared ligand as a PDBQT file: Ligand -> Output -> Save as PDBQT (e.g., 4-phenyl-1H-indole.pdbqt).

Protocol 3: Defining the Binding Site and Grid Box Generation

The docking search space is defined by a grid box centered on the binding site.

  • Identify the Binding Site: The colchicine binding site is located at the interface of the α and β tubulin subunits. The coordinates of the co-crystallized colchicine (colchicine_xtal.pdb) can be used to define the center of our grid box.

  • Set the Grid Box Parameters in ADT:

    • With the tubulin.pdbqt loaded in ADT, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center of the box (center_grid_box) to the coordinates of the colchicine binding site. You can determine these coordinates by finding the geometric center of the colchicine_xtal.pdb ligand.

    • Adjust the dimensions of the grid box (npts) to encompass the entire binding site with some extra space to allow for ligand flexibility. A size of 25 x 25 x 25 Å is a reasonable starting point.

    • Save the grid parameters by going to File -> Close saving current.

    • Finally, save the grid parameter file: Grid -> Output -> Save GPF (e.g., grid.gpf).

Protocol 4: Performing the Molecular Docking with AutoDock Vina

With the prepared protein, ligand, and grid parameters, the docking simulation can now be executed.

  • Create a Configuration File: Create a text file named conf.txt with the following content:

    Replace the bracketed values with the actual coordinates and dimensions from the previous step.

  • Run AutoDock Vina: Open a command-line terminal, navigate to the directory containing your files, and execute the following command:

    This will initiate the docking calculation. The results will be saved in docking_results.pdbqt and a log file will be created.

Analysis and Interpretation of Docking Results

The output of AutoDock Vina provides valuable information about the binding affinity and the predicted binding poses of the ligand.

Binding Affinity (Binding Energy)

The docking_log.txt file and the docking_results.pdbqt file will contain a table of the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
......
Note: These are example values. Actual results will vary.
Visualization of Binding Poses

The docking_results.pdbqt file contains the coordinates of the different binding poses. These can be visualized using PyMOL or UCSF Chimera.

  • Open tubulin.pdbqt in your visualization software.

  • Open docking_results.pdbqt. The different poses can be viewed and analyzed individually.

  • Examine the interactions between 4-phenyl-1H-indole and the amino acid residues in the tubulin binding pocket. Look for:

    • Hydrogen bonds: These are crucial for specificity and affinity.

    • Hydrophobic interactions: The phenyl group of the ligand is likely to engage in hydrophobic interactions.

    • Pi-stacking interactions: The indole ring can interact with aromatic residues like tyrosine or phenylalanine.

binding_interactions cluster_protein Tubulin Binding Pocket Ligand 4-phenyl-1H-indole AA1 Amino Acid 1 (e.g., Serine) Ligand->AA1 Hydrogen Bond AA2 Amino Acid 2 (e.g., Leucine) Ligand->AA2 Hydrophobic Interaction AA3 Amino Acid 3 (e.g., Tyrosine) Ligand->AA3 Pi-Stacking

Sources

Application Note: Synthesis of 4-Phenyl-1H-indole-Based Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenyl-1H-indole scaffold represents a privileged structural motif in both drug discovery and advanced materials science. Unlike the more accessible 2- or 3-substituted isomers, the 4-substituted indole core requires specific synthetic strategies to overcome the inherent nucleophilicity patterns of the indole ring.

This guide provides a rigorous, field-proven protocol for the synthesis of 4-phenyl-1H-indole, prioritizing the Suzuki-Miyaura cross-coupling of 4-haloindoles due to its modularity, scalability, and functional group tolerance. We also examine the critical "Make vs. Buy" decision regarding the 4-haloindole precursor and provide a troubleshooting framework for common synthetic pitfalls.

Key Applications
  • Medicinal Chemistry: Kinase inhibitors (e.g., targeting ATP binding pockets), GPCR ligands, and peptidomimetics where the 4-phenyl group provides a critical hydrophobic anchor.

  • Material Science: Host materials for Phosphorescent OLEDs (PhOLEDs) and hole-transporting materials, leveraging the high triplet energy and thermal stability of the indole-carbazole hybrid architecture.

Strategic Retrosynthesis & Pathway Selection

The synthesis of 4-phenyl-1H-indole is best approached via a disconnection at the C4-aryl bond. While de novo indole syntheses (e.g., Fischer) often struggle with regioselectivity for the 4-position, transition-metal-catalyzed cross-coupling offers a convergent and reliable route.

Pathway Analysis
  • Route A (Recommended): Suzuki-Miyaura Coupling of 4-bromoindole or 4-iodoindole with phenylboronic acid.

    • Pros: High regiocontrol, mild conditions, modular (easy to vary the aryl group).

    • Cons: Requires 4-haloindole precursor (commercially available but expensive).

  • Route B (Precursor Synthesis): Leimgruber-Batcho synthesis to generate 4-bromoindole from 2-bromo-6-nitrotoluene.

    • Pros: Scalable, low raw material cost.

    • Cons: Multi-step, requires handling of enamine intermediates.

Visualizing the Synthetic Logic

Retrosynthesis Target 4-Phenyl-1H-indole (Target Scaffold) Disconnection C4-C(Ar) Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 4-Bromoindole (Electrophile) Disconnection->Precursor1 Precursor2 Phenylboronic Acid (Nucleophile) Disconnection->Precursor2 PrecursorSynthesis 2-Bromo-6-nitrotoluene (Leimgruber-Batcho) Precursor1->PrecursorSynthesis Precursor Origin

Figure 1: Retrosynthetic analysis of the 4-phenylindole scaffold highlighting the convergent Suzuki-Miyaura strategy.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the coupling of 4-bromoindole with phenylboronic acid . While 4-iodoindole is more reactive, the bromide is more stable and cost-effective.

Critical Decision - N-Protection:

  • Unprotected (Free N-H): Feasible and faster. However, the acidic N-H (pKa ~16) can deprotonate, potentially coordinating to Pd or reducing the rate.

  • Protected (N-Boc/N-Tosyl): Recommended for difficult couplings or scale-up. N-protection increases the electron deficiency of the ring, facilitating oxidative addition at the C4-Br bond.

  • Recommendation: Start with unprotected conditions. If yields are <50%, switch to N-Boc protection.

Materials & Reagents
ReagentEquiv.[1][2]RoleGrade
4-Bromoindole 1.0Limiting Reagent>97%
Phenylboronic Acid 1.2 - 1.5Coupling Partner>97%
Pd(dppf)Cl₂·DCM 0.03 - 0.05CatalystCatalyst Grade
K₂CO₃ 2.0 - 3.0BaseAnhydrous, Powdered
1,4-Dioxane / H₂O 4:1 RatioSolvent SystemDegassed
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
  • Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Loading: Charge the flask with 4-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Tip: If using a pressure vial, weigh the Pd catalyst at this stage as well. If using a flask, hold the catalyst.[2]

  • Solvent Addition: Add the solvent mixture (1,4-Dioxane/Water , 4:1 v/v). The concentration of indole should be approx. 0.1 M to 0.2 M.

  • Degassing (Crucial): Sparge the mixture with Argon for 15–20 minutes. Oxygen is the enemy of Palladium(0) and will lead to homocoupling of the boronic acid (biphenyl formation).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3-5 mol%). Quickly seal the vessel or attach a reflux condenser fitted with an inert gas balloon.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 85–95 °C .

    • Note: Do not exceed 100 °C if using free N-H indole to minimize thermal decomposition or polymerization.

  • Monitoring: Monitor by TLC (Eluent: 10-20% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of 4-bromoindole (Rf ~0.4 in 20% EtOAc/Hex).

    • Time: Typically 4–12 hours.

Phase 3: Work-up & Purification
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[3]

  • Extraction: Separate layers. Extract the aqueous layer 2x with EtOAc.

  • Wash: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).[4][5]

    • Gradient: 0% → 20% EtOAc in Hexanes.

    • Product: 4-Phenyl-1H-indole typically elutes as a white to off-white solid.

Experimental Workflow Diagram

Workflow Setup Setup: Charge Reactants (Ar Atmosphere) Degas Degas: Sparge 15 min Add Catalyst Setup->Degas Prevent O2 Poisoning Reaction Reaction: Heat 90°C 4-12 Hours Degas->Reaction Initiate Cycle Workup Work-up: Extract (EtOAc) Wash (Brine) Reaction->Workup Completion (TLC Check) Purify Purify: Flash Column (Hex/EtOAc) Workup->Purify Crude Oil

Figure 2: Operational workflow for the Suzuki-Miyaura coupling of 4-bromoindole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (O₂)Ensure rigorous degassing. Switch to a more active catalyst like Pd(Amphos)Cl₂ or XPhos Pd G2 .
Protodehalogenation Reduction of C-Br bondUse anhydrous conditions (switch to DMF/Base) or lower temperature.
Homocoupling (Biphenyl) Excess Boronic Acid / O₂Reduce boronic acid equivalents slightly; Improve degassing.
N-Arylation Competitive coupling at NUse a weaker base (e.g., NaHCO₃) or protect the Nitrogen (Boc/Tosyl) prior to coupling.

Characterization Data (Expected)

Upon isolation, the identity of 4-phenyl-1H-indole must be validated.

  • Physical State: White to pale beige crystalline solid.

  • Melting Point: 62–64 °C (Lit. value).

  • ¹H NMR (400 MHz, CDCl₃):

    • Indole NH: Broad singlet at ~8.3–8.5 ppm.

    • C2-H / C3-H: Characteristic doublets/multiplets at ~7.3 ppm and ~6.7 ppm.

    • Aromatic Region: Multiplets for the phenyl ring and the indole backbone (7.2–7.6 ppm). Look for the desymmetrization of the indole benzene ring.

  • MS (ESI+): m/z = 194.1 [M+H]⁺.

References

  • Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Source: ResearchGate URL:[6][7][8][Link]

  • Suzuki-Miyaura Cross-Coupling: Mechanism and Procedures. Source: Organic Chemistry Portal URL:[Link]

  • Indole Derivatives in Drug Discovery. Source: NCBI / PMC URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis of 4-Phenyl-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer indole synthesis of 4-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a widely utilized method for the preparation of the indole nucleus.[1][2] The synthesis of 4-phenyl-1H-indole, a significant structural motif in medicinal chemistry and materials science, presents a unique set of challenges and potential side reactions that demand careful consideration. This guide provides practical, experience-driven advice to help you optimize your reaction conditions, maximize your yields, and simplify the purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-phenyl-1H-indole via the Fischer indole synthesis.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the Fischer indole synthesis of 4-phenyl-1H-indole can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Quality of (3-Phenylphenyl)hydrazine Phenylhydrazines are susceptible to oxidation and degradation. Impurities can inhibit the reaction or lead to unwanted side products.- Verify Purity: Before use, check the purity of the (3-phenylphenyl)hydrazine by NMR or melting point. - Purification: If necessary, purify the hydrazine by recrystallization. - Proper Storage: Store phenylhydrazines under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
Suboptimal Acid Catalyst and Concentration The choice and concentration of the acid catalyst are critical.[2] Insufficient acid will result in a sluggish reaction, while excessive or overly strong acid can lead to degradation of the starting materials or product.- Catalyst Screening: Experiment with various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2] - Concentration Optimization: Titrate the concentration of the chosen acid. For example, when using sulfuric acid, the concentration can significantly influence the reaction outcome.
Inappropriate Reaction Temperature and Time The Fischer indole synthesis is highly sensitive to temperature.[1] Too low a temperature will lead to an incomplete reaction, while excessive heat can promote decomposition and side reactions.- Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC. Gradually increase the temperature if the reaction is slow. - Time Course Study: Run the reaction for varying lengths of time to determine the optimal endpoint and avoid product degradation from prolonged heating.
Inefficient Hydrazone Formation The initial condensation of (3-phenylphenyl)hydrazine and the ketone to form the hydrazone is a crucial first step. Incomplete formation will naturally lead to a lower overall yield.- Two-Step Procedure: Consider a two-step approach where the hydrazone is synthesized and isolated first, then subjected to the cyclization conditions. This allows for purification of the intermediate and can improve the final yield.[3]

Experimental Protocol: Two-Step Synthesis of 4-Phenyl-1H-Indole (General Procedure)

This protocol is a general guideline and may require optimization for your specific ketone.

Step 1: Synthesis of the Phenylhydrazone

  • In a round-bottom flask, dissolve (3-phenylphenyl)hydrazine (1.0 eq.) in ethanol or acetic acid.

  • Add the desired ketone (e.g., pyruvate or a protected aldehyde equivalent) (1.0-1.1 eq.).

  • Add a catalytic amount of acetic acid if not already used as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the phenylhydrazone crystals by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 4-Phenyl-1H-Indole

  • To the isolated phenylhydrazone (1.0 eq.), add the chosen acid catalyst (e.g., polyphosphoric acid or a solution of a Brønsted/Lewis acid in a high-boiling solvent like toluene or xylene).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.

  • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Question 2: I am observing the formation of a significant amount of an isomeric indole. How can I improve the regioselectivity for the desired 4-phenyl-1H-indole?

The formation of regioisomers is a common issue when using meta-substituted phenylhydrazines. In the case of (3-phenylphenyl)hydrazine, cyclization can occur at either the C2 or C6 position of the benzene ring, leading to the formation of 6-phenyl-1H-indole as a byproduct.

Understanding the Regioselectivity:

The regiochemical outcome of the Fischer indole synthesis with a meta-substituted phenylhydrazine is influenced by both steric and electronic factors.[4]

  • Steric Hindrance: The bulky phenyl group at the meta-position can sterically hinder the[1][1]-sigmatropic rearrangement required for cyclization at the ortho position (leading to the 4-phenyl isomer). This can favor the formation of the less sterically hindered 6-phenyl isomer.

  • Electronic Effects: The electronic nature of the substituent can also play a role. While the phenyl group does not have a strong electron-donating or withdrawing effect, subtle electronic influences can direct the cyclization.

Strategies to Enhance 4-Phenyl-1H-Indole Formation:

Strategy Explanation
Choice of Acid Catalyst The nature and strength of the acid catalyst can influence the transition state of the[1][1]-sigmatropic rearrangement, thereby affecting the regioselectivity. Stronger acids may favor one isomer over the other.
Reaction Conditions Temperature and reaction time can also impact the product ratio. It is advisable to screen different conditions to find the optimal balance for the desired isomer.
Alternative Synthetic Routes If controlling the regioselectivity of the Fischer indole synthesis proves too challenging, consider alternative methods for synthesizing 4-phenyl-1H-indole, such as palladium-catalyzed cross-coupling reactions.

Workflow for Optimizing Regioselectivity:

start Mixture of 4- and 6-Phenyl-1H-Indole Observed catalyst Screen Acid Catalysts (e.g., PPA, ZnCl2, H2SO4) start->catalyst conditions Vary Reaction Temperature and Time catalyst->conditions analysis Analyze Isomer Ratio (e.g., by 1H NMR or GC-MS) conditions->analysis optimization Identify Optimal Conditions for 4-Phenyl-1H-Indole analysis->optimization Favorable Ratio alternative Consider Alternative Synthetic Routes (e.g., Cross-Coupling) analysis->alternative Poor Selectivity

Caption: Workflow for optimizing the regioselective synthesis of 4-phenyl-1H-indole.

Question 3: My crude product is a dark, tarry material that is difficult to purify. What are the likely side reactions, and how can I minimize them and purify my product?

The formation of dark, polymeric materials is a frequent problem in Fischer indole syntheses, often due to the strongly acidic and high-temperature conditions.

Likely Side Reactions:

  • Polymerization/Oligomerization of the Indole Product: Indoles can be susceptible to acid-catalyzed polymerization, especially at elevated temperatures.[5]

  • Sulfonation of the Phenyl Ring: If sulfuric acid is used as the catalyst, electrophilic aromatic sulfonation of the phenyl substituent or the indole nucleus can occur, leading to highly polar, water-soluble byproducts that can complicate the workup.[6][7]

  • Decomposition of Starting Materials or Intermediates: The hydrazone or other intermediates in the reaction mechanism can degrade under harsh conditions.

Minimization and Purification Strategies:

Strategy Explanation
Milder Reaction Conditions Use the lowest possible temperature and shortest reaction time necessary for the reaction to proceed to completion.
Alternative Acid Catalysts Consider using Lewis acids like ZnCl₂ or BF₃·OEt₂ in a non-protic solvent, or polyphosphoric acid, which can sometimes lead to cleaner reactions than strong mineral acids.
Careful Workup Neutralize the reaction mixture thoroughly during the workup to remove the acid catalyst and prevent further acid-catalyzed side reactions during extraction and concentration.
Purification by Column Chromatography Flash column chromatography on silica gel is a common method for purifying indoles. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[8]
Recrystallization If the product is a solid, recrystallization can be a highly effective method for obtaining pure 4-phenyl-1H-indole.[9] Experiment with different solvent systems (e.g., ethanol/water, toluene/hexanes).

Purification Workflow:

crude Crude 4-Phenyl-1H-Indole column Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) crude->column fractions Collect and Analyze Fractions by TLC column->fractions pure_solid Combine Pure Fractions and Concentrate fractions->pure_solid recrystallize Recrystallization (e.g., Ethanol/Water) pure_solid->recrystallize final_product Pure 4-Phenyl-1H-Indole recrystallize->final_product A Phenylhydrazine + Ketone B Phenylhydrazone A->B Condensation C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ E Di-imine Intermediate D->E F Cyclization E->F G Aminal F->G H Indole + NH3 G->H -H2O, -H+

Sources

Technical Support Center: Purification of 4-Phenyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-4PH-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, stability, and metal scavenging for 4-phenylindole scaffolds.

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your 4-phenyl-1H-indole derivative is exhibiting one of three classic failure modes: it is decomposing on silica gel (turning red/brown), it is "oiling out" during crystallization attempts, or it retains persistent palladium contamination from a Suzuki-Miyaura coupling.

The 4-phenylindole scaffold presents a unique purification paradox: the indole core is electron-rich and acid-sensitive, while the 4-phenyl substituent adds significant lipophilicity and steric bulk, complicating standard polarity-based separations. This guide provides self-validating protocols to resolve these specific bottlenecks.

Part 1: Chromatography Troubleshooting
Q: My product turns a reddish-brown color on the silica column and yield is lower than crude NMR suggested. What is happening?

A: Your product is undergoing acid-catalyzed oligomerization or oxidation. Silica gel is naturally slightly acidic (pH 4–5). Electron-rich heterocycles like indoles are prone to protonation at the C3 position, leading to the formation of dimers, trimers, or indolenine oxidation products. The 4-phenyl group, while sterically bulky, does not sufficiently deactivate the ring to prevent this.

The Fix: Neutralize the Stationary Phase You must buffer the silica surface to prevent acid-catalyzed decomposition.

Protocol: Triethylamine (Et3N) Pre-treatment

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).

  • Buffering: Add 1% to 2% (v/v) Triethylamine (Et3N) to the slurry before pouring the column.

  • Equilibration: Flush the packed column with 2–3 column volumes (CV) of the mobile phase containing 1% Et3N.

  • Elution: Run your gradient. You can often reduce the Et3N to 0.5% or remove it entirely once the product begins eluting, though keeping it is safer.

Expert Insight: If your compound is extremely sensitive, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica but has lower resolution. Grade III is prepared by adding 6% water (w/w) to Grade I alumina, reducing its activity to prevent streakiness.

Part 2: Impurity Removal (Suzuki Coupling Specifics)
Q: I cannot separate the unreacted 4-haloindole starting material from my 4-phenylindole product. They co-elute on TLC.

A: This is a "Critical Pair" failure due to similar lipophilicity. In 4-substituted indoles, the halide and the phenyl group both contribute to a hydrophobic profile that masks the polar influence of the N-H bond. Standard Normal Phase (NP) chromatography often fails here.

The Fix: Orthogonal Selectivity or Chemical Scavenging

Option A: Stationary Phase Switch (Reverse Phase) The 4-phenyl group interacts strongly with C18 chains via hydrophobic interaction, often retaining longer than the 4-bromo/chloro precursor.

  • Column: C18 or Phenyl-Hexyl (Phenyl-Hexyl offers superior pi-pi selectivity for bi-aryl systems).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Option B: Chemical "Modification" (The Pro Trick) If you must use Normal Phase and cannot separate them:

  • Analyze: Confirm the impurity is the halide starting material.

  • Derivatize: Before workup, add a small amount of a highly polar boronic acid (e.g., 4-carboxyphenylboronic acid) and extra catalyst to the reaction mixture.

  • React: Heat for 1 hour. This converts the lipophilic 4-haloindole into a highly polar carboxylic acid derivative.

  • Wash: This polar impurity will now be easily removed during the aqueous basic workup (Na2CO3 wash) or stay at the baseline of your silica column.

Part 3: Palladium Scavenging
Q: My compound is for biological testing, but it's dark/grey, and ICP-MS shows high Pd levels (>500 ppm).

A: Indoles are excellent ligands for Palladium. The nitrogen lone pair and the pi-system of the indole can coordinate to residual Pd, making simple filtration insufficient.

The Fix: Thiol-Derivatized Silica or Activated Carbon Do not rely on recrystallization alone for Pd removal; it often includes metal occlusions in the crystal lattice.

Protocol: The Scavenger Workflow

Pd_Scavenging Start Crude Mixture (High Pd) Solubilize Dissolve in THF/EtOAc (10 mL/g) Start->Solubilize Agent Select Scavenger Solubilize->Agent Silica Thiol-Silica (SiliaMetS®) (High Cost, High Efficacy) Agent->Silica High Value API Carbon Activated Charcoal (Low Cost, Good Efficacy) Agent->Carbon Early Stage/Scale-up Process Stir 50°C for 4h OR Room Temp 12h Silica->Process Carbon->Process Filter Filter through Celite® pad Process->Filter Test ICP-MS Check Filter->Test Pass Pure Product (<10 ppm Pd) Test->Pass Pass Fail Repeat with different scavenger Test->Fail Fail Fail->Solubilize

Figure 1: Decision matrix for Palladium scavenging in indole synthesis.

Part 4: Crystallization Challenges
Q: I tried to recrystallize, but the product "oiled out" (formed a separate liquid phase) instead of forming crystals.

A: You hit the "Oiling Out" Zone (Liquid-Liquid Phase Separation). 4-Phenylindoles have a high melting point but also high lipophilicity. When you cool a saturated solution too fast, or if the solvent boiling point is higher than the melting point of the solvated product, it separates as an oil.

The Fix: The "Cloud Point" Titration Method Avoid single-solvent cooling. Use a anti-solvent diffusion method or precise two-solvent titration.

Recommended Solvent Systems for 4-Phenylindoles:

System TypeSolvent PairRatio (v/v)Best For
Non-Polar/Polar Toluene / Heptane1:3 to 1:5Top Choice. Excellent for highly lipophilic indoles. High boiling point allows full dissolution.
Polar/Aqueous Ethanol / Water4:1 to 2:1Good for removing inorganic salts, but risk of oiling is higher.
Intermediate DCM / Hexane1:5Good for thermally unstable derivatives (low boiling point).

Protocol: Anti-Solvent Titration

  • Dissolve crude solid in the minimum amount of the "Good Solvent" (e.g., Toluene) at 60°C.

  • Add the "Anti-Solvent" (e.g., Heptane) dropwise while keeping the solution hot until a faint, persistent cloudiness appears.

  • Add one drop of the Good Solvent to clear the solution.

  • Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the glass wall.

  • Slow Cool: Turn off the heat but leave the flask in the oil bath to cool down with the bath. This ensures a slow thermal gradient.

Part 5: Workflow Visualization

The following diagram illustrates the integrated purification logic for a crude Suzuki reaction mixture yielding a 4-phenylindole derivative.

Indole_Purification_Logic Crude Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup (Wash w/ Na2CO3, Brine) Crude->Workup TLC TLC Analysis (Check Rf & Spot Color) Workup->TLC Path_Red Red/Streaking Spot? TLC->Path_Red Neutralize Add 1% Et3N to Mobile Phase Path_Red->Neutralize Yes Path_Coelute Co-elution with SM? Path_Red->Path_Coelute No Neutralize->Path_Coelute Derivatize Chemical Scavenging (React excess halide) Path_Coelute->Derivatize Yes Column Flash Chromatography (Silica or C18) Path_Coelute->Column No Derivatize->Column Pd_Check Product Color Check (Grey/Black?) Column->Pd_Check Scavenge Thiol-Silica Treatment (See Figure 1) Pd_Check->Scavenge Yes (Dark) Final Pure 4-Phenylindole Pd_Check->Final No (White/Off-white) Scavenge->Final

Figure 2: Integrated purification logic flow for 4-phenylindole derivatives.

References
  • Suzuki-Miyaura Coupling of Indoles

    • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 2004.
  • Palladium Scavenging Techniques

    • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 2023.[1]

  • Recrystallization Strategies

    • Reagents & Solvents: Solvents for Recrystallization.[2][3][4] University of Rochester, Department of Chemistry.

  • General Indole Synthesis & Stability

    • A Palladium-Catalyzed Strategy for the Preparation of Indoles.[5][6][7][8] Journal of the American Chemical Society, 1998.[6]

Sources

Optimizing reaction conditions for 4-phenyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Conditions for 4-Phenyl-1H-Indole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary & Scope

Welcome to the technical support portal. You are likely attempting to synthesize 4-phenyl-1H-indole , a privileged scaffold in kinase inhibitor discovery (e.g., VEGFR/PDGFR inhibitors).[1]

The Core Challenge: The C4 position of the indole ring presents a unique "perfect storm" of synthetic difficulties:

  • Electronic Deactivation: The indole core is electron-rich, making the C4-halide bond strong and resistant to oxidative addition by palladium (Pd).[1]

  • Peri-Strain: The C4 position suffers from significant steric clash with the C3-H (the "peri-interaction"), which hinders the approach of bulky catalysts and forces the resulting phenyl ring out of planarity.

  • N-H Acidity: The free N-H (pKa ~16 in DMSO) can coordinate to Pd or undergo competitive N-arylation if base strength is uncontrolled.[1]

This guide prioritizes the Suzuki-Miyaura coupling of 4-bromoindole as the industry "Gold Standard" for reliability, while addressing C-H activation as an advanced alternative.[1]

Module 1: The "Gold Standard" Protocol (SOP)

This protocol is designed for robustness over atom economy.[1] It utilizes a high-activity catalyst system to overcome the C4-electronic deactivation.[1]

Reagent Matrix
ComponentRoleRecommended ReagentEquiv.Notes
Substrate Electrophile4-Bromoindole 1.0Iodine is better but expensive; Bromine is standard.[1]
Coupling Partner NucleophilePhenylboronic Acid 1.5Excess required due to protodeboronation risk.[1]
Catalyst Active SpeciesPd(dppf)Cl₂[2]·DCM 0.05Robust "workhorse."[1] Resists deactivation better than Pd(PPh₃)₄.[1]
Ligand (Optional) BoosterXPhos 0.05Add if yield <50%. Accelerates oxidative addition.[1][3][4]
Base ActivatorK₃PO₄ (3.0 M aq) 3.0Anhydrous bases often fail; water is critical for boronate formation.
Solvent Medium1,4-Dioxane N/AHigh boiling point, good solubility.[1]
Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine 4-bromoindole (1.0 equiv), phenylboronic acid (1.5 equiv), and base (K₃PO₄). Add 1,4-Dioxane.[1][5] Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the primary killer of this catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (5 mol%) quickly under a positive stream of inert gas.[1] Seal the vessel immediately.

  • Thermal Activation: Heat to 100°C for 12–18 hours.

    • Note: 80°C is often insufficient for C4-hindered substrates.[1]

  • In-Process Control (IPC): Check TLC (Hexane/EtOAc 4:1).

    • Success Marker: Disappearance of 4-bromoindole (Rf ~0.[1]6) and appearance of blue-fluorescent spot (Product, Rf ~0.5).[1]

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black).[1] Dilute with EtOAc, wash with water x2, brine x1.[1]

Module 2: Troubleshooting Dashboard (FAQs)

Ticket #404: "Reaction stalled at 60% conversion. Adding more catalyst didn't help."

Diagnosis: Catalyst Deactivation or Boronic Acid Decomposition.[1][3]

  • Root Cause 1 (Protodeboronation): Phenylboronic acid is prone to hydrolyzing to benzene under basic/aqueous conditions, effectively removing your nucleophile.[1]

  • Root Cause 2 (Pd Black): If the reaction mixture turned black and precipitated early, your catalyst aggregated and died.

  • Solution:

    • Add Ligand: Switch to XPhos Pd G2 or add free SPhos .[1] These bulky, electron-rich ligands protect the Pd center and accelerate the difficult oxidative addition into the C4-Br bond.[1]

    • Slow Addition: Add the phenylboronic acid in two portions (0.75 eq at T=0, 0.75 eq at T=4h) to maintain active concentration.

Ticket #502: "I am seeing a significant N-phenylated side product."

Diagnosis: Competitive Buchwald-Hartwig Amination.[1]

  • Mechanism: The free N-H is acidic. Strong bases or specific Pd conditions can facilitate N-arylation.[1]

  • Solution:

    • Protect the Nitrogen: Use N-Boc-4-bromoindole .[1] The Boc group withdraws electron density, preventing N-arylation and actually activating the C4-Br bond for oxidative addition (electronic effect).[1]

    • Switch Base: If you must use free indole, switch to Na₂CO₃ or NaHCO₃ .[1] These are weaker bases that may not deprotonate the indole nitrogen as aggressively as Phosphate or tert-Butoxide.[1]

Ticket #301: "My product is inseparable from the starting material."

Diagnosis: Incomplete Conversion.[1]

  • Solution: Do not try to push the reaction forever.

    • Chemical Scavenging: Add polymer-supported thiourea (to remove Pd) and a scavenger resin for boronic acids if available.[1]

    • Flash Chromatography: 4-phenylindole and 4-bromoindole have very similar Rf values.[1] Use Toluene/Hexane gradients instead of EtOAc/Hexane. The pi-pi stacking of toluene often separates the phenylated product better.[1]

Visualization: Workflow & Logic

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the optimized Suzuki cycle specifically for the hindered C4 position, highlighting the critical role of the bulky ligand (L) in facilitating the difficult oxidative addition.

Suzuki_C4_Optimization cluster_warning Critical Failure Point Start 4-Bromoindole (Substrate) OxAdd Oxidative Addition (Difficult at C4) Start->OxAdd + Pd(0) Boronic Ph-B(OH)2 (Nucleophile) TransMet Transmetallation (Requires Base/H2O) Boronic->TransMet Base Activation PdII L2-Pd(II)-Br(Ind) OxAdd->PdII RedElim Reductive Elimination (Form C-C Bond) TransMet->RedElim Product 4-Phenyl-1H-indole (Target) RedElim->Product Pd0 Pd(0)-L2 (Active Cat) RedElim->Pd0 Regeneration PdII->TransMet + Activated Boronate

Caption: The catalytic cycle emphasizes Oxidative Addition as the rate-determining step due to C4-electron density, mitigated by electron-rich ligands.[1]

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting_Tree Issue Problem: Low Yield (<50%) CheckTLC Check TLC: Is SM (4-Br) remaining? Issue->CheckTLC YesSM Yes: SM Remaining CheckTLC->YesSM NoSM No: SM Consumed CheckTLC->NoSM CatColor Did reaction turn black immediately? YesSM->CatColor BlackYes Cat Crash/Agglomeration Action: Switch to Pd(dppf)Cl2 or add XPhos CatColor->BlackYes Yes BlackNo Inactive Catalyst Action: Increase Temp to 110°C Check Oxygen exclusion CatColor->BlackNo No SideProd Identify Major Spot NoSM->SideProd SpotN N-Arylation Product Action: Use N-Boc protection SideProd->SpotN Higher Rf SpotDehalo De-halogenation (Indole) Action: Switch solvent to Toluene Reduce Hydride sources SideProd->SpotDehalo Lower Rf

Caption: Diagnostic logic for identifying catalyst death versus competitive side-reactions.

Advanced Module: C-H Activation (For High-Level Users)

If you require atom economy or lack the halogenated precursor, C4-Selective C-H Arylation is the cutting-edge alternative.[1]

  • Concept: Uses a Directing Group (DG) at C3 (usually a pivaloyl or aldehyde) to guide the metal to the sterically crowded C4 position.

  • Protocol Highlight (Rh-Catalysis):

    • Catalyst: [RhCp*Cl₂]₂ (2.5 mol%)

    • Directing Group: N-Pivaloyl or C3-Pivaloyl.[1]

    • Oxidant:[1] Ag₂CO₃ or Cu(OAc)₂.[1]

    • Reference: This method avoids the pre-functionalization of 4-bromoindole but requires a specific directing group removal step post-synthesis.[1]

References

  • Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles.

    • Source: National Institutes of Health (NIH) / J. Org.[1] Chem.

    • Relevance: Validates the use of SPhos/XPhos for unprotected indoles and troubleshooting catalyst de
    • URL:[Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionaliz

    • Source: Accounts of Chemical Research (ACS).[1]

    • Relevance: Authoritative review on the difficulty of C4-functionalization and directing group str
    • URL:[Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles (Analogous Chemistry).

    • Source: Molecules / MDPI.[1]

    • Relevance: Provides baseline conditions for halo-heterocycles with free N-H bonds using Pd(dppf)Cl2.
    • URL:[Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.

    • Source: ResearchGate / Journal of Chemical Research.[1]

    • Relevance: Comparative data on bases (K3PO4 vs K2CO3) and solvents for aryl-aryl coupling.[1]

    • URL:[Link]

Sources

Improving regioselectivity in 4-phenyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Escalation Response for researchers encountering regioselectivity or conversion failures in the synthesis of 4-phenyl-1H-indole.

Ticket ID: REGIO-C4-IND Topic: Improving Regioselectivity in 4-Phenyl-1H-Indole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Diagnostic & Triage

Synthesizing 4-phenyl-1H-indole is deceptively difficult. Unlike the C2 and C3 positions, which are electronically activated for electrophilic substitution, or the N1 position which is easily deprotonated, the C4 position is electronically neutral and sterically encumbered by the C3-H "bay region" interaction.

If you are seeing mixtures of isomers, low conversion, or dehalogenation, you are likely using a method ill-suited for the specific geometry of the C4 position.

Decision Matrix: Select Your Workflow

Use the following logic gate to determine the correct protocol for your constraints.

DecisionTree Start START: What is your starting material? Halo 4-Haloindole (Br/I) Start->Halo Unsub Unsubstituted Indole Start->Unsub Precursor Acyclic Precursor Start->Precursor Scale Scale Constraints Halo->Scale Do you have >5g? DG Directing Group (C3-Pivaloyl) Unsub->DG Can you install a DG? Cyclization PROTOCOL D: Leimgruber-Batcho (From 2-nitro-3-phenyltoluene) Precursor->Cyclization De Novo Suzuki PROTOCOL A: Suzuki-Miyaura (Pd-SPhos) Scale->Suzuki Yes (Cost efficient) Negishi PROTOCOL B: Negishi Coupling (Zn Reagents) Scale->Negishi No (High value) CH_Act PROTOCOL C: C-H Activation (Pd/Norbornene) DG->CH_Act Yes Impossible STOP: Direct C4 arylation w/o DG is low yield. DG->Impossible No

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on available starting materials and scale.

Core Protocols & Methodologies

Protocol A: The "Gold Standard" (Suzuki-Miyaura Coupling)

Best for: High reliability, scale-up, and avoiding isomer mixtures.[1] Mechanism: Pd(0) oxidative addition into the C4-Br bond.[1] Critical Challenge: The C4 position is sterically crowded. Standard ligands (PPh3) often fail to promote oxidative addition or reductive elimination efficiently, leading to protodehalogenation (where the Br is replaced by H).[1]

Optimized Conditions
ParameterRecommendationRationale
Substrate 4-Bromo-1H-indole (N-protected preferred)Free N-H can poison Pd catalysts; N-Boc or N-TIPS prevents this.[1]
Catalyst Pd(OAc)₂ + SPhos (1:2 ratio)SPhos is bulky and electron-rich, facilitating OA into hindered aryl chlorides/bromides.[1]
Base K₃PO₄ (3.0 equiv)Anhydrous bases in toluene/water biphasic systems reduce hydrolysis of the boronic acid.[1]
Solvent Toluene : Water (10:[1]1)Biphasic system is crucial for dissolving inorganic base while keeping the catalyst active in the organic phase.[1]
Temp 100 °CHigh energy barrier at C4 requires heat.
Step-by-Step Workflow
  • Protection: Protect 4-bromoindole with Boc anhydride (Boc₂O, DMAP, THF).[1] Do not skip this step for >1g scales.

  • Degassing: Charge reaction vessel with N-Boc-4-bromoindole (1.0 eq), Phenylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq).

  • Cycle: Evacuate and backfill with Argon (x3).[1] Oxygen is the enemy of SPhos.

  • Injection: Add degassed Toluene/Water (10:1, 0.2 M concentration).

  • Reaction: Heat to 100 °C for 12-16 hours.

  • Workup: Cool, filter through Celite, and deprotect (TFA/DCM) if the free indole is required.[1]

Protocol C: The "Atom Economy" Route (C-H Activation)

Best for: Late-stage functionalization where you cannot afford pre-halogenated starting materials.[1] Mechanism: C3-Directing Group (DG) assisted palladation.[1]

The Concept: You cannot directly arylate C4 selectively. You must install a "crane" (Directing Group) at C3 that swings the Palladium atom into the C4 position.[1]

Optimized Conditions (Yang Method)
  • Starting Material: 1H-indole-3-pivalic acid (or N-Pivaloyl indole).[1]

  • Catalyst: Pd(OAc)₂ (5-10 mol%).[1]

  • Oxidant: Ag₂CO₃ or AgOAc (Crucial for regenerating Pd(II)).[1]

  • Solvent: PivOH (Pivalic acid) acts as both solvent and ligand.[1]

  • Note: This route often requires a subsequent hydrolysis step to remove the directing group.

Troubleshooting & FAQs

Q1: I am getting significant "reduced" product (Indole-H instead of Indole-Ph). Why?

Diagnosis: This is Protodehalogenation . Root Cause: The oxidative addition occurred, but the transmetallation with the boronic acid was too slow. The Pd-Ar species grabbed a hydride (likely from the solvent or base impurities) and reductively eliminated.[1][2] Fix:

  • Switch Solvent: Avoid alcohols (iPrOH, EtOH) which act as hydride sources.[1] Stick to Toluene or Dioxane.

  • Boost Transmetallation: Increase the amount of boronic acid (to 2.0 eq) and ensure your base (K₃PO₄) is finely ground or dissolved in the water phase.[1]

  • Dry Your System: While Suzuki needs some water, excess water can hydrolyze the boronic acid before it reacts.

Q2: Why is the reaction stalling at 50% conversion?

Diagnosis: Catalyst Death (Pd Black formation).[1] Root Cause: The active Pd(0) species is unstable and is aggregating into inactive metal clusters.[1] Fix:

  • Ligand Load: Increase the SPhos:Pd ratio to 3:1 or 4:1. The excess ligand stabilizes the Pd(0) species.[1]

  • Pre-catalysts: Switch to XPhos Pd G2 or SPhos Pd G2 pre-catalysts. These generate the active species at a controlled rate, preventing the "burst" of instability at the start.

Q3: Can I do this without protecting the Nitrogen?

Diagnosis: Technically yes, but risky.[1] Risk: The free N-H is acidic (pKa ~16).[1] Under basic Suzuki conditions, it deprotonates. The resulting Indolyl anion is electron-rich and can coordinate to the Palladium, shutting down the cycle (poisoning).[1] Recommendation: If you must run unprotected, use weak bases (Na₂CO₃ or K₂CO₃) and avoid strong alkoxides (NaOtBu).[1] Expect lower yields (40-60%).[1]

Q4: I see a spot with the same mass as product but different Rf. What is it?

Diagnosis: C3-Arylation (Isomerization) or N-Arylation.[1] Root Cause:

  • N-Arylation: Occurs if you used a copper co-catalyst or very high temperatures without protection.

  • C3-Arylation: Rare in Suzuki coupling of bromides, but common in C-H activation if the DG fails. Verification: Run a 1H NMR. The C4-Ph proton signals will show a distinct splitting pattern (doublet or multiplet in the aromatic region) compared to C3-Ph (which leaves the C2 proton as a distinct singlet or doublet).[1]

Mechanistic Visualization

Understanding the steric environment of the C4 position is key to troubleshooting.

Mechanism Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting at C4) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ph-B(OH)3 + Base) OxAdd->TransMet Ph-B(OH)3 Dehalo SIDE REACTION: Protodehalogenation (Hydride Source) OxAdd->Dehalo Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ph RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the critical failure point (Protodehalogenation) common in hindered C4 couplings.[1]

Comparative Data Summary

MethodRegioselectivity (C4:Other)Typical YieldStep CountComplexity
Suzuki (4-Br) >99:185-95%2 (Prot/Deprot)Low
C-H Activation ~90:10 (vs C5)50-70%1High
Cyclization 100:040-60%3+High

References

  • Suzuki-Miyaura Coupling of 4-Haloindoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995.
    • URL:[Link][1]

    • Context: Foundational text establishing the base mechanism and side-reactions.
  • Ligand Effects (SPhos/Buchwald)

    • Title: "Universal 1,4-Additions of Organoboronic Acids to Enones Catalyzed by Pd-SPhos" (Relevant for SPhos utility in hindered systems)
    • Source: Journal of the American Chemical Society, 2004.
    • URL:[Link][1]

    • Context: Demonstrates the steric bulk of SPhos facilit
  • C-H Activation Strategies

    • Title: "Palladium-Catalyzed C4-Arylation of Indoles Assisted by a Pivaloyl Group"
    • Source: Journal of Organic Chemistry (Yang et al.), 2013.[1]

    • URL:[Link][1]

    • Context: The definitive guide for C4-selective C-H activ
  • Troubleshooting Dehalogenation

    • Title: "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling"
    • Source: Yoneda Labs / JACS[1]

    • URL:[Link] (General reference for mechanism-based troubleshooting).[1]

Sources

Technical Support Center: Stability of 4-Phenyl-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Molecule: 4-Phenyl-1H-indole consists of an indole core with a phenyl substituent at the C4 position (the benzene ring of the indole scaffold). The Critical Vulnerability: Unlike 2-phenylindole or 3-phenylindole, where the substituent sterically or electronically stabilizes the reactive pyrrole ring, 4-phenyl-1H-indole leaves the C2 and C3 positions unsubstituted.

This structural nuance is the primary source of stability issues. The C3 position remains highly electron-rich and susceptible to electrophilic attack (acid instability) and radical oxidation (air/light sensitivity). Users often mistakenly assume the stability profile matches that of the more robust 2-phenyl isomer, leading to experimental failure.

Troubleshooting Guides (Q&A Format)

Issue 1: Solution Discoloration (Pink/Red/Brown Shift)

User Question: "I dissolved 4-phenyl-1H-indole in DMSO yesterday. Today, the clear solution has turned a reddish-brown color. Is the compound degraded?"

Technical Diagnosis: Yes, significant degradation has likely occurred. This is a classic symptom of oxidative dimerization or indoxyl formation .

  • Mechanism: The electron-rich C3 position is susceptible to auto-oxidation initiated by dissolved oxygen and accelerated by light. This forms a C3-radical, leading to peroxyl intermediates that decompose into colored oligomers or isatin derivatives.

  • The "DMSO Effect": While DMSO is a good solvent for solubility, it is hygroscopic and can facilitate oxidation if not strictly anhydrous and degassed.

Corrective Action:

  • Immediate: Check purity via HPLC. If purity is >95%, the color may be due to trace highly-colored impurities (oligomers) rather than bulk decomposition.

  • Prevention:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before use.

    • Add Antioxidants: For non-biological assays, add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the stock solution.

    • Storage: Store stock solutions at -20°C or -80°C in amber vials under inert gas.

Visualization: Auto-oxidation Pathway

OxidationPathway Indole 4-Phenyl-1H-Indole (Colorless) Radical C3-Radical Intermediate Indole->Radical Light / O2 Peroxyl C3-Peroxyl Radical Radical->Peroxyl O2 Products Indoxyl / Isatin / Dimers (Pink/Brown) Peroxyl->Products Decomposition

Caption: Figure 1. Auto-oxidation cascade at the vulnerable C3 position leading to colored byproducts.

Issue 2: Precipitation or "Oiling Out" in Chloroform/DCM

User Question: "I tried to purify the compound using Chloroform, but I see a gummy precipitate forming, and my NMR shows broadened peaks."

Technical Diagnosis: You are witnessing acid-catalyzed polymerization .

  • The Culprit: Chloroform (CHCl₃) and Dichloromethane (DCM) often contain trace amounts of Hydrochloric Acid (HCl) from decomposition over time.

  • Mechanism: The C3 carbon of 4-phenyl-1H-indole is a "masked enamine." Protons (H⁺) attack C3, generating a carbocation at C2. This cation is immediately attacked by another indole molecule, forming a dimer, then a trimer (polymerization).

  • 4-Phenyl Specifics: The phenyl group at C4 does not protect the C3 position from this attack.

Corrective Action:

  • Solvent Prep: Pass Chloroform/DCM through a plug of basic alumina or wash with dilute NaHCO₃ before use to neutralize acid traces.

  • Stabilizers: Ensure your chlorinated solvents are stabilized with amylene (not ethanol, if possible, to avoid nucleophilic trapping, though amylene is standard).

  • Alternative: Switch to Ethyl Acetate or Toluene for extraction/purification if solubility permits.

Visualization: Acid-Catalyzed Polymerization

AcidPolymerization Indole 4-Phenyl-1H-Indole Protonation Protonation at C3 (Trace Acid) Indole->Protonation Cation Electrophilic Cation (at C2) Protonation->Cation Attack Nucleophilic Attack by 2nd Indole Cation->Attack Polymer Dimer/Polymer (Precipitate) Attack->Polymer

Caption: Figure 2. Mechanism of acid-catalyzed dimerization common in non-stabilized chlorinated solvents.

Issue 3: Photostability & Handling

User Question: "Can I leave the compound on the benchtop during my assay setup?"

Technical Diagnosis: No. Indole derivatives, particularly those with extended conjugation like phenyl-indoles, are photosensitive. UV/Visible light absorption promotes the electron from the HOMO to the LUMO, generating excited states that are highly reactive toward oxygen (singlet oxygen formation).

Protocol:

  • Amber Glass: Always use amber borosilicate vials.

  • Foil Wrap: If amber glass is unavailable, wrap vessels in aluminum foil.

  • Low Light: Perform weighing and dilution in reduced light conditions if possible.

Experimental Protocols & Data

Solvent Compatibility Matrix
SolventSolubilityStability RiskRecommendation
DMSO HighModerate (Oxidation)Recommended for Stock. Store frozen (-20°C). Use within 1 month.
Methanol/Ethanol ModerateModerate (Nucleophilic addition)Usable for short-term assays. Avoid strong acids.
Chloroform/DCM HighHigh (Acid Polymerization) Avoid unless base-washed immediately prior to use.
Ethyl Acetate ModerateLowGood for extraction/purification.
Water/PBS Very LowLowRequires co-solvent (e.g., <1% DMSO) for biological assays.
Rescue Protocol: Purifying Oxidized Samples

If your sample has turned pink but retains >80% purity:

  • Dissolve the crude solid in a minimum amount of Ethyl Acetate.

  • Wash with a 10% Sodium Thiosulfate solution (removes peroxides/oxidants).

  • Filter through a short pad of silica gel (the colored oligomers usually stick to the silica).

  • Evaporate solvent under reduced pressure (keep bath temp < 40°C).

References

  • Indole Oxidation Mechanisms

    • Reaction of Indoles with Molecular Oxygen.[1][2] (Discusses the formation of indoxyls and isatins via radical mechanisms).

    • Source:

  • Acid-Catalyzed Polymerization

    • The investigation of acid effect on chemical polymerization of indole.[3] (Details the C3-protonation mechanism leading to conductivity changes and oligomerization).

    • Source:

  • Solvent Effects (DMSO/Methanol)

    • Solvent parameters in mixtures of methanol and dimethyl sulfoxide.
    • Source:

  • General Indole Synthesis & Stability

    • Synthesis of Indoles - Organic Chemistry Portal.
    • Source:

(Note: While specific literature on the "4-phenyl" isomer's stability is limited, the protocols above are derived from the foundational chemistry of the indole scaffold, specifically the reactivity of the unsubstituted C2/C3 positions which are the governing factors for this molecule's stability.)

Sources

Technical Support Center: Stability & Degradation of 4-Phenyl-1H-Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Topic: 4-Phenyl-1H-Indole Derivatives

Executive Summary

The 4-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in kinase inhibitors and GPCR ligands. However, the fusion of the phenyl ring at the 4-position introduces unique electronic conjugation and steric strain (peri-interaction with C3) that significantly alters its stability profile compared to simple indoles.

This guide addresses the three primary degradation vectors: oxidative cleavage (C2-C3) , acid-catalyzed oligomerization , and photochemical decay .

Module 1: Oxidative Instability (The "Pink/Brown" Solution)

The Issue: Users often report that clear solutions of 4-phenyl-1H-indole derivatives turn pink, brown, or black upon standing in air, particularly in solution. This is rarely a contamination issue; it is a fundamental chemical instability.

Mechanism: The C2-C3 Cleavage Pathway

Unlike standard benzenoids, the indole pyrrole ring is electron-rich and functions as an enamine. The 4-phenyl substituent increases electron density via conjugation, making the C2-C3 double bond highly susceptible to electrophilic attack by singlet oxygen (


) or radical species.

The Pathway:

  • Peroxidation: Oxygen attacks C3, forming a 3-hydroperoxyindolenine intermediate.

  • Cleavage: The C2-C3 bond breaks (oxidative cleavage).

  • Product: This results in the formation of 2-amidophenyl ketones (kynurenine-like derivatives). These ring-opened products are often colored and pharmacologically inactive.

Visualization: Oxidative Cleavage Pathway

OxidationPathway Indole 4-Phenyl-1H-Indole (Intact Scaffold) Hydroperoxide 3-Hydroperoxy- indolenine (Unstable Intermediate) Indole->Hydroperoxide + O2 / Light (Autoxidation) Dione Dioxetane / Rearrangement Hydroperoxide->Dione C2-C3 Scission KetoAmide 2-Amidophenyl Ketone (Ring Opened / Colored) Dione->KetoAmide Stable Degradant

Figure 1: The primary oxidative degradation pathway leading to ring-opened impurities.

Module 2: Acid-Catalyzed Dimerization

The Issue: "I see a new impurity peak at exactly 2x molecular weight (2M - 2H) after leaving the sample in TFA/LC-MS buffer."

Mechanism: Electrophilic Substitution

Indoles are weak bases but strong nucleophiles. In acidic media (e.g., TFA, HCl), the C3 position is protonated to form an electrophilic indoleninium cation .

  • The 4-Phenyl Factor: The bulky phenyl group at C4 creates steric crowding at C3. While this slightly retards the initial attack compared to unsubstituted indole, the resulting dimer is often trapped in a specific atropisomeric conformation due to restricted rotation.

Troubleshooting Protocol:

  • Avoid: Prolonged exposure to strong acids (TFA > 0.1%) during workup.

  • Alternative: Use formic acid or acetic acid for LC-MS mobile phases if dimerization is observed.

Module 3: Photochemical Degradation

The Issue: "My potency drops after the compound sits on the benchtop, even in solid state."

Mechanism: The 4-phenyl group extends the conjugation system, shifting the UV absorption maximum (


) into the near-UV/visible range. This makes the molecule a "light antenna," facilitating photo-oxidation even under standard lab lighting.

Troubleshooting Guide & FAQs

Scenario A: LC-MS Impurity Tracking

Q: I see a peak with Mass [M+16] and [M+32]. What is it?

  • [M+16]: Likely oxindole (oxidation at C2) or 3-hydroxyindole . This is the first stage of oxidation.

  • [M+32]: Likely isatin derivative (oxidation at C2 and C3) or the ring-opened keto-amide (see Module 1).

  • Action: Degas all solvents. Add antioxidants (e.g., BHT or ascorbic acid) to stock solutions if permissible.

Scenario B: "Disappearing" Compound

Q: My compound degrades during silica gel chromatography.

  • Cause: Silica gel is slightly acidic and can catalyze oxidation or dimerization on the column surface.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites. Use neutral alumina if instability persists.

Scenario C: Storage

Q: How should I store the solid library?

  • Protocol: Store under Argon/Nitrogen at -20°C. Amber vials are mandatory . Avoid DMSO stock solutions for long-term storage (DMSO acts as an oxidant over time); use Acetonitrile/Water for short-term handling.

Standardized Stress Test Protocol

Use this protocol to validate the stability of your specific 4-phenyl-1H-indole derivative.

Stress ConditionProcedureExpected DegradantAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrsDimer (2M-2H)< 5% degradation
Oxidation 3%

, RT, 2 hrs
N-oxide / Ring-opened< 10% degradation
Photolysis UV/Vis (1.2M lux hrs), 24 hrsPhoto-isomers / Oxindoles< 5% degradation
Thermal 60°C (Solid State), 7 daysPolymerization< 2% degradation

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Impurity Detected CheckMass Check Mass Shift (LC-MS) Start->CheckMass Plus16 Mass +16 Da CheckMass->Plus16 Observed Plus32 Mass +32 Da CheckMass->Plus32 Observed DoubleMass Mass ~2x (Dimer) CheckMass->DoubleMass Observed Oxindole Suspect: Oxindole/Hydroxyl Action: Degas solvents, protect from air Plus16->Oxindole RingOpen Suspect: Ring Cleavage (Keto-amide) Action: Exclude Light + O2 Plus32->RingOpen AcidDimer Suspect: Acid-Catalyzed Dimer Action: Remove TFA, use Neutral Alumina DoubleMass->AcidDimer

Figure 2: Rapid diagnostic decision tree for LC-MS analysis.

References

  • Sundberg, R. J. (2005). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and C2-C3 bond cleavage).
  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Topics in Heterocyclic Chemistry.

  • International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • Zhang, X., et al. (2014).[1] Oxidative cleavage of the C2–C3 bond in indoles: A pathway to keto-amides. Journal of Organic Chemistry, 79(14), 6554–6561.

  • Li, Y., et al. (2018). Forced degradation studies of indole-based derivatives: Identification of oxidation products by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 152, 25-34.

Sources

Technical Support Center: Troubleshooting Artifacts in Biological Assays with 4-phenyl-1H-indole and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-phenyl-1H-indole and related indole-containing compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][2] However, its rich electronics and structural motifs can also make it a source of significant assay artifacts, leading to a high rate of false positives in high-throughput screening (HTS) campaigns.[3][4]

This guide is designed to provide you, the researcher, with the expertise and practical tools to identify, understand, and mitigate these artifacts. By moving beyond simple protocols and explaining the underlying mechanisms of interference, we aim to empower you to generate robust, reproducible, and trustworthy data.

Section 1: Understanding the Enemy - Mechanisms of Interference

Compounds that generate false positives across multiple, unrelated assays are often termed Pan-Assay Interference Compounds, or PAINS.[5] The 4-phenyl-1H-indole scaffold contains features that can place it in this category. Understanding the "how" and "why" of this interference is the first step toward designing experiments that yield clean, actionable results. The most common mechanisms are detailed below.

Optical Interference: The Compound That Cried Wolf

Many fluorescence-based assays are susceptible to compounds that are themselves optically active.[6] This can manifest in two primary ways:

  • Autofluorescence: Indole derivatives are often inherently fluorescent.[7][8] If your compound's excitation and emission spectra overlap with those of your assay's fluorophore, it will produce a signal in the absence of any true biological activity, leading to a classic false-positive result.[6]

  • Fluorescence Quenching: Conversely, a compound can absorb light at the excitation or emission wavelength of your reporter fluorophore, which diminishes the assay signal.[6] This can mask true activity (a false negative) or create the appearance of inhibition (a false positive in assays where the signal decreases with inhibitor activity).

Compound Aggregation: The "Sticky" Precipitate Problem

At concentrations commonly used in HTS, poorly soluble compounds can form colloidal aggregates.[9][10] These microscopic particles, typically 50-1000 nm in size, nonspecifically sequester proteins on their surface, causing partial denaturation and apparent inhibition of enzyme activity.[10][11] This is a highly reproducible artifact that can be mistaken for genuine, specific inhibition.

Non-Specific Reactivity: Covalent Modification

The indole ring and associated functionalities can be chemically reactive, especially under certain assay conditions.[12] These compounds may form covalent bonds with nucleophilic residues on proteins, most commonly cysteine thiols, leading to irreversible and non-specific inhibition.[13][14] This is a particularly insidious artifact because the covalent interaction can be potent, leading researchers down a long and fruitless path of optimization.

Redox Cycling: The Unwanted Electron Transfer

Compounds capable of participating in redox reactions can interfere with assays that rely on redox-sensitive reporters (e.g., resazurin-based viability assays) or involve cofactors like NADH/NADPH.[5][13] A redox-cycling compound can directly reduce or oxidize assay components, generating a signal change that is independent of the biological target's activity.

Reporter Enzyme Inhibition: A Direct Hit on the Messenger

Many assays use reporter enzymes like firefly luciferase to generate a readable signal. Certain chemical scaffolds are known to directly inhibit these enzymes.[15] If 4-phenyl-1H-indole or a derivative inhibits luciferase, for example, it will appear as an inhibitor in any assay that relies on that reporter system, regardless of its effect on the primary target.

Section 2: Diagnostic & Triage Workflow

When a potential hit is identified, a systematic triage process is essential to rule out artifacts. The following workflow provides a logical path from initial hit to a validated compound.

G cluster_0 Phase 1: Initial Hit Triage cluster_1 Phase 2: Biophysical & Biochemical Validation cluster_2 Phase 3: Final Validation Hit Primary Screen Hit (e.g., 4-phenyl-1H-indole) Check_Structure Computational Check (PAINS filters, Aggregator Advisor) Hit->Check_Structure Optical_Check Optical Interference Check (Measure Autofluorescence/Quenching) Check_Structure->Optical_Check Flagged OR No Flag Aggregation_Check Aggregation Check (DLS, Detergent, Centrifugation) Optical_Check->Aggregation_Check No Optical Interference Artifact Confirmed Artifact (Stop Further Work) Optical_Check->Artifact Significant Interference Reactivity_Check Reactivity Check (Thiol Reactivity Assay) Aggregation_Check->Reactivity_Check Not an Aggregator Aggregation_Check->Artifact Is an Aggregator Target_Engagement Direct Target Engagement (SPR, ITC, CETSA) Reactivity_Check->Target_Engagement Not Reactive Reactivity_Check->Artifact Is Reactive Orthogonal_Assay Orthogonal Assay (Different technology, label-free) Target_Engagement->Orthogonal_Assay Confirmed Binding Target_Engagement->Artifact No Binding SAR SAR by Analogs (Test non-aggregating analogs) Orthogonal_Assay->SAR Validated_Hit Validated Hit SAR->Validated_Hit

Caption: A workflow for triaging hits to identify and eliminate assay artifacts.

Section 3: Frequently Asked Questions (FAQs)

Q1: My 4-phenyl-1H-indole derivative is a potent hit in my primary fluorescence polarization (FP) assay. How do I know it's real?

A: An FP assay is highly susceptible to optical interference. The first step is to perform a counter-screen for autofluorescence. Run your compound in the assay buffer without the fluorescent tracer or protein. If you see a signal, your compound is autofluorescent and the hit is likely an artifact. You should also check for quenching effects.

Q2: I've confirmed my compound isn't autofluorescent, but the activity disappears when I add 0.01% Triton X-100 to my buffer. What does this mean?

A: This is the classic signature of an aggregation-based inhibitor.[10] Non-ionic detergents like Triton X-100 or Tween-80 disrupt the formation of colloidal aggregates. A significant loss of activity in the presence of detergent strongly suggests your compound's apparent activity is due to non-specific protein sequestration by aggregates, not specific binding to your target.

Q3: My results are potent but vary between experiments. Could this be an artifact?

A: Yes, poor reproducibility is a hallmark of certain artifacts, particularly aggregation. The formation of aggregates can be sensitive to minor variations in buffer conditions, incubation times, and compound concentration, leading to inconsistent results.[9]

Q4: I used a PAINS filter and my compound was not flagged. Am I in the clear?

A: Not necessarily. While PAINS filters are a valuable first-pass tool, they are not infallible. They are known to have both false positives and false negatives.[4][13] Experimental validation is always required. A compound that is not a known PAIN can still interfere with an assay through one of the mechanisms described above.

Section 4: In-Depth Troubleshooting Guides & Protocols

Here we provide detailed, step-by-step protocols to experimentally test for the most common interference mechanisms.

Guide 1: Investigating Optical Interference

Protocol 1.1: Measuring Compound Autofluorescence

  • Objective: To determine if the test compound emits light in the same spectral window as the assay's reporter fluorophore.

  • Methodology:

    • Prepare a dilution series of the 4-phenyl-1H-indole compound in the final assay buffer (including DMSO, if applicable). A typical top concentration would be the highest concentration used in the primary assay.

    • Include wells with buffer only (blank) and wells with the assay's reporter fluorophore at its working concentration (positive control).

    • Dispense these solutions into the same type of microplate used for the primary assay.

    • Read the plate on a plate reader using the exact same excitation and emission wavelengths and gain settings as the primary assay.

  • Interpretation: If the compound-containing wells show a concentration-dependent increase in signal above the buffer-only blank, the compound is autofluorescent. If this signal is a significant fraction (>10%) of the positive control signal, it represents a serious interference.[16]

Guide 2: Detecting and Mitigating Compound Aggregation

Protocol 2.1: Detergent Inactivation Assay

  • Objective: To determine if the compound's activity is dependent on the formation of aggregates.

  • Methodology:

    • Run your primary biochemical assay as you normally would.

    • In parallel, run an identical set of assay plates where the assay buffer is supplemented with a low concentration of a non-ionic detergent. Commonly used detergents are 0.01% (v/v) Triton X-100 or 0.025% (v/v) Tween-80.[10]

    • Compare the dose-response curves for your 4-phenyl-1H-indole compound in the presence and absence of the detergent.

  • Interpretation: A significant rightward shift in the IC50 value (e.g., >10-fold) or a complete loss of activity in the presence of detergent is a strong indicator of aggregation-based inhibition.[10]

Protocol 2.2: Centrifugation-Based Activity Assay

  • Objective: To physically remove aggregates and test the activity of the remaining soluble compound.

  • Methodology: [9]

    • Prepare your test compound at the desired concentration (e.g., its IC90) in the assay buffer and incubate for 15 minutes.

    • Centrifuge the solution at high speed (e.g., >15,000 x g) for 30 minutes to pellet any aggregates.

    • Carefully remove the supernatant, which contains the soluble, monomeric compound.

    • Test this supernatant for activity in your primary assay.

  • Interpretation: If the supernatant shows significantly reduced or no activity compared to the uncentrifuged sample, it confirms that the inhibitory species is the aggregated form of the compound.[9]

Guide 3: Assessing Non-Specific Covalent Reactivity

Protocol 3.1: Thiol Reactivity Assay

  • Objective: To determine if the compound reacts with sulfhydryl groups, a common mechanism for non-specific covalent inhibition.

  • Methodology:

    • This assay monitors the reaction of the test compound with a model thiol, such as glutathione (GSH).

    • Incubate the 4-phenyl-1H-indole compound with a defined concentration of GSH in a suitable buffer (e.g., PBS, pH 7.4).

    • At various time points, quench the reaction and measure the amount of remaining free GSH using a detection reagent like Ellman's reagent (DTNB) or a fluorescent maleimide probe.[17][18]

    • Include a known reactive compound (e.g., N-ethylmaleimide) as a positive control and a non-reactive compound as a negative control.

  • Interpretation: A time-dependent depletion of free GSH in the presence of your compound indicates it is thiol-reactive and may be acting as a non-specific covalent inhibitor.

Section 5: Data Interpretation Summary

The table below summarizes the expected outcomes from the key troubleshooting experiments for each major interference mechanism.

Observed Problem Likely Mechanism Detergent Assay Centrifugation Assay Autofluorescence Check
Activity lost with 0.01% Triton X-100.Aggregation IC50 shifts >10x rightActivity lost in supernatantNo signal
Signal present without enzyme/target.Autofluorescence No change in signalNo change in signalHigh signal
Activity is time-dependent and irreversible.Covalent Reactivity No change in IC50No change in IC50No signal
Activity confirmed in detergent/centrifugation.Potential True Hit No change in IC50No change in IC50No signal

References

  • Baell JB, Holloway GA (April 2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays". Journal of Medicinal Chemistry. 53 (7): 2719–40. [Link]

  • Capuzzi, S. J., et al. (2017). "PAINS-killer: a tool for identifying and removing pan-assay interference compounds in molecular discovery." EurekAlert!. [Link]

  • Dahlin JL, Walters MA (July 2014). "The essential roles of chemistry in high-throughput screening triage". Future Medicinal Chemistry. 6 (11): 1265–90. [Link]

  • Zhang, X., et al. (2023). "A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates". Molecules. 28(2):798. [Link]

  • Baell J, Walters MA (September 2014). "Chemistry: Chemical con artists foil drug discovery". Nature. 513 (7519): 481–3. [Link]

  • Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS". Journal of Medicinal Chemistry. 58(5): 2091-2113. [Link]

  • Thorne, N., et al. (2012). "Avoiding Fluorescence Assay Interference—The Case for Diaphorase". Current Chemical Genomics. 6: 93-103. [Link]

  • Baillargeon, P., et al. (2020). "Compound-Mediated Assay Interferences in Homogeneous Proximity Assays". SLAS Discovery. 25(2): 140-152. [Link]

  • Siramshetty, V., et al. (2022). "Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds". Journal of Chemical Information and Modeling. 62(15): 3559-3568. [Link]

  • Johnston, P. A. (2023). "Interference and Artifacts in High-content Screening". Assay Guidance Manual. [Link]

  • Koniev, O., & Wagner, A. (2015). "Developments in Covalent Drug Discovery". Annual Reports in Medicinal Chemistry. 50: 293-316. [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2017). "Assay Interference by Aggregation". Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. "Indole alkaloids". PubChem. [Link]

  • Carreño, M. C., et al. (2010). "Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols". Organic Letters. 12(11): 2536-2539. [Link]

  • Li, X., et al. (2024). "Discovery of Potent Selective HDAC6 Inhibitors with 5-Phenyl-1H-indole Fragment: Virtual Screening, Rational Design, and Biological Evaluation". Journal of Chemical Information and Modeling. [Link]

  • Costas, M., et al. (2021). "Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme". ACS Catalysis. 11(15): 9558-9567. [Link]

  • Yasgar, A., et al. (2018). "Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays". Journal of Biomolecular Screening. 23(10): 1075-1087. [Link]

  • Supplementary Information for "Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols". Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information (2016). "Interferences with Luciferase Reporter Enzymes". Assay Guidance Manual. [Link]

  • Erdelmeier, I., et al. (1998). "Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Analytical Applications to a Colorimetric Assay of Lipid Peroxidation". Chemical Research in Toxicology. 11(10): 1184-1194. [Link]

  • Am Ende, C. W., et al. (2014). "Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis". ACS Chemical Biology. 9(8): 1689-1694. [Link]

  • Kumar, V., et al. (2022). "One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies". RASĀYAN Journal of Chemistry. 15(3): 1851-1858. [Link]

  • Nameki, D., et al. (2007). "Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41". BMC Chemical Biology. 7: 3. [Link]

  • Erdelmeier, I., et al. (1998). "Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation". Chemical Research in Toxicology. 11(10): 1184-94. [Link]

  • Bridges, J. W., & Williams, R. T. (1968). "The fluorescence of indoles and aniline derivatives". Biochemical Journal. 107(2): 225-237. [Link]

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Technical Support Center: Enhancing the Bioavailability of 4-Phenyl-1H-Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenyl-1H-indole analogs. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to improve the oral bioavailability of this promising, yet often problematic, class of compounds. My aim is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the bioavailability of 4-phenyl-1H-indole analogs.

Q1: What is "bioavailability" and why is it a critical parameter?

A1: Oral bioavailability refers to the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action.[1] For orally administered drugs, it represents the fraction of the dose that reaches systemic circulation unchanged.[1] It is a critical pharmacokinetic parameter because low bioavailability can lead to insufficient drug concentration at the target, resulting in a lack of therapeutic efficacy. High variability in bioavailability can also cause unpredictable patient responses and potential toxicity.[2]

Q2: My 4-phenyl-1H-indole analog shows potent in vitro activity but fails in animal models. Why is this a common problem?

A2: This is a classic "in vitro-in vivo" disconnect, often rooted in poor bioavailability. 4-phenyl-1H-indole analogs, due to their chemical structure, frequently exhibit two challenging physicochemical properties:

  • Low Aqueous Solubility: The indole and phenyl rings create a rigid, lipophilic structure that is difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[3][4][5] Poor solubility is a primary reason for low bioavailability as a drug must first dissolve to be absorbed.[3]

  • High First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein directly to the liver, which is the body's primary metabolic hub.[6][7] Here, enzymes, particularly the Cytochrome P450 family, can extensively metabolize the drug before it ever reaches systemic circulation.[8] This "first-pass effect" can drastically reduce the concentration of the active drug.[6][7]

Q3: How do I classify my compound to better predict its challenges?

A3: The Biopharmaceutics Classification System (BCS) is an essential framework for classifying drugs based on their aqueous solubility and intestinal permeability.[9][10][11][12] This system helps to identify the rate-limiting step in oral absorption.[10]

BCS ClassSolubilityPermeabilityPrimary Absorption HurdleTypical Strategy
Class I HighHighNone (Ideal)Standard immediate-release dosage forms.
Class II Low HighDissolution Rate Solubility & dissolution enhancement (e.g., micronization, solid dispersions).
Class III HighLow Permeability Permeation enhancers, prodrugs.
Class IV Low Low Both Combination of strategies (e.g., nanoformulations with permeation enhancers).

Table 1: The Biopharmaceutics Classification System (BCS)

Most 4-phenyl-1H-indole analogs fall into BCS Class II or Class IV , meaning their primary challenge is poor solubility.[13]

Section 2: Troubleshooting Guide: Pre-formulation & Characterization

Effective problem-solving begins with accurate characterization. This section guides you through troubleshooting common issues during the initial assessment of your analog.

Q4: My compound won't dissolve in anything for my in vitro assays. What should I do?

A4: This is a critical first hurdle. Before moving to complex formulations, ensure you have robust solubility data.

  • Problem: Inconsistent or low solubility in buffers for biological assays.

  • Causality: The compound's high lipophilicity and crystalline structure resist dissolution in aqueous media.

  • Troubleshooting Steps:

    • Systematic Solubility Screening: Determine the equilibrium solubility in various media, not just your assay buffer. Use pharmaceutically relevant media like Simulated Gastric Fluid (SGF, pH ~1.2) and Simulated Intestinal Fluid (SIF, pH ~6.8).

    • pH-Solubility Profile: Ionizable groups on your indole analog can dramatically affect solubility. Determine the pKa and then measure solubility across a range of pH values. This will tell you if salt formation is a viable strategy.

    • Co-solvents: For initial in vitro screening, using a small percentage (typically <1%) of a co-solvent like DMSO or ethanol can be acceptable. However, be aware that this can inflate apparent solubility and may not be representative of the in vivo situation. Always run a vehicle control to check for co-solvent toxicity in your assay.

Q5: How do I know if my compound's absorption is limited by poor permeability or active efflux?

A5: This question distinguishes a BCS Class II from a Class IV compound and is vital for selecting the right strategy. The Caco-2 cell permeability assay is the industry standard for this.[14][15][16]

  • Problem: Low transport of the compound across a cellular monolayer.

  • Causality: The compound may be unable to passively diffuse across the cell membrane (low permeability) or it may be actively pumped back out by efflux transporters like P-glycoprotein (P-gp) after it gets in.[17]

  • Experimental Solution: Bidirectional Caco-2 Permeability Assay

    • This assay measures the transport of your compound in both directions across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[18][19]

    • Apical to Basolateral (A→B): Measures transport from the "gut" side to the "blood" side.

    • Basolateral to Apical (B→A): Measures transport from the "blood" side back to the "gut" side.

    • Interpretation: The Apparent Permeability Coefficient (Papp) is calculated. An Efflux Ratio (ER) = Papp(B→A) / Papp(A→B) is then determined. An ER > 2 strongly suggests that your compound is a substrate for an efflux transporter.[18]

Section 3: Formulation Strategies: A Problem-Solving Approach

This section provides solutions to specific bioavailability challenges, complete with the underlying scientific rationale.

Q6: My compound is a BCS Class II drug (low solubility, high permeability). What is my best strategy to improve its dissolution rate?

A6: For Class II compounds, the goal is to get the drug into solution faster so its high permeability can be leveraged.

  • Strategy 1: Particle Size Reduction (Micronization & Nanonization)

    • Causality: The dissolution rate is directly proportional to the surface area of the drug particles, as described by the Noyes-Whitney equation.[20] Reducing particle size from microns to nanometers dramatically increases the surface area, leading to a faster dissolution rate.[20][21][22][23]

    • When to use: Excellent for compounds that are "dissolution rate-limited."

    • Troubleshooting:

      • Issue: Particle aggregation during storage.

      • Solution: Use stabilizers (surfactants or polymers) in your nanosuspension formulation.[22]

      • Issue: Limited improvement in overall solubility.

      • Solution: Particle size reduction primarily affects the rate of dissolution, not the equilibrium solubility.[24] If the drug is still not soluble enough, you need a different approach.

  • Strategy 2: Amorphous Solid Dispersions (ASDs)

    • Causality: Crystalline materials require energy to break the crystal lattice before they can dissolve. An amorphous form has no ordered lattice, existing in a higher energy state.[25] By dispersing the drug in an amorphous state within a polymer matrix, you bypass the crystal lattice energy barrier, leading to significantly higher apparent solubility and a faster dissolution rate.[25][26]

    • When to use: When a substantial increase in both dissolution rate and concentration is needed.

    • Troubleshooting:

      • Issue: The amorphous form recrystallizes over time, losing its advantage.

      • Solution: Proper polymer selection is key. The polymer must have good miscibility with the drug and a high glass transition temperature (Tg) to prevent molecular mobility and subsequent crystallization.

Q7: My compound suffers from high first-pass metabolism. How can I protect it?

A7: If the liver is clearing most of your drug before it can act, you need a strategy to bypass or protect it. The prodrug approach is a powerful chemical modification strategy.[27][28][29][30]

  • Strategy: Prodrug Design

    • Causality: A prodrug is a chemically modified, inactive version of the parent drug.[27][30] This modification masks the functional group that is susceptible to first-pass metabolism. The prodrug is designed to be stable in the gut and liver but is cleaved (often by enzymes) in the systemic circulation or target tissue to release the active parent drug.[27]

    • When to use: When extensive pre-systemic metabolism is the primary barrier to bioavailability.

    • Troubleshooting:

      • Issue: The prodrug is not converting to the active drug in vivo.

      • Solution: The choice of the promoiety (the chemical group you add) is critical. It must be designed to be cleaved by specific, ubiquitous enzymes like esterases or phosphatases.

      • Issue: The prodrug has its own unforeseen solubility or permeability issues.

      • Solution: The physicochemical properties of the prodrug itself must be evaluated just as rigorously as the parent compound. A successful prodrug must be absorbed to the point where it can be converted back to the active form.[31]

G cluster_start Start: Characterize Analog cluster_class2 BCS Class II Path cluster_class4 BCS Class IV Path cluster_metabolism Metabolism Path cluster_end Evaluation Start Determine BCS Class (Solubility & Permeability) BCS2 Problem: Low Solubility Start->BCS2 Low Sol, High Perm BCS4 Problem: Low Solubility & Low Permeability Start->BCS4 Low Sol, Low Perm Metabolism Problem: High First-Pass Metabolism Start->Metabolism High Clearance (Independent of BCS) SizeReduction Strategy: Particle Size Reduction (Nanosuspension) BCS2->SizeReduction ASD Strategy: Amorphous Solid Dispersion (ASD) BCS2->ASD Evaluate Evaluate Formulation (In Vitro Dissolution & In Vivo PK Study) SizeReduction->Evaluate ASD->Evaluate Combo Strategy: Combination Approach (e.g., Lipid-Based System) BCS4->Combo Combo->Evaluate Prodrug Strategy: Prodrug Design Metabolism->Prodrug Prodrug->Evaluate

Section 4: Experimental Protocols & Validation

Trustworthy data comes from robust, well-controlled experiments. This section provides streamlined protocols for key assays.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol provides a framework for determining the intestinal permeability and potential for active efflux of your 4-phenyl-1H-indole analog.

1. Materials & Equipment:

  • Caco-2 cells (ATCC® HTB-37™)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (marker for paracellular integrity)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Talinolol (P-gp substrate)[18]

  • Plate reader, LC-MS/MS

2. Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

  • Culture & Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well.[19] Values should be >250 Ω·cm². Discard any wells that do not meet this criterion.

  • Assay Preparation:

    • Wash the monolayers gently with pre-warmed (37°C) HBSS.

    • Prepare the dosing solutions by diluting the test compound and controls in HBSS to the final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.

  • Permeability Measurement (A→B):

    • Add the dosing solution to the apical (A) chamber (e.g., 0.4 mL).

    • Add fresh HBSS to the basolateral (B) chamber (e.g., 1.2 mL).

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, take samples from both A and B chambers for LC-MS/MS analysis.

  • Permeability Measurement (B→A):

    • Add the dosing solution to the basolateral (B) chamber.

    • Add fresh HBSS to the apical (A) chamber.

    • Repeat the incubation and sampling steps as above.

  • Lucifer Yellow Test: After the experiment, add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the amount that has leaked into the basolateral chamber. A high leakage rate (>1%) indicates a compromised monolayer, and data from that well should be invalidated.

3. Data Analysis & Self-Validation:

  • Calculate the apparent permeability, Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

  • Validation Check: Your control compounds should yield expected results (e.g., Propranolol Papp > 10 x 10⁻⁶ cm/s; Atenolol Papp < 2 x 10⁻⁶ cm/s; Talinolol ER > 2). If they do not, the assay run is invalid.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21-25 days to form monolayer Seed->Culture TEER 3. Validate monolayer integrity via TEER Culture->TEER Dose_AB 4a. Dose Apical (A) Sample Basolateral (B) Dose_BA 4b. Dose Basolateral (B) Sample Apical (A) LCMS 5. Quantify compound via LC-MS/MS Dose_AB->LCMS Dose_BA->LCMS Papp 6. Calculate Papp (A->B) and Papp (B->A) LCMS->Papp ER 7. Determine Efflux Ratio (ER) Papp->ER

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2)

This protocol is essential for evaluating and comparing the performance of different formulations (e.g., micronized powder vs. amorphous solid dispersion). The paddle apparatus is the most common and versatile method.[32]

1. Materials & Equipment:

  • USP Dissolution Apparatus 2 (Paddle).[32][33][34]

  • Dissolution vessels (typically 900 mL).

  • Paddles.

  • Water bath set to 37 ± 0.5°C.[35]

  • Dissolution Media: e.g., 0.1 N HCl (to simulate stomach) and pH 6.8 phosphate buffer (to simulate intestine). Media should be deaerated.[35]

  • Drug formulation (e.g., capsule or compressed tablet containing a known amount of the analog).

  • Automated sampling system or syringes with cannula filters.

  • HPLC or UV-Vis spectrophotometer for analysis.

2. Methodology:

  • Apparatus Setup: Assemble the dissolution apparatus. Fill the vessels with 900 mL of the desired dissolution medium and allow it to equilibrate to 37°C.

  • Set Parameters: Set the paddle rotation speed, typically 50 or 75 RPM.

  • Dosage Form Introduction: Carefully drop one dosage unit into each vessel. Start the apparatus timer and rotation simultaneously.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the top of the paddle and the surface of the medium.

  • Media Replacement (Optional but Recommended): Immediately replace the volume of withdrawn sample with fresh, pre-warmed medium to maintain a constant volume.

  • Sample Preparation: Filter the samples immediately to prevent any undissolved drug from dissolving post-sampling. Dilute as necessary for analysis.

  • Analysis: Quantify the concentration of the dissolved drug in each sample using a validated HPLC or UV-Vis method.

3. Data Analysis & Self-Validation:

  • Calculate the cumulative percentage of the drug dissolved at each time point.

  • Plot the % drug dissolved versus time to generate a dissolution profile.

  • Validation Check: The apparatus must be calibrated (paddle height, vessel centering, RPM, temperature). A system suitability test using a standard like USP Prednisone Tablets should be performed periodically to ensure the system is operating correctly.

References

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  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). National Center for Biotechnology Information. Retrieved from [Link]

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  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2019). ResearchGate. Retrieved from [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). (2023). GSC Online Press. Retrieved from [Link]

  • Comparison of solid dispersion and nanosuspension for improvement of drug absorption. (2018). ResearchGate. Retrieved from [Link]

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  • <711> DISSOLUTION. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2024). ResearchGate. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. (2023). ResearchGate. Retrieved from [Link]

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Validation & Comparative

Comparative Study: 4-Phenyl-1H-Indole in Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a comparative technical analysis of 4-phenyl-1H-indole scaffolds, contrasting their emerging utility in protein-protein interaction (PPI) inhibition against the established tubulin-targeting efficacy of 2-phenyl and 3-phenyl isomers.

Executive Summary: The "C4" Frontier

For decades, the medicinal chemistry of the indole scaffold has been dominated by functionalization at the C2 and C3 positions (e.g., Vinca alkaloids, Combretastatin analogues). These "classic" isomers are potent tubulin polymerization inhibitors but face crowded intellectual property (IP) landscapes and recurring resistance mechanisms (e.g., P-gp efflux).

4-Phenyl-1H-indole represents a shift in pharmacophore design. Unlike its C2/C3 counterparts which primarily target the colchicine binding site of tubulin, the C4-arylated scaffold has demonstrated unique utility in disrupting Protein Kinase CK2 (Casein Kinase 2) subunit interactions. This guide objectively compares the 4-phenyl scaffold against its isomers, highlighting its role as a "mechanism-breaker" in drug discovery.

Key comparative Insight
  • 2-Phenylindole: High potency (nM range), established Tubulin/Estrogen Receptor target, high resistance potential.

  • 4-Phenylindole: Moderate initial potency (µM range), novel CK2 PPI target , lower resistance potential, challenging synthesis.

Structural & Mechanistic Comparison

The position of the phenyl ring on the indole core dictates the binding mode and target selectivity.

SAR Landscape Analysis
Feature2-Phenylindole (The Standard)4-Phenylindole (The Challenger)
Primary Target

-Tubulin (Colchicine Site)
CK2

/CK2

Interface
Mechanism Mitotic Arrest (G2/M)Protein-Protein Interaction Inhibition
Potency (IC

)
High (10–100 nM)Moderate (10–50 µM for leads like CAM187)
Solubility Low (Lipophilic)Moderate (Planarity disrupted)
Synthesis Easy (Fischer Indole)Difficult (Suzuki/C-H Activation)
Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling impacts of the C2 vs. C4 isomers.

IndoleMechanism cluster_0 Scaffold Input cluster_1 Molecular Target cluster_2 Cellular Outcome C2 2-Phenylindole Tubulin Colchicine Binding Site (Beta-Tubulin) C2->Tubulin High Affinity (nM) C4 4-Phenylindole (e.g., CAM187) CK2 CK2 Holoenzyme (Alpha/Beta Interface) C4->CK2 Allosteric/PPI (µM) Arrest Mitotic Arrest (G2/M Phase) Tubulin->Arrest Microtubule Destabilization PPI_Block Signal Transduction Blockade (NF-kB/Akt) CK2->PPI_Block Prevents Tetramer Assembly Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis PPI_Block->Apoptosis

Caption: Divergent mechanisms of action: C2-isomers destabilize microtubules, while C4-isomers block CK2 subunit assembly.

Quantitative Performance Data

The following data consolidates experimental results from key studies comparing indole regioisomers.

Table 1: Comparative Cytotoxicity (IC )

Note: Lower IC


 indicates higher potency.
Compound ClassCell LineIC

Value
Target Validated?Ref
2-Phenylindole (Derivative)MCF-7 (Breast)0.012 µM Yes (Tubulin)[1]
4-Phenylindole (CAM187)U2OS (Osteosarcoma)44.0 µM Yes (CK2 PPI)[2]
4-Phenyl-2-quinolone (Isostere)COLO205 (Colon)0.32 µM Yes (Tubulin)[3]
Cisplatin (Control)HeLa (Cervical)6.50 µMYes (DNA)[4]

Analysis: While the native 4-phenylindole (CAM187) shows lower potency than the optimized 2-phenyl derivatives, it targets the CK2


/CK2

interaction
, a "druggable" interface that is far less susceptible to the mutations that render tubulin inhibitors ineffective. The 4-phenyl-2-quinolone isostere demonstrates that with optimization (e.g., methoxy substitution), the C4-aryl geometry can achieve sub-micromolar potency.

Experimental Protocols

To validate the activity of 4-phenylindole, researchers must employ protocols that account for its specific synthesis challenges and distinct mechanism.

Workflow Diagram

Workflow cluster_synth Phase 1: Synthesis cluster_bio Phase 2: Biological Validation Step1 4-Bromoindole Precursor Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Phenylboronic acid) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Assay1 CK2 Interaction Assay (Pull-down / ELISA) Step3->Assay1 Assay2 MTT Cytotoxicity (72h incubation) Step3->Assay2

Caption: Integrated workflow from Suzuki coupling synthesis to specific CK2 validation assays.

Protocol A: Synthesis of 4-Phenyl-1H-indole (Suzuki Coupling)

The C4 position is electronically deactivated compared to C2/C3, requiring robust catalysis.

  • Reagents: 4-Bromoindole (1.0 eq), Phenylboronic acid (1.5 eq), Pd(dppf)Cl

    
     (0.05 eq), K
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane/Water (4:1 v/v). Critical: Water is essential for the base solubility.

  • Procedure:

    • Degas solvents with N

      
       for 15 mins (Oxygen inhibits Pd cycle).
      
    • Mix reagents in a sealed pressure vial.

    • Heat to 90°C for 12 hours .

    • Monitor: TLC (Hexane/EtOAc 8:2). 4-bromoindole (

      
      ) should disappear; product (
      
      
      
      ) will appear fluorescent blue under UV.
  • Purification: Silica gel flash chromatography. Elute with gradient Hexane

    
     5% EtOAc/Hexane.
    
Protocol B: CK2 Subunit Interaction Assay (Mechanistic Validation)

Standard kinase assays (measuring phosphorylation) may yield false negatives because 4-phenylindoles often inhibit assembly, not the catalytic site.

  • System: Use a Co-Immunoprecipitation (Co-IP) setup or Split-Luciferase assay.

  • Transfection: Transfect HEK-293T cells with Flag-CK2

    
     and Myc-CK2
    
    
    
    .
  • Treatment: Treat cells with 4-phenylindole (10–100 µM) for 6 hours.

  • Lysis: Lyse cells in mild detergent (NP-40) to preserve protein complexes.

  • Pull-down: Immunoprecipitate with anti-Flag beads.

  • Detection: Western Blot for Myc-CK2

    
    .
    
    • Result: A decrease in Myc-CK2

      
       band intensity compared to DMSO control indicates disruption of the holoenzyme assembly.
      

Conclusion & Strategic Recommendation

For drug development professionals, the 4-phenyl-1H-indole scaffold offers a high-risk, high-reward alternative to the saturated 2-phenylindole market.

  • Adopt 4-phenylindole if: You are targeting refractory cancers resistant to spindle poisons or seeking novel IP space in kinase interface inhibition (CK2).

  • Stick to 2-phenylindole if: Your goal is maximizing immediate cytotoxic potency (nM) via established tubulin mechanisms.

References
  • BenchChem. (2025). A Comparative Analysis of the Anticancer Efficacy of 2-Phenylindole Derivatives.Link

  • NIH/PubMed. (2022). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2.[1][2]Link

  • MDPI. (2021). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone Derivatives as Anticancer Agents.Link

  • RSC. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water.[3]Link[4]

  • ACS. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative.Link

Sources

4-Phenyl-1H-Indole Scaffolds vs. Clinical Kinase Inhibitors: A Technical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of the Indole Scaffold

In the landscape of kinase inhibition, the 4-phenyl-1H-indole moiety represents a privileged pharmacophore, particularly for targeting Casein Kinase 2 (CK2) . While clinical attention has focused on the benzonaphthyridine derivative CX-4945 (Silmitasertib) , recent data suggests that 4-phenyl-1H-indole derivatives—specifically the fused indeno[1,2-b]indole systems—offer a competitive alternative with distinct pharmacokinetic advantages.

This guide objectively compares the 4-phenyl-1H-indole class against industry standards (CX-4945, TBB, and Staurosporine), focusing on the structural basis of selectivity, enzymatic potency, and intracellular efficacy.

Key Verdict
  • Potency: Optimized 4-phenyl-1H-indole derivatives (e.g., Compound 5a-2) exhibit nanomolar potency (

    
     nM), approaching that of CX-4945 (
    
    
    
    nM).
  • Cellular Efficacy: Despite lower enzymatic potency, specific indole derivatives demonstrate superior cellular uptake (up to 3.4-fold higher intracellular concentration than CX-4945), resulting in comparable phenotypic effects in migration and apoptosis assays.

  • Selectivity: The scaffold exploits the unique "small" hydrophobic pocket of CK2 (Val66), avoiding the "gatekeeper" steric clashes common in other kinases.

Structural & Mechanistic Basis[1]

The "Hydrophobic Clamp" Mechanism

The efficacy of the 4-phenyl-1H-indole scaffold stems from the unique architecture of the CK2 active site. Unlike the majority of the human kinome, CK2 possesses a compact ATP-binding pocket characterized by a unique hydrophobic environment.

  • Val66 Interaction: The 4-phenyl substituent is designed to penetrate the hydrophobic pocket adjacent to the ATP site. In CK2, this region is lined by Val66 and Ile174 .[1] Most other kinases possess larger gatekeeper residues that sterically exclude this bulky hydrophobic group.

  • Hinge Binding: The indole nitrogen (N1) typically functions as a hydrogen bond donor to the backbone carbonyl of Val116 in the hinge region.

  • Water-Mediated Bridging: In fused systems like indeno[1,2-b]indoles, the scaffold often stabilizes a conserved water molecule, bridging the inhibitor to the catalytic loop, a feature distinct from the direct salt bridges seen with CX-4945.

Diagram 1: Structural Logic of CK2 Inhibition

The following diagram illustrates the pharmacophoric map comparing the Indole scaffold to the Clinical Standard CX-4945.

SAR_Comparison cluster_Indole 4-Phenyl-1H-Indole Scaffold cluster_CX4945 CX-4945 (Silmitasertib) CK2_Pocket CK2 Active Site (Unique Hydrophobic Environment) Indole_Core Indole Core (Hinge Binder) Residues Key Residues: Val66 (Hydrophobic) Val116 (Hinge) Lys68 (Catalytic) Indole_Core->Residues H-bond (Val116) Phenyl_Group 4-Phenyl Substituent (Hydrophobic Anchor) Phenyl_Group->CK2_Pocket High Shape Complementarity Phenyl_Group->Residues Van der Waals (Val66) Naphthyridine Naphthyridine Core (Hinge Binder) Naphthyridine->Residues H-bond (Val116) Carboxylate Carboxylate Group (Lys68 Salt Bridge) Carboxylate->Residues Ionic Bond (Lys68)

Caption: Pharmacophoric comparison showing how the 4-phenyl group exploits the Val66 pocket, while CX-4945 relies on additional salt bridges.

Comparative Performance Analysis

The following data aggregates results from multiple biochemical studies comparing the lead 4-phenyl-1H-indole derivative (Indeno[1,2-b]indole 5a-2) against standard inhibitors.

Table 1: Potency and Selectivity Profile
Feature4-Phenyl-1H-Indole (Lead 5a-2) CX-4945 (Silmitasertib) TBB (Reference Tool)
Primary Target CK2

/

CK2

/

CK2

Enzymatic

25 nM 1 - 4 nM ~400 - 900 nM
Cellular

(Viability)
~10 - 20

M
~5 - 10

M
> 50

M
Intracellular Conc. High (408 nM) Moderate (119 nM)Low
Binding Mode ATP-Competitive (Hydrophobic focus)ATP-Competitive (Salt-bridge focus)ATP-Competitive
Selectivity High (CK2 vs Kinome)High (CK2 vs Kinome)Moderate (Hits DYRK1A)
Clinical Status Pre-clinical / Lead OptimizationPhase II (Cancer)Academic Tool Only

Expert Insight: While CX-4945 appears 10x more potent in cell-free enzymatic assays, the 4-phenyl-1H-indole derivatives often outperform in cellular uptake . Data indicates that after 12 hours, the intracellular concentration of the indole derivative 5a-2 is roughly 3.4-fold higher than that of CX-4945, compensating for the lower intrinsic affinity.

Experimental Validation Protocols

To validate these inhibitors in your own lab, use the following self-validating workflow. This protocol moves from biochemical verification to cellular target engagement.

Diagram 2: Validation Workflow

Workflow Step1 Step 1: ADP-Glo Kinase Assay (Determine IC50) Step2 Step 2: Cellular Target Engagement (Western Blot: p-Akt S129) Step1->Step2 If IC50 < 100 nM Decision Selectivity Check (Use CK2 V66A Mutant) Step2->Decision Step3 Step 3: Phenotypic Readout (Migration/Apoptosis) Decision->Step1 If Equipotent (Off-target) Decision->Step3 If WT inhibited >> Mutant

Caption: Screening cascade ensuring on-target CK2 inhibition before phenotypic testing.

Protocol A: ADP-Glo Kinase Assay (Enzymatic Potency)

Standardizing the ATP concentration is critical as these are ATP-competitive inhibitors.

  • Reagents: Recombinant CK2

    
     (10 ng/well), Casein substrate (0.1 mg/mL), Ultrapure ATP (10 
    
    
    
    M).
  • Reaction: Incubate kinase, substrate, and inhibitor (serial dilution 1 nM - 10

    
    M) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl
    
    
    
    , 0.1 mg/mL BSA) for 30 min at 30°C.
  • Detection: Add ADP-Glo Reagent (Promega) to deplete remaining ATP (40 min). Add Kinase Detection Reagent to convert ADP to Luciferase signal (30 min).

  • Analysis: Fit curves using a 4-parameter logistic model to derive

    
    .
    
  • Validation Control: CX-4945 must yield an

    
     nM for the assay to be valid.
    
Protocol B: Cellular Target Engagement (p-Akt Ser129)

Phosphorylation of Akt at Ser129 is a specific biomarker for CK2 activity, unlike Ser473 which is mTORC2 dependent.

  • Cell Line: LNCaP or A549 cells (high endogenous CK2).

  • Treatment: Treat cells with inhibitor (e.g., 10

    
    M) for 6 hours.
    
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (PhosSTOP).

  • Western Blot:

    • Primary Ab: Anti-phospho-Akt (Ser129) (Abcam/CST).

    • Normalization: Anti-Total Akt and Anti-GAPDH.

  • Success Criteria: >50% reduction in p-Ser129 signal relative to DMSO control confirms intracellular CK2 inhibition.

Biological Context: The CK2 Signaling Hub

Understanding the downstream effects is crucial for interpreting phenotypic data. CK2 is a "master regulator" preventing apoptosis and promoting cell migration.

Diagram 3: CK2 Signaling Pathway

CK2_Pathway cluster_Survival Survival & Proliferation cluster_Migration Migration & EMT CK2 CK2 (Target) Akt Akt (pS129) CK2->Akt Activates Cdc37 Cdc37 (Hsp90 Co-chaperone) CK2->Cdc37 Phosphorylates NFkB NF-kB (pS529) CK2->NFkB Activates Wnt Wnt/Beta-Catenin CK2->Wnt Stabilizes Apoptosis Apoptosis Akt->Apoptosis Inhibits Migration Metastasis NFkB->Migration Promotes Wnt->Migration Promotes

Caption: CK2 acts as a central hub. Inhibitors like 4-phenyl-1H-indole block these pathways, leading to apoptosis and reduced migration.

References

  • Goel, S. et al. (2022). 4,5,7-Trisubstituted indeno[1,2-b]indole inhibits CK2 activity in tumor cells equivalent to CX-4945 and shows strong anti-migratory effects. FEBS Open Bio.

  • Siddiqui-Jain, A. et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer Research.

  • Battistutta, R. et al. (2000). The structural basis of protein kinase CK2 inhibition by 4,5,6,7-tetrabromo-1H-benzotriazole (TBB).[1][2][3] Protein Science.

  • Hundsdörfer, C. et al. (2012). Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2.[4] Scientific Reports.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Comparative Docking Analysis of Phenyl-1H-indole Analogs: Targeting the Colchicine Binding Site

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold remains a privileged structure in oncology, particularly for agents targeting the colchicine binding site (CBS) of tubulin. Among these, phenyl-1H-indole analogs (specifically 2-phenyl and 4-phenyl substituted derivatives) have emerged as potent bioisosteres of Combretastatin A-4 (CA-4).

This guide provides a technical comparison of these analogs against standard tubulin inhibitors (Colchicine and CA-4). By synthesizing recent docking data, we evaluate the structural determinants—such as the trimethoxy motif and hydrogen-bonding substituents—that drive binding affinity and selectivity.

Target Identification & Mechanism

The primary therapeutic target for these analogs is the Colchicine Binding Site at the interface of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


- and 

-tubulin heterodimers.
  • Mechanism: Binding prevents microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • PDB References: The standard crystal structures utilized for these docking studies are 1SA0 (Tubulin-DAMA-colchicine complex) and 4O2B .

Interaction Pathway Visualization

The following diagram outlines the signaling cascade inhibited by these analogs.

TubulinPathway Analogs Phenyl-1H-indole Analogs Tubulin Tubulin Heterodimer (Colchicine Site) Analogs->Tubulin  Binds with High Affinity   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Spindle Mitotic Spindle Formation Polymerization->Spindle  Required for   G2M G2/M Cell Cycle Arrest Spindle->G2M  Failure triggers   Apoptosis Apoptosis (Cell Death) G2M->Apoptosis  Leads to  

Figure 1: Mechanism of action for phenyl-indole analogs disrupting microtubule dynamics.

Comparative Docking Methodology

To ensure reproducibility, we define a standardized docking protocol validated across multiple studies (e.g., using AutoDock Vina or Schrödinger Glide).

Standardized Protocol
  • Protein Preparation:

    • Retrieve PDB ID: 1SA0 .[1][2][3]

    • Remove crystallographic water (except those bridging key residues like Asn101 if catalytic).

    • Add polar hydrogens and Kollman charges.

  • Ligand Preparation:

    • Geometry optimization using DFT (B3LYP/6-31G*) or MMFF94 force field.

    • Detect torsion roots for flexible docking.

  • Grid Generation:

    • Center: Coordinates of the co-crystallized DAMA-colchicine ligand.[4]

    • Box Size:

      
       Å (sufficient to cover the CBS pocket).
      
  • Scoring Function:

    • Lamarckian Genetic Algorithm (LGA) for AutoDock or SP/XP scoring for Glide.

Workflow Diagram

DockingWorkflow Input Input Structures (Ligands + PDB:1SA0) Prep Preprocessing (Remove H2O, Add Charges) Input->Prep Grid Grid Box Definition (Center: CBS Pocket) Prep->Grid Dock Docking Simulation (LGA / Vina) Grid->Dock Analysis Interaction Profiling (H-Bonds, Hydrophobic) Dock->Analysis

Figure 2: Step-by-step computational workflow for comparative docking analysis.

Performance Analysis: Analogs vs. Standards

The following data synthesizes binding energy results from recent comparative studies. The Phenyl-1H-indole derivatives are compared against Colchicine (natural ligand) and Combretastatin A-4 (synthetic standard).

Table 1: Comparative Binding Energy & Key Interactions
Compound ClassRepresentative AnalogBinding Energy (kcal/mol)*Key Residue InteractionsPredicted Potency (IC50)
Standard Colchicine-8.1 to -9.5Cys241 (H-bond), Val181~ 8.1

M
Standard Combretastatin A-4 (CA-4)-8.5 to -9.8Cys241, Leu255, Asn258~ 2-5 nM
Analog 4-phenyl-1H-indole (G13) -9.8 to -10.5 Asn101 (H-bond) , Val31813.5

M
Analog 2-phenyl-indole (Methoxy)-9.2 to -10.1Cys241 (S-H interaction)0.11 - 1.4

M
Analog Pyrazolinyl-indole (HD05)-9.5 to -11.0Lys352 (Hydrophobic)< 1.0

M

*Note: Binding energies are aggregated averages from AutoDock Vina and Glide XP studies. Lower values indicate stronger affinity.[1]

Critical Structural Insights (SAR)
  • The "Trimethoxy" Anchor: Similar to CA-4, indole analogs possessing a 3,4,5-trimethoxyphenyl moiety at the 2- or 3-position show significantly higher affinity due to hydrophobic interlocking with Val318 and Cys241 .

  • The Hydroxymethyl Advantage: As seen in analog G13 , the addition of a hydroxymethyl group facilitates a critical hydrogen bond with Asn101 .[5][6] This mimics the interaction profile of more complex natural products, stabilizing the ligand-tubulin complex.

  • Indole NH Role: The free NH group of the indole ring often acts as a hydrogen bond donor to the backbone carbonyls of the

    
    -tubulin subunit, a feature absent in the naphthalene ring of some CA-4 analogs.
    

Experimental Validation & Correlation

Docking scores must be validated by in vitro assays. The correlation between the Docking Score and Biological Activity (Tubulin Polymerization IC50) is generally high (


) for this class of compounds.
  • High Docking Score (-10.0 kcal/mol): Correlates with strong microtubule destabilization and cell cycle arrest.

  • Low Docking Score (-7.0 kcal/mol): Often observed in analogs lacking the trimethoxy motif, resulting in poor cytotoxicity.

Interaction Map

InteractionMap Ligand Phenyl-Indole Ligand Cys241 Cys241 (H-Bond / S-Interaction) Ligand->Cys241 Sulfhydryl Asn101 Asn101 (Key H-Bond) Ligand->Asn101 Hydroxyl/NH Val318 Val318 (Hydrophobic) Ligand->Val318 Leu248 Leu248 (Hydrophobic) Ligand->Leu248

Figure 3: Pharmacophore map highlighting critical residues within the Colchicine Binding Site.[4]

References

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site . TandFOnline. (Detailed SAR and docking of G13 analog).

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations . MDPI. (Comprehensive review of indole binding modes).

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives . MDPI. (Docking studies of HD05 against kinase targets).

  • Target-based anticancer indole derivatives and insight into structure-activity relationship . PubMed Central. (Mechanistic review of indole scaffolds).

  • 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking . PubMed Central. (Validation of docking protocols for CA-4 analogs).

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Phenyl-1H-Indole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing promising drug candidates. The 4-phenyl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for potent inhibitors of various protein kinases. However, the conserved nature of the ATP-binding site across the kinome necessitates a rigorous evaluation of their selectivity.

This guide provides an in-depth technical comparison of the cross-reactivity of 4-phenyl-1H-indole-based inhibitors, with a focus on those targeting critical oncogenic kinases. We will delve into the causality behind experimental choices for assessing selectivity, provide detailed protocols for key assays, and present comparative data to aid in the selection and development of more specific chemical probes and drug candidates.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. While this makes them attractive drug targets, the high degree of structural similarity in their ATP-binding pockets presents a significant challenge for designing selective inhibitors. A lack of selectivity can lead to the inhibition of unintended kinases, triggering a cascade of adverse effects. Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a cornerstone of rational drug design. It allows for the early identification of potential liabilities and provides crucial structure-activity relationship (SAR) data to guide the optimization of lead compounds toward greater specificity.

Case Study: Selectivity of Imidazo[4,5-b]pyridine-based Aurora Kinase Inhibitors

To illustrate the principles of cross-reactivity analysis, we will examine a series of potent inhibitors based on a scaffold related to the 4-phenyl-1H-indole core: imidazo[4,5-b]pyridines targeting the Aurora kinases. The Aurora kinase family (Aurora-A, -B, and -C) are key regulators of mitosis, and their dysregulation is frequently observed in cancer. While both Aurora-A and -B are valid oncology targets, their distinct cellular functions mean that isoform-selective inhibitors may offer a better therapeutic index.

Comparative Kinome Profiling Data

The following table presents representative data for a hypothetical imidazo[4,5-b]pyridine-based inhibitor, "Compound X," designed as a potent Aurora-A inhibitor. The data showcases its activity against the intended target and a selection of off-target kinases from a broad kinase panel screening.

Kinase TargetIC50 (nM) - Compound XComments
Aurora-A 5 Primary Target
Aurora-B25050-fold selectivity over Aurora-B
VEGFR2>10,000High selectivity against a key off-target
p38α (MAPK14)5,000Good selectivity
CDK2/cyclin A8,000Good selectivity
Abl>10,000High selectivity
Src7,500Good selectivity
LCK6,000Good selectivity

This data is representative and intended for illustrative purposes.

The data clearly demonstrates that while Compound X is a potent inhibitor of Aurora-A, it exhibits a degree of cross-reactivity with the closely related Aurora-B. The high IC50 values against other kinases like VEGFR2 and p38α indicate a favorable selectivity profile. This type of data is critical for understanding the potential for off-target effects and for guiding further medicinal chemistry efforts to improve isoform selectivity.

Experimental Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's selectivity. Here, we detail two critical experimental workflows: broad-panel kinase profiling and the Cellular Thermal Shift Assay (CETSA).

Kinase Selectivity Profiling using Biochemical Assays

This is the workhorse for assessing inhibitor cross-reactivity. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (typically as IC50 values).

  • Compound Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). A series of dilutions are then prepared to generate a concentration-response curve.

  • Kinase Reaction Setup : In a microtiter plate, combine the kinase, a suitable substrate (peptide or protein), and ATP. The concentration of ATP is typically kept at or near the Km for each specific kinase to ensure a sensitive measurement of inhibition.

  • Inhibitor Addition : Add the test compound at various concentrations to the kinase reaction mixtures. Include appropriate controls (no inhibitor and a known reference inhibitor).

  • Incubation : Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection : The amount of phosphorylated substrate is quantified. A common method is the use of a phosphospecific antibody in an ELISA-based format or radiometric assays that measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

  • Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to the controls. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Add_Inhibitor Add Inhibitor to Kinase Mix Compound_Prep->Add_Inhibitor Kinase_Plate Kinase & Substrate Plating Kinase_Plate->Add_Inhibitor Add_ATP Initiate Reaction with ATP Add_Inhibitor->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Data_Analysis Calculate IC50 Values Detect_Signal->Data_Analysis

Caption: Workflow for a typical in vitro kinase profiling assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

While biochemical assays are crucial, they do not always reflect an inhibitor's behavior in a cellular context. CETSA is a powerful technique to confirm that a compound binds to its intended target in intact cells and can also reveal off-target engagement. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

  • Cell Culture and Treatment : Culture the cells of interest to a suitable confluency. Treat the cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO).

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis : Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis : Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

G cluster_cell_prep Cell Treatment cluster_thermal_denaturation Thermal Challenge cluster_analysis Analysis Cell_Culture Cell Culture Compound_Treatment Treat Cells with Inhibitor Cell_Culture->Compound_Treatment Heating Heat to a Range of Temperatures Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble/Aggregated Proteins Lysis->Centrifugation Western_Blot Quantify Soluble Target Protein Centrifugation->Western_Blot Curve_Analysis Analyze Thermal Shift Western_Blot->Curve_Analysis

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Context: The Role of Aurora-A

Understanding the signaling context of the primary target is crucial for interpreting the potential consequences of both on-target and off-target inhibition. Aurora-A is a key regulator of mitotic entry and spindle assembly. Its activity is tightly controlled throughout the cell cycle.

// Nodes G2_Phase [label="G2 Phase"]; Mitosis [label="Mitosis"]; Centrosome_Maturation [label="Centrosome Maturation"]; Spindle_Assembly [label="Bipolar Spindle Assembly"]; Cytokinesis [label="Cytokinesis"]; Aurora_A [label="Aurora-A", fillcolor="#EA4335"]; PLK1 [label="PLK1"]; CDK1_CyclinB [label="CDK1/Cyclin B"]; TPX2 [label="TPX2"]; Inhibitor [label="Aurora-A Inhibitor\n(e.g., Compound X)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges G2_Phase -> CDK1_CyclinB [label="activates"]; CDK1_CyclinB -> PLK1 [label="activates"]; PLK1 -> Aurora_A [label="activates"]; TPX2 -> Aurora_A [label="activates & localizes"]; Aurora_A -> Centrosome_Maturation [label="promotes"]; Aurora_A -> Spindle_Assembly [label="promotes"]; Centrosome_Maturation -> Mitosis; Spindle_Assembly -> Mitosis; Mitosis -> Cytokinesis; Inhibitor -> Aurora_A [arrowhead=tee, color="#EA4335"]; } /dot

Caption: Simplified signaling pathway of Aurora-A in mitosis.

Inhibition of Aurora-A by a selective compound like "Compound X" is expected to cause defects in centrosome maturation and spindle assembly, leading to mitotic arrest and ultimately, apoptosis in cancer cells. Cross-reactivity with Aurora-B, which has a critical role in chromosome segregation and cytokinesis, could lead to a different set of cellular consequences, such as aneuploidy. Understanding these distinct roles underscores the importance of isoform selectivity.

Conclusion and Future Directions

The 4-phenyl-1H-indole scaffold and its related heterocycles will undoubtedly continue to be a fertile ground for the discovery of novel kinase inhibitors. However, as this guide has highlighted, potency against the primary target is only one piece of the puzzle. A deep and early understanding of a compound's cross-reactivity profile is paramount for successful drug development.

The integration of broad-panel biochemical screening with cell-based target engagement assays like CETSA provides a robust framework for assessing inhibitor selectivity. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to fine-tune the selectivity of lead compounds, thereby increasing the likelihood of developing safe and effective medicines. As our understanding of the kinome and its intricate signaling networks continues to grow, so too will our ability to design the next generation of highly selective kinase inhibitors.

References

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. bioRxiv. [Link]

  • The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. SLAS Discovery. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • p38 MAP kinase inhibitors: many are made, but few are chosen. PubMed. [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. [Link]

In Vivo Validation of 4-Phenyl-1H-Indole Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the therapeutic potential of the 4-phenyl-1H-indole scaffold, focusing on its in vivo validation across key disease areas. While direct in vivo studies on the parent 4-phenyl-1H-indole are limited in publicly accessible literature, a growing body of evidence for its derivatives highlights significant promise in oncology, neurodegenerative disorders, and epilepsy. This document will objectively compare the performance of these indole derivatives against established therapeutic alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploratory efforts.

I. Anticancer Therapeutic Potential

The indole nucleus is a well-established pharmacophore in oncology, with several derivatives demonstrating potent antitumor activities by targeting various cancer hallmarks.[1] Recent preclinical studies have underscored the potential of indole-based compounds as effective anticancer agents.

Comparative In Vivo Efficacy in a Murine Melanoma Model

The B16-F10 murine melanoma model is a widely utilized syngene-ic model to assess the efficacy of novel cancer therapeutics, particularly immunotherapies.[2][3] These cells, when implanted intradermally in C57BL/6 mice, form aggressively growing tumors.[3]

Compound/TreatmentAnimal ModelDosing RegimenPrimary EndpointResultReference
Compound Z13 (4-phenyl-1H-indazole derivative)B16-F10 Melanoma in C57BL/6 mice40 mg/kgTumor Growth Inhibition (TGI)52.6% TGI without obvious toxicity[4]
Dacarbazine (Standard of Care)B16-F10 Melanoma in C57BL/6 miceVariesTumor Growth InhibitionModest activity as a single agent[3]
Anti-PD-1 Antibody (Immunotherapy)B16-F10 Melanoma in C57BL/6 miceVariesTumor Growth Inhibition/SurvivalSignificant tumor growth inhibition and improved survivalN/A

Note: Direct comparative studies between compound Z13 and standard therapies under the same experimental conditions are not yet published. The data presented is a synthesis from different sources to provide a contextual comparison.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

Compound Z13 exerts its antitumor effect by inhibiting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[4] This is a critical immune checkpoint pathway that cancer cells often exploit to evade immune destruction. By blocking this interaction, compound Z13 can reactivate the host's antitumor immunity.[4]

PD1_PDL1_Inhibition cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 Therapeutic Intervention PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding T-Cell_Inhibition T-Cell Inhibition PD-1->T-Cell_Inhibition Leads to T-Cell_Activation T-Cell Activation Compound_Z13 4-Phenyl-1H-indazole (Compound Z13) Compound_Z13->PD-L1 Inhibits Binding

PD-1/PD-L1 Inhibition by a 4-Phenyl-1H-Indazole Derivative.
Experimental Protocol: B16-F10 Melanoma Mouse Model

This protocol outlines a general procedure for establishing and evaluating the efficacy of a test compound in the B16-F10 melanoma model.

  • Cell Culture: B16-F10 melanoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.

  • Tumor Implantation:

    • Harvest B16-F10 cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10^5 cells) intradermally into the shaved right flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Administer the test compound (e.g., 4-phenyl-1H-indole derivative) and control vehicle via the desired route (e.g., intraperitoneal, oral gavage) at the specified dosing regimen.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis:

    • Euthanize mice when tumors reach a predetermined size or at the end of the study.

    • Excise tumors and weigh them.

    • Calculate the Tumor Growth Inhibition (TGI) as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100%.

    • Collect tumors and major organs for histological and immunological analysis.

II. Neuroprotective Therapeutic Potential

Indole derivatives are being actively investigated for their neuroprotective properties in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-aggregation effects.[5][6][7]

Comparative In Vivo Efficacy in a Murine Parkinson's Disease Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[8][9]

While direct in vivo data for 4-phenyl-1H-indole in the MPTP model is scarce, a study on an indole compound, GSK2606414, has demonstrated neuroprotection by targeting endoplasmic reticulum (ER) stress.

Compound/TreatmentAnimal ModelDosing RegimenPrimary EndpointResultReference
GSK2606414 (Indole derivative)Neurotoxin-induced Parkinson's Disease in miceOral administrationNeuroprotection of dopaminergic neurons, improved motor performanceSafeguarded nigral-dopaminergic neurons and improved motor function.[10]
L-DOPA (Standard of Care)MPTP-induced Parkinson's Disease in miceVariesSymptomatic relief of motor deficitsAlleviates motor symptoms but does not prevent neurodegeneration.N/A

Note: GSK2606414 is not a 4-phenyl-1H-indole, but its success as an indole derivative in a Parkinson's model highlights the potential of this chemical class.

Mechanism of Action: PERK Pathway Inhibition and Neuroprotection

The indole derivative GSK2606414 has been shown to protect dopaminergic neurons by inhibiting the Protein kinase R-like endoplasmic reticulum kinase (PERK) pathway.[10] Chronic activation of the PERK pathway due to ER stress can lead to apoptosis and neuronal dysfunction. By inhibiting PERK, GSK2606414 can reduce ER stress-induced neurodegeneration.[10]

PERK_Inhibition ER_Stress Endoplasmic Reticulum Stress PERK_Activation PERK Activation ER_Stress->PERK_Activation Apoptosis Neuronal Apoptosis PERK_Activation->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration GSK2606414 Indole Derivative (GSK2606414) GSK2606414->PERK_Activation Inhibits Neuroprotection Neuroprotection GSK2606414->Neuroprotection

Neuroprotection via PERK Pathway Inhibition by an Indole Derivative.
Experimental Protocol: MPTP-Induced Parkinson's Disease Mouse Model

This protocol provides a general framework for inducing Parkinson's-like pathology in mice and evaluating the neuroprotective effects of a test compound.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • MPTP Administration:

    • Prepare a solution of MPTP-HCl in sterile saline.

    • Administer MPTP via intraperitoneal injection (e.g., 20 mg/kg) four times at 2-hour intervals.

  • Treatment:

    • Administer the test compound (e.g., 4-phenyl-1H-indole derivative) and vehicle control according to the desired experimental design (e.g., pre-treatment, co-treatment, or post-treatment).

  • Behavioral Analysis:

    • Perform behavioral tests such as the rotarod test and open-field test to assess motor coordination and locomotor activity at different time points after MPTP administration.

  • Neurochemical Analysis:

    • At the end of the study, euthanize the mice and dissect the striatum and substantia nigra.

    • Measure dopamine and its metabolites (DOPAC and HVA) levels using HPLC with electrochemical detection.

  • Immunohistochemistry:

    • Perfuse the brains and prepare sections for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

III. Anticonvulsant Therapeutic Potential

The indole scaffold is also present in molecules with anticonvulsant properties.[11] Studies on substituted 2-phenylindole derivatives have demonstrated their potential in preclinical models of epilepsy.[12]

Comparative In Vivo Efficacy in a Murine Seizure Model

The maximal electroshock (MES) seizure model in mice is a standard preclinical test for identifying compounds with activity against generalized tonic-clonic seizures.[13][14]

A study on substituted 2-phenylindole derivatives showed moderate anticonvulsant activity compared to the standard drug phenytoin.[12]

Compound/TreatmentAnimal ModelPrimary EndpointResultReference
Substituted 2-phenylindole derivatives Maximal Electroshock (MES) in miceProtection against tonic hindlimb extensionModerate activity against the extensor seizure phase.[12]
Phenytoin (Standard of Care)Maximal Electroshock (MES) in miceProtection against tonic hindlimb extensionEffective in preventing tonic hindlimb extension.[12][15]
Mechanism of Action: Modulation of Ion Channels and Neurotransmitter Receptors

The anticonvulsant mechanism of many indole derivatives is thought to involve the modulation of voltage-gated ion channels (e.g., sodium channels) and/or enhancement of GABAergic inhibition.[16] In silico docking studies of some 2-phenylindole derivatives suggest potential interactions with the GABAA receptor and the AMPA-sensitive glutamate receptor.[12]

Anticonvulsant_Mechanism Neuronal_Hyperexcitability Neuronal Hyperexcitability Seizure Seizure Neuronal_Hyperexcitability->Seizure GABAergic_Inhibition GABAergic Inhibition GABAergic_Inhibition->Neuronal_Hyperexcitability Reduces Glutamatergic_Excitation Glutamatergic Excitation Glutamatergic_Excitation->Neuronal_Hyperexcitability Increases Indole_Derivative 2-Phenylindole Derivative Indole_Derivative->GABAergic_Inhibition Enhances Indole_Derivative->Glutamatergic_Excitation Reduces Anticonvulsant_Effect Anticonvulsant Effect Indole_Derivative->Anticonvulsant_Effect

Putative Anticonvulsant Mechanisms of 2-Phenylindole Derivatives.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model

This protocol describes a standard method for assessing the anticonvulsant activity of a test compound in mice.

  • Animal Model: Male Swiss albino mice (20-25 g) are commonly used.

  • Treatment:

    • Administer the test compound (e.g., 4-phenyl-1H-indole derivative) or vehicle control via the desired route (e.g., intraperitoneal).

    • A standard anticonvulsant drug like phenytoin is used as a positive control.

  • MES Induction:

    • At the time of predicted peak effect of the test compound, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation:

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint Analysis:

    • The abolition of the tonic hindlimb extension is considered as the endpoint for protection.

    • Calculate the percentage of protected animals in each group.

    • Determine the ED50 (the dose that protects 50% of the animals) for active compounds.

IV. Conclusion and Future Directions

The 4-phenyl-1H-indole scaffold and its close analogs represent a promising area for therapeutic development in oncology, neurodegenerative diseases, and epilepsy. The available in vivo data for derivatives of 4-phenyl-1H-indole demonstrate significant biological activity in relevant animal models. However, to fully validate the therapeutic potential of the parent compound and its derivatives, further research is warranted.

Future studies should focus on:

  • Direct in vivo evaluation of 4-phenyl-1H-indole in the described animal models.

  • Head-to-head comparative studies against current standards of care.

  • In-depth mechanistic studies to elucidate the precise molecular targets.

  • Pharmacokinetic and toxicological profiling to assess drug-like properties.

This guide provides a foundational framework for researchers to build upon in their investigation of this promising class of compounds.

V. References

  • B16-F10: a murine melanoma model. Labcorp Oncology. (2019-12-01)

  • The B16F10 Tumor Model for Melanoma. Melior Discovery.

  • MPTP Mouse Model of Parkinson's Disease. Melior Discovery.

  • Organ selectivity for implantation survival and growth of B16 melanoma variant tumor lines. PubMed.

  • Introduction of murine Il-4 gene into B16(F10) melanoma tumors by direct gene transfer with DNA-liposome complexes. PubMed.

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. 2024 Apr 19;49:107376.

  • In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA). PMC. (2017-02-25)

  • A Mouse Model of 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)-Induced Parkinson Disease Shows that 2-Aminoquinoline Targets JNK Phosphorylation. PubMed. (2020-04-25)

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH.

  • An insight into the in vivo antitumor therapeutic potential of indole-(fused) pyri(mi)dine hybrids. PubMed. (2025-05-14)

  • Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. ResearchGate. (2024-10-04)

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.

  • Synthesis and anticonvulsant activity of some tetracyclic indole derivatives. PubMed.

  • Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo. ACS Publications. (2016-05-05)

  • A Mouse Model of 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)-Induced Parkinson Disease Shows that 2-Aminoquinoline Targets JNK Phosphorylation. PMC - PubMed Central.

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI.

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. (2023-03-13)

  • Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. (2019-11-14)

  • Maximal Electroshock Seizure Model. Melior Discovery.

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI.

  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI.

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed. (2024-12-23)

  • INDOLE DERIVATIVES WITH ANTICONVULSANT ACTIVITY AGAINST TWO SEIZURE MODELS. Pharmacophore.

  • Behavioral characterization in MPTP/p mouse model of Parkinson's disease. IMR Press.

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. (2025-08-07)

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Semantic Scholar.

  • Indole-pyrimidine hybrids with anticancer therapeutic potential. Taylor & Francis.

  • Anticonvulsant and convulsant effects of indole derivatives against chemical models of epilepsy. ResearchGate. (2025-08-06)

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central.

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A Comparative Guide to the Photophysical Properties of 4-Phenyl-1H-Indole Probes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of the optimal tool is paramount for generating robust and reproducible data. This guide provides a comprehensive comparative analysis of the photophysical properties of 4-phenyl-1H-indole, a versatile fluorophore, benchmarked against a selection of widely used environmental probes: Dansyl chloride, Prodan, Coumarin 1, and Fluorescein. By delving into the underlying principles of their function and presenting key experimental data, this guide aims to empower researchers to make informed decisions for their specific applications.

The Indole Scaffold: A Privileged Structure in Fluorescence Sensing

The indole ring system, a core component of the amino acid tryptophan, is inherently fluorescent and its emission properties are exquisitely sensitive to the local microenvironment. This sensitivity arises from the change in the dipole moment of the indole moiety upon excitation, leading to solvent relaxation processes that influence the energy of the emitted photon. This phenomenon, known as solvatochromism, makes indole and its derivatives powerful tools for probing polarity, viscosity, and binding events in biological systems.

The introduction of a phenyl group at the 4-position of the indole ring, creating 4-phenyl-1H-indole, extends the π-conjugation of the system. This modification can lead to enhanced photophysical properties, including increased quantum yield and a red-shifted emission, making it a promising scaffold for the development of novel fluorescent probes.

Comparative Analysis of Photophysical Properties

To provide a clear and objective comparison, the following tables summarize the key photophysical parameters of 4-phenyl-1H-indole and the selected commercially available probes in a range of solvents with varying polarity. It is important to note that direct, comprehensive data for 4-phenyl-1H-indole across a wide range of solvents is not extensively published. The data presented here is a compilation from various sources and serves as a representative comparison.

Table 1: Absorption and Emission Maxima (λabs and λem) in nm

Solvent4-Phenyl-1H-Indole Derivative (PI)[1]Dansyl amide[2]Prodan[3]Coumarin 1[4]Fluorescein (dianion)[5]
Hexane499~320~340~350Insoluble
Toluene-~330~355~360Insoluble
Chloroform-~340355~365Soluble
Acetonitrile-~335355~370Soluble
Ethanol-346~360373500
Methanol--360--
WaterInsoluble~350360-485

Table 2: Fluorescence Quantum Yield (Φf)

Solvent4-Phenyl-1H-Indole DerivativeDansyl amideProdanCoumarin 1[4]Fluorescein (basic ethanol)[6]
Toluene-High in non-polar---
Ethanol---0.730.97
Water-LowLow-High

Table 3: Fluorescence Lifetime (τf) in ns

Solvent4-Phenyl-1H-IndoleDansyl conjugates[7]ProdanCoumarin 1Fluorescein[8]
Ethanol-10-20--~4
Water-Shorter--~4

Analysis of Comparative Data:

  • Solvatochromism: All the compared probes exhibit positive solvatochromism, meaning their emission spectra shift to longer wavelengths (a red-shift) as the polarity of the solvent increases. This is a hallmark of probes with a significant change in dipole moment upon excitation. The magnitude of this shift is a key indicator of their sensitivity to the environment. While specific data for 4-phenyl-1H-indole is limited, its derivatives show this characteristic behavior.[1]

  • Quantum Yield: Fluorescein is known for its exceptionally high quantum yield in aqueous solutions, making it a very bright probe.[6] Coumarin 1 also exhibits a high quantum yield in ethanol.[4] In contrast, the quantum yields of Dansyl amide and Prodan are highly dependent on the solvent, with higher values observed in non-polar environments. This property is advantageous for "turn-on" probes, where fluorescence is enhanced upon binding to a hydrophobic pocket.

  • Fluorescence Lifetime: The fluorescence lifetime of a probe is another important parameter that can be sensitive to the environment. The relatively long lifetime of dansyl conjugates makes them suitable for time-resolved fluorescence studies.[7]

The Underlying Science: Understanding Photophysical Processes

The behavior of these fluorescent probes can be understood through the principles of photophysics, often visualized using a Jablonski diagram.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) S1->S0 Internal Conversion (ps) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ns) S1_v S1->S1_v Vibrational Relaxation (ps) S2 S₂ (Second Excited Singlet State) T1->S0 Phosphorescence (µs-s) Synthesis_Workflow start Start reactants Mix 4-Bromo-1H-indole, Phenylboronic acid, Pd Catalyst, Base start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Extraction with Organic Solvent reaction->workup purification Column Chromatography workup->purification product 4-Phenyl-1H-indole purification->product Photophysical_Characterization start Start sample_prep Prepare solutions of probe in various solvents start->sample_prep uv_vis Measure Absorption Spectrum (UV-Vis Spectrophotometer) sample_prep->uv_vis fluorescence Measure Emission Spectrum (Fluorometer) sample_prep->fluorescence quantum_yield Determine Quantum Yield (Comparative Method) uv_vis->quantum_yield fluorescence->quantum_yield lifetime Measure Fluorescence Lifetime (TCSPC or Phase Modulation) fluorescence->lifetime end End quantum_yield->end lifetime->end

Sources

The Phenyl Pivot: A Comparative Guide to the Structure-Activity Relationships of 4-Phenyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 4-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a diverse range of biological targets. The strategic placement of a phenyl ring at the C4 position of the indole core provides a crucial anchor for molecular interactions, while allowing for extensive chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) for different series of 4-phenyl-1H-indole derivatives, offering insights into their therapeutic potential across oncology, virology, inflammation, and infectious diseases.

Targeting Immune Checkpoints: 4-Phenylindoline Derivatives as PD-1/PD-L1 Inhibitors

The blockade of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction is a cornerstone of modern cancer immunotherapy. Small molecule inhibitors offer a promising alternative to monoclonal antibodies, and the 4-phenylindoline scaffold has emerged as a potent core for the development of such agents.

Key Structural Insights for PD-1/PD-L1 Inhibition

SAR studies of 4-phenylindoline derivatives have revealed critical determinants for their inhibitory activity against the PD-1/PD-L1 protein-protein interaction (PPI).

  • The Indoline Core: The indoline nitrogen is a key interaction point. Molecular docking studies suggest that the N-atom in the side chain of the indoline fragment can interact with amino acid residues of the PD-L1 protein, contributing significantly to the binding affinity.

  • The 4-Phenyl Ring: Substitutions on the 4-phenyl ring are crucial for optimizing potency. While specific substitution patterns are proprietary to various research groups, it is understood that they influence the hydrophobic and electronic interactions within the binding pocket.

  • Side Chain Modifications: The nature and length of the side chain attached to the indoline nitrogen are critical for activity. Optimization of this side chain has led to compounds with IC50 values in the nanomolar range. For instance, compounds A20 (IC50 = 17 nM) and A22 (IC50 = 12 nM) demonstrate the high potency achievable through systematic modification of this region.

Experimental Evaluation of PD-1/PD-L1 Inhibitors

The inhibitory activity of these compounds is typically assessed using a combination of biochemical and cell-based assays.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Principle: This assay measures the disruption of the PD-1/PD-L1 interaction. Recombinant human PD-1 and PD-L1 proteins, tagged with a donor and an acceptor fluorophore, respectively, are used. When the proteins interact, the fluorophores are in close proximity, resulting in a high HTRF signal. Inhibitors that disrupt this interaction cause a decrease in the signal.

  • Procedure:

    • Add a solution of the test compound at various concentrations to a microplate well.

    • Add the tagged PD-1 and PD-L1 proteins to the wells.

    • Incubate the plate to allow for protein-protein interaction and inhibitor binding.

    • Read the HTRF signal using a compatible plate reader.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the PD-1/PD-L1 interaction.

Experimental Workflow for PD-1/PD-L1 Inhibitor Evaluation

G cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Efficacy HTRF HTRF Assay (IC50 Determination) SPR Surface Plasmon Resonance (Binding Affinity - KD) HTRF->SPR Confirm Direct Binding Coculture Co-culture Model (e.g., PD-L1+ CHO cells & PD-1+ Jurkat cells) (EC50 Determination) SPR->Coculture Validate Cellular Activity TumorModel Tumor Xenograft Model (e.g., B16-F10 melanoma) (Tumor Growth Inhibition) Coculture->TumorModel Assess In Vivo Efficacy FlowCytometry Flow Cytometry (Immune Cell Activation) TumorModel->FlowCytometry Analyze Mechanism of Action

Caption: Workflow for the evaluation of 4-phenylindoline-based PD-1/PD-L1 inhibitors.

Combating Viral Replication: 4-Phenyl-1H-indole Analogs as HIV-1 Capsid Inhibitors

The HIV-1 capsid (CA) protein is a critical, clinically unexploited therapeutic target involved in multiple stages of the viral replication cycle. Derivatives of 4-phenyl-1H-indole have been investigated as potent inhibitors of the HIV-1 capsid, often based on the scaffold of the well-studied inhibitor PF-3450074 (PF-74).

Key Structural Insights for HIV-1 Capsid Inhibition

The SAR of these compounds is guided by their interaction with a conserved pocket on the CA protein.

  • Scaffold Hopping: The indole moiety of PF-74 has been successfully replaced with a 4-phenyl-1,2,3-triazole group via scaffold hopping, demonstrating the tolerance of this region for modification.

  • Phenylalanine Core: The phenylalanine skeleton is often considered crucial for maintaining antiviral activity and is typically retained.

  • Substitutions on the 4-Phenyl Ring: Diverse substitutions on the phenyl ring of the 4-phenyl-1,2,3-triazole moiety have been systematically explored to enhance antiviral activity. For example, compound 6a-9 , a 4-phenyl-1H-1,2,3-triazole phenylalanine derivative, exhibits potent anti-HIV-1 activity with an EC50 of 3.13 μM.

Experimental Evaluation of HIV-1 Capsid Inhibitors

The antiviral efficacy of these compounds is determined through cell-based assays that measure the inhibition of viral replication.

Experimental Protocol: Anti-HIV-1 Activity in TZM-bl Cells

  • Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR. Upon HIV-1 entry and Tat expression, the LTR is activated, leading to the expression of the reporter genes, which can be quantified.

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Infect the cells with a known amount of HIV-1.

    • Incubate for a period to allow for viral replication and reporter gene expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the EC50 value, representing the concentration of the compound that inhibits viral replication by 50%.

Modulating Inflammation: 4-Indolyl-2-arylaminopyrimidine and 2-(4-Methylsulfonylphenyl)indole Derivatives as Anti-inflammatory Agents

The 4-phenyl-1H-indole scaffold has been utilized to develop potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Key Structural Insights for Anti-inflammatory Activity
  • 4-Indolyl-2-arylaminopyrimidine Series:

    • Substitution on the Phenyl Ring: Various substitutions on the 4-position of the phenyl ring of the arylaminopyrimidine moiety have yielded compounds with better activity than the standard drug indomethacin.

    • Amino Group Importance: An amino group on the 5-position of the phenyl ring plays a vital role in the anti-inflammatory activity.

  • 2-(4-Methylsulfonylphenyl)indole Series:

    • COX-2 Selectivity: These compounds have shown good anti-inflammatory activity with high selectivity towards COX-2 over COX-1. This is a desirable property as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

    • Nitric Oxide-Releasing Moiety: The incorporation of nitric oxide (NO)-releasing moieties can further decrease the side effects associated with selective COX-2 inhibitors.

Experimental Evaluation of Anti-inflammatory Agents

The anti-inflammatory potential of these compounds is assessed through in vitro enzyme inhibition assays and in vivo models of inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid.

  • Procedure:

    • Incubate purified ovine COX-1 or human recombinant COX-2 with the test compound at various concentrations.

    • Add arachidonic acid to initiate the enzymatic reaction.

    • Stop the reaction after a defined time.

    • Quantify the amount of PGE2 produced using an enzyme immunoassay (EIA).

    • Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the inhibitor.

Fighting Infections: 4-Phenyl-1H-indole Derivatives as Antimicrobial Agents

The versatility of the 4-phenyl-1H-indole scaffold extends to the development of antimicrobial agents with activity against a range of bacterial and fungal pathogens.

Key Structural Insights for Antimicrobial Activity
  • 2-(4-Methylsulfonylphenyl)indole Series:

    • Broad-Spectrum Activity: Certain derivatives have demonstrated potent antibacterial activity against both Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli, K. pneumoniae, P. aeruginosa) bacteria. Compound 7g from this series was identified as a particularly potent antibacterial candidate.

  • Indole-1,2,4-Triazole Conjugates:

    • Antifungal Potency: Hybrid compounds incorporating a 1,2,4-triazole moiety have shown excellent antifungal activity, particularly against Candida species.

    • Importance of the Indole NH: A free N-H in the indole ring has been found to be essential for antibacterial activity against certain Gram-negative bacteria.

Experimental Evaluation of Antimicrobial Agents

The antimicrobial efficacy is determined by measuring the minimum inhibitory concentration (MIC) of the compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure (Broth Microdilution Method):

    • Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).

Comparative SAR Summary

Therapeutic AreaKey Scaffold FeatureImportant Substitutions/ModificationsRepresentative Compound(s)Potency
PD-1/PD-L1 Inhibition 4-PhenylindolineSide chain on indoline nitrogen; substitutions on the 4-phenyl ring.A20, A22IC50 = 12-17 nM
HIV-1 Capsid Inhibition 4-Phenyl-1,2,3-triazole phenylalanineScaffold hopping from indole to 4-phenyl-1,2,3-triazole; diverse substitutions on the 4-phenyl ring.6a-9EC50 = 3.13 μM
Anti-inflammatory (COX-2) 4-Indolyl-2-arylaminopyrimidine / 2-(4-Methylsulfonylphenyl)indoleAmino group at 5-position of the phenyl ring (arylaminopyrimidine series); NO-releasing moieties.-Good activity and selectivity
Antimicrobial 2-(4-Methylsulfonylphenyl)indole / Indole-1,2,4-triazoleBroad substitutions on the core scaffold; free indole NH for some antibacterial activity.7gPotent antibacterial

Logical Relationship of SAR across Different Targets

G cluster_modifications Key Modification Sites cluster_targets Biological Targets & Activities Indole 4-Phenyl-1H-Indole Core Versatile scaffold providing a key hydrophobic and aromatic framework. Phenyl 4-Phenyl Ring Modulation of electronic and steric properties through substitution influences binding to diverse targets. Indole->Phenyl IndoleN Indole N1/Side Chains Site for introducing diversity and modulating physicochemical properties (e.g., solubility, cell permeability). Indole->IndoleN IndoleCore Indole C2/C3 Positions for introducing key functional groups or linking to other pharmacophores. Indole->IndoleCore PDL1 PD-1/PD-L1 Inhibition Requires specific side chains on the indoline nitrogen for interaction with the protein surface. Phenyl->PDL1 HIV HIV-1 Capsid Inhibition Tolerates significant modification of the indole core (scaffold hopping); substitutions on the 4-phenyl ring are key. Phenyl->HIV COX COX-2 Inhibition Substitutions on the phenyl ring and other appended groups drive selectivity. Phenyl->COX Antimicrobial Antimicrobial Activity Often relies on the overall molecular shape and the presence of specific functional groups (e.g., sulfonyl, triazole). Phenyl->Antimicrobial IndoleN->PDL1 IndoleN->HIV IndoleCore->COX IndoleCore->Antimicrobial

Caption: Key structural modification sites on the 4-phenyl-1H-indole scaffold and their influence on activity against different biological targets.

Conclusion

The 4-phenyl-1H-indole scaffold represents a highly successful platform for the development of novel therapeutics. The diverse biological activities achieved through modifications of this core structure underscore its importance in medicinal chemistry. This comparative guide highlights the distinct SAR trends for different therapeutic targets, providing a valuable resource for researchers and drug development professionals. The ability to fine-tune the biological activity by modifying specific positions on the scaffold, particularly the 4-phenyl ring and the indole nitrogen, will continue to drive the discovery of new and improved drugs based on this remarkable chemical entity.

References

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Side-by-side evaluation of 4-phenyl-1H-indole and its regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side-by-side evaluation of 4-phenyl-1H-indole and its regioisomers Content Type: Publish Comparison Guide

Executive Summary: The "Steric Wedge" of the Indole Family

In the landscape of privileged scaffolds, phenylindoles represent a critical intersection of electronic conjugation and steric geometry. While 2-phenylindole is the "textbook" isomer known for its planarity and fluorescence, 4-phenyl-1H-indole serves a fundamentally different purpose.

This guide evaluates 4-phenyl-1H-indole against its regioisomers (2-, 3-, 5-, 6-, and 7-phenyl). The core thesis is that the 4-position offers a unique "steric wedge" effect. Unlike the 5- and 6-isomers, which extend the molecular footprint linearly, the 4-phenyl group projects typically perpendicular to the indole core due to peri-interactions with the C3-proton. This orthogonal geometry is a powerful tool in kinase inhibitor design for inducing selectivity.

Structural & Electronic Logic

To select the right isomer, one must understand the underlying physical chemistry. The phenylindoles fall into three distinct classes based on their substitution vector and electronic coupling.

The Regioisomer Classification System
Isomer ClassMembersKey CharacteristicPrimary Application
Electronic 2-Phenyl, 3-PhenylHigh conjugation, planar (or near-planar), electron-rich pyrrole interaction.OLEDs, Fluorescence probes (e.g., DAPI precursors).
Linear 5-Phenyl, 6-PhenylExtended

-system, low steric clash, linear vector.
Liquid crystals, molecular wires.
Orthogonal 4-Phenyl , 7-PhenylHigh steric torsion, disrupted conjugation, "thick" molecular profile.Drug Discovery (Selectivity Probes) , Chiral catalysts.
Mechanism of Action: The Torsion Effect

The 4-phenyl isomer is sterically unique. The phenyl ring at C4 experiences significant repulsion from the proton at C3. This forces the phenyl ring to twist out of the indole plane (often >40° torsion), breaking effective


-conjugation.
  • Result 1 (Photophysics): 4-Phenylindole is significantly less fluorescent than 2-phenylindole.

  • Result 2 (Binding): It fits into "deep" but "narrow" hydrophobic pockets where a flat molecule would not bind selectively.

Indole_Vectors Core Indole Scaffold Pos2 2-Position (Electronic Conjugation) Core->Pos2 Pos3 3-Position (Electronic/Reactive) Core->Pos3 Pos5 5/6-Position (Linear Extension) Core->Pos5 Pos4 4-Position (Steric/Orthogonal) Core->Pos4 Target of Guide Pos7 7-Position (Steric/H-Bond Block) Core->Pos7

Figure 1: Vector map of indole substitution. The 4-position (Red) provides a unique orthogonal vector compared to the linear (Blue) and conjugated (Green) positions.

Experimental Protocol: Synthesis of 4-Phenyl-1H-indole

Challenge: Unlike 2-phenylindole (accessible via Fischer indole synthesis), 4-phenylindole requires constructing the benzene ring substitution. The most robust method is Suzuki-Miyaura Cross-Coupling .

Protocol Validity: This protocol uses a Pd(dppf)Cl₂ catalyst system, chosen for its resistance to poisoning by the free indole nitrogen and high efficiency with sterically hindered substrates [1, 2].

Materials
  • Substrate: 4-Bromo-1H-indole (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: In a Schlenk flask, combine DME (12 mL/mmol) and Water (3 mL/mmol). Sparge with Argon for 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Loading: Add 4-bromoindole, phenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask immediately.

  • Reaction: Heat to 85°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The product will appear as a blue-fluorescent spot (under 254nm, though less intense than 2-phenyl) slightly above the starting material.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Gradient: 0% → 15% EtOAc in Hexanes.

    • Note: 4-phenylindole elutes before 5-phenylindole due to the twisted geometry reducing polarity interactions with silica.

Comparative Performance Data

The following table contrasts the physical and biological profiles of the isomers.

Feature4-Phenyl-1H-indole 2-Phenyl-1H-indole5-Phenyl-1H-indole
Geometry Twisted (~45°) Planar (<10°)Planar/Linear
Fluorescence Weak / Blue-shiftedStrong / High QY Moderate
Solubility High (Organic)Moderate (Aggregates)Moderate
Kinase Selectivity High (Specificity Handle) Low (Promiscuous Binder)Moderate
Synthetic Access Medium (Suzuki)High (Fischer)Medium (Suzuki)
Biological Case Study: Kinase Inhibition

In the development of inhibitors for TGFβRI and TNIK (Traf2- and Nck-interacting kinase), the 4-position is critical.

  • Observation: Placing a substituent at the 4-position of the indole (or azaindole) scaffold directs the group into the "solvent front" or specific hydrophobic pockets (e.g., the "gatekeeper" region) [3, 4].

  • Contrast: A 5-phenyl substitution often clashes with the hinge region of the kinase ATP-binding pocket, rendering the molecule inactive.

Decision Logic: When to Use Which Isomer?

Use the following flowchart to determine the correct isomer for your application.

Decision_Tree Start Start: Define Application Q1 Is fluorescence/emission the primary goal? Start->Q1 Res2 Use 2-Phenylindole (High Conjugation) Q1->Res2 Yes Q2 Are you designing a drug for a specific binding pocket? Q1->Q2 No Q3 Does the pocket require a twisted/orthogonal fit? Q2->Q3 Yes Res4 Use 4-Phenylindole (Steric Selectivity) Q3->Res4 Yes (Gatekeeper/Solvent Front) Res5 Use 5- or 6-Phenylindole (Linear Extension) Q3->Res5 No (Deep Pocket Extension)

Figure 2: Strategic decision tree for selecting phenylindole regioisomers.

References

  • Suzuki-Miyaura Coupling of Indoles: Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Source: Journal of Organic Chemistry [Link]

  • General Suzuki Protocol (Video & Guide): Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: The Chemists' Cookbook / YouTube [Link]

  • 4-Substituted Indoles in Kinase Discovery (TGFβ): Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents.[2] Source: ACS Medicinal Chemistry Letters [Link]

  • 4-Phenyl Scaffolds in TNIK Inhibition: Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors.[3] (Demonstrates the utility of the 4-phenyl vector in kinase space). Source: Bioorganic & Medicinal Chemistry Letters [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

As researchers in drug development, we often treat intermediate scaffolds like 4-phenyl-1H-indole (CAS: 3468-63-1) as routine reagents. This is a critical error. While not pyrophoric or acutely fatal, this compound presents a specific triad of hazards: severe eye damage potential (H318) , respiratory irritation (H335) , and skin sensitization .

Furthermore, as a substituted indole, it possesses high lipophilicity. This means it can cross the dermal barrier more easily than hydrophilic salts, carrying potential biological activity directly into the systemic circulation. The protocols below are designed not just for compliance, but to create a self-validating safety loop that protects both the operator and the integrity of the pharmacological assay.

PPE Decision Matrix: Layered Defense

Do not rely on a "one-size-fits-all" approach. Select your PPE based on the physical state of the reagent.

Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (Reaction/Work-up) Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield® (if using DCM/DMF)OR Double Nitrile (if using alcohols)Indoles are often dissolved in permeating solvents (DCM/DMSO). Nitrile degrades rapidly in chlorinated solvents.
Eye Protection Chemical Safety Goggles (Indirect Vent)Safety Glasses with Side Shields + Face Shield (if >500mL)Fine organic dust can bypass standard glasses. H318 classification demands goggle protection against corneal damage.
Respiratory N95 / P100 (if outside hood)Ideally handled inside Fume HoodFume Hood (Sash at 18")No respirator needed if contained.H335 (Respiratory Irritation).[1][2] Preventing inhalation prevents sensitization.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Chemical Resistant Apron (Rubber/Neoprene)Tyvek sleeves bridge the gap between glove and coat, preventing "wrist gap" exposure during reaching.

Visualization: PPE Selection Logic

The following logic flow ensures you select the correct equipment based on your immediate task.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Risk_Dust Risk: Dust & Static Solid->Risk_Dust Solvent_Check Solvent Type? Liquid->Solvent_Check PPE_Solid REQ: Goggles + Double Nitrile + Anti-Static Bar Risk_Dust->PPE_Solid Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar MeOH / Water Solvent_Check->Polar PPE_Silver REQ: Silver Shield (Laminate) Gloves Halogenated->PPE_Silver PPE_Nitrile REQ: Standard Double Nitrile Polar->PPE_Nitrile

Figure 1: Decision logic for selecting glove material and eye protection based on solvent compatibility and physical state.

Operational Protocols: Field-Proven Methodologies

Protocol A: Static-Neutralized Weighing (The "Hidden" Hazard)

Context: 4-phenyl-1H-indole is a crystalline solid that accumulates static charge. Static discharge can disperse the powder, causing inadvertent inhalation or contamination of the balance.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • Bonding: Use a metal spatula, not plastic.[3] Plastic generates friction-based static.

  • Transfer:

    • Tare the weighing boat.

    • Pass the anti-static gun over the reagent bottle before opening.

    • Transfer solid. If powder "jumps," stop and re-ionize.

  • Cleanup: Wipe the balance area with a damp lint-free wipe immediately. Dry wiping generates more static.

Protocol B: Reaction Setup & Sampling

Context: High-purity indoles are sensitive to oxidation and light. Safety here overlaps with data integrity.

  • Engineering Control: All transfers must occur in a certified chemical fume hood operating at 80-100 fpm face velocity .

  • Double Gloving Technique:

    • Don inner pair (bright color, e.g., orange).

    • Don outer pair (standard blue/purple).

    • Self-Validation: If you see the bright inner color, your outer barrier is compromised. Change immediately.

  • Quenching: When sampling, assume the mixture is more toxic than the starting material. Dispose of pipettes immediately into a solid waste drum inside the hood; do not carry them across the lab.

Emergency Response: Spill Containment

In the event of a spill, speed and containment are vital to prevent migration of the material.

Spill_Response Alert 1. ALERT: Notify Lab & Clear Area Assess 2. ASSESS: Solid or Liquid? Alert->Assess Solid_Spill Solid (Powder) Assess->Solid_Spill Liquid_Spill Liquid (Solution) Assess->Liquid_Spill Wet_Method 3. Cover with Damp Paper Towels Solid_Spill->Wet_Method Prevent Dust Scoop 4. Scoop into Waste Container Wet_Method->Scoop Clean 5. Wash Area with Soap & Water (2x) Scoop->Clean Absorb 3. Apply Vermiculite or Absorbent Pads Liquid_Spill->Absorb Contain Flow Collect 4. Collect Debris (Do NOT blot) Absorb->Collect Collect->Clean

Figure 2: Step-by-step workflow for containing solid vs. liquid spills to minimize exposure.

Disposal & Environmental Compliance

Indole derivatives are often toxic to aquatic life (H400/H411). Never flush down the drain.

  • Solid Waste: 4-phenyl-1H-indole contaminated solids (weigh boats, gloves, paper towels) go into Hazardous Solid Waste .

  • Liquid Waste:

    • If dissolved in Halogenated solvents (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Non-Halogenated solvents (MeOH, Acetone)

      
      Non-Halogenated Waste Stream .
      
  • Labeling: clearly mark the tag with "4-phenyl-1H-indole" and "Irritant/Eye Hazard".

References

  • PubChem. (n.d.). 4-Phenylindole Compound Summary (CID 76463). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-phenyl-1H-indole. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.